Product packaging for 5-(2-Hydroxyethyl)pyrrolidin-2-one(Cat. No.:CAS No. 149427-84-9)

5-(2-Hydroxyethyl)pyrrolidin-2-one

Cat. No.: B133155
CAS No.: 149427-84-9
M. Wt: 129.16 g/mol
InChI Key: GPVDPHDTYDBCAI-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B133155 5-(2-Hydroxyethyl)pyrrolidin-2-one CAS No. 149427-84-9

Properties

IUPAC Name

5-(2-hydroxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVDPHDTYDBCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445924
Record name 5-(2-Hydroxyethyl)pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149427-84-9
Record name 5-(2-Hydroxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 3445-11-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to a discerning scientific audience.

Foreword: The Pyrrolidinone Core - A Privileged Scaffold in Medicinal Chemistry

The pyrrolidin-2-one, or γ-lactam, ring system is a cornerstone in the architecture of numerous biologically active molecules.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." This five-membered nitrogen-containing heterocycle provides a rigid, three-dimensional framework that is amenable to a wide array of chemical modifications. This structural versatility allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. It is within this context that this compound emerges as a valuable building block, offering a reactive handle for the synthesis of novel chemical entities with therapeutic potential.

Section 1: Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of this compound involves the reaction of γ-butyrolactone (GBL) with monoethanolamine.[2] This process is typically carried out at elevated temperatures.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products GBL γ-Butyrolactone Reaction Reaction GBL->Reaction MEA Monoethanolamine MEA->Reaction HEP This compound Water Water Reaction->HEP Reaction->Water

Figure 1: General reaction scheme for the synthesis of this compound.

Plausible Reaction Mechanism

The reaction proceeds via a two-step mechanism analogous to the ammonolysis of GBL:[3]

  • Nucleophilic Acyl Substitution and Ring Opening: The reaction is initiated by the nucleophilic attack of the amino group of monoethanolamine on the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the ring-opening of the lactone to form the intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide.[4]

  • Intramolecular Cyclization (Dehydration): Under the reaction conditions (typically high temperature), the terminal hydroxyl group of the intermediate amide is protonated, making it a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbonyl carbon and displacing the water molecule to form the stable five-membered pyrrolidinone ring.

G cluster_0 Step 1: Nucleophilic Acyl Substitution & Ring Opening cluster_1 Step 2: Intramolecular Cyclization GBL γ-Butyrolactone Intermediate1 Tetrahedral Intermediate GBL->Intermediate1 + Monoethanolamine MEA Monoethanolamine Intermediate2 4-hydroxy-N-(2-hydroxyethyl)butanamide Intermediate1->Intermediate2 Proton Transfer Intermediate3 Protonated Intermediate Intermediate2->Intermediate3 + H+ HEP This compound Intermediate3->HEP - H2O Water H2O

Figure 2: Plausible reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established procedures.[4]

Materials:

  • γ-Butyrolactone

  • Monoethanolamine

  • Water

Procedure:

  • A reactor is charged with γ-butyrolactone, monoethanolamine, and water. A typical molar ratio of monoethanolamine to γ-butyrolactone is 1.0, and the molar ratio of γ-butyrolactone to water is 1.1.[4]

  • The reaction mixture is heated to 250°C for 2 hours.[4]

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting product is a mixture containing the desired this compound, unreacted starting materials, water, and some high-boiling point byproducts.

Section 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 3445-11-2[5]
Molecular Formula C₆H₁₁NO₂[5]
Molecular Weight 129.16 g/mol [5]
Appearance Colorless to yellow liquid or solid[6]
Boiling Point 140-142 °C at 3 mmHg[7]
Melting Point 19-21 °C[8]
Density 1.143 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.496[7]
Water Solubility Very soluble[9]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy:

A representative ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:[10]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.75t2H-N-CH₂-CH₂-OH
~3.74t2H-N-CH₂-CH₂-OH
~3.51t2H-CH₂-C=O
~3.44br s1H-OH
~2.40m2H-CH₂-CH₂-N-
~2.08m2H-CH₂-CH₂-C=O

¹³C NMR Spectroscopy:

Based on the structure, the expected approximate chemical shifts in the ¹³C NMR spectrum are:

Chemical Shift (ppm)Assignment
~175C=O (amide carbonyl)
~60-CH₂-OH
~50-N-CH₂-
~45-CH₂-N-
~30-CH₂-C=O
~18-CH₂-CH₂-C=O

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected at:[11]

  • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • ~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1680 cm⁻¹ (strong): C=O stretching of the γ-lactam.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 129, corresponding to the molecular weight of the compound.[12]

Section 3: Purification Methodologies

The purity of this compound is critical for its use in research and drug development. Two primary methods for its purification are distillation and crystallization.

Purification by Distillation

Fractional distillation under reduced pressure is an effective method for purifying the crude product. A multi-stage distillation process can be employed to separate the desired product from lower and higher boiling point impurities.[4]

Experimental Protocol (Conceptual):

  • The crude reaction mixture is subjected to a first distillation to remove low-boiling components (e.g., water, unreacted monoethanolamine, and GBL) as the distillate.

  • The bottom liquid from the first distillation, enriched with the product, is then fed to a second distillation column.

  • In the second column, purified this compound is collected as the distillate, leaving high-boiling impurities in the bottom.

Purification by Crystallization

Crystallization is another viable method for obtaining high-purity this compound.[2]

Experimental Protocol:

  • Crude liquid this compound is cooled.

  • Crystallization can be induced by the addition of a seed crystal of the pure compound.

  • The crystallization can be performed in the presence of a small amount of water (1-4 wt.%) to facilitate the process.[2]

  • The resulting crystals are separated from the mother liquor by filtration and then dried. This method can yield a product with a purity greater than 99.9%.[2]

Section 4: Reactivity and Derivatization

The hydroxyl group of this compound is a key functional handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a variety of common transformations:

  • Esterification: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding esters. This is a straightforward way to introduce a wide range of functionalities.

  • Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be used to form ethers.[3]

  • Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into a good leaving group (chloride or bromide), facilitating subsequent nucleophilic substitution reactions.

  • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

G HEP This compound Ester Ester Derivative HEP->Ester Esterification (e.g., Acyl Chloride, Base) Ether Ether Derivative HEP->Ether Etherification (e.g., NaH, Alkyl Halide) Halide Halide Derivative HEP->Halide Halogenation (e.g., SOCl2)

Figure 3: Key derivatization reactions of the hydroxyl group in this compound.

Section 5: Applications in Drug Development and Beyond

The unique combination of the pyrrolidinone scaffold and a reactive hydroxyl group makes this compound a valuable molecule in several applications, particularly in the pharmaceutical industry.

As a Pharmaceutical Intermediate and Building Block

This compound serves as a versatile starting material for the synthesis of more complex molecules. Its derivatives have been investigated for a range of biological activities. For example, it can be used to prepare intermediates such as 1-vinylpyrrolidinone, 1-[2-(diethylamino)ethyl]-2-pyrrolidinone, and 1-(2-bromoethyl)-2-pyrrolidinone.[7]

Formation of Drug Salts with Enhanced Solubility

A notable application is in the formation of salts of existing drugs to improve their physicochemical properties. For instance, it has been used to prepare a salt of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. The resulting diclofenac/N-(2-hydroxyethyl)pyrrolidine salt exhibits significantly greater water and 1-octanol solubility compared to other forms of the drug, which can lead to improved bioavailability and formulation options.[13]

Precursor to Polymers

The dehydration of this compound is an important industrial route to N-vinyl-2-pyrrolidone (NVP). NVP is a key monomer used in the production of polyvinylpyrrolidone (PVP), a biocompatible polymer with widespread applications in the pharmaceutical industry as a binder for tablets, a component of controlled-release formulations, and in various other biomedical applications.[2]

Other Industrial Applications

Beyond pharmaceuticals, this compound is utilized as a co-solvent in agrochemical, coating, and inkjet formulations, and as a solvent in electronics processing.[7]

Conclusion

This compound is a molecule of considerable scientific and industrial importance. Its straightforward synthesis, versatile reactivity, and the inherent biological relevance of its core pyrrolidinone structure make it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the creation of novel chemical entities and improved pharmaceutical formulations.

References

  • Green Chemistry.
  • Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
  • PubMed. Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. [Link]
  • ResearchGate. a.
  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone IR Spectrum. [Link]
  • PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]
  • Google Patents. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
  • PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]

Sources

physicochemical properties of N-(2-Hydroxyethyl)-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) for Research and Development

Introduction

N-(2-Hydroxyethyl)-2-pyrrolidone, commonly referred to as HEP, is a versatile heterocyclic compound that has garnered significant interest across various scientific and industrial domains.[1][2] Its unique molecular structure, featuring both a hydrophilic hydroxyl group and a polar lactam ring, imparts a valuable combination of properties including high water solubility, a high boiling point, and relatively high viscosity.[3]

This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the core physicochemical properties of HEP. As a Senior Application Scientist, the objective is not merely to present data but to provide a synthesized understanding of how these properties dictate HEP's behavior and utility. We will delve into the causality behind its function as a solvent, excipient, and chemical intermediate, supported by detailed experimental protocols and authoritative references. The information herein is structured to empower researchers to leverage HEP's full potential in their applications, from pharmaceutical formulations to polymer synthesis.[2][4]

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. N-(2-Hydroxyethyl)-2-pyrrolidone is systematically named 1-(2-hydroxyethyl)pyrrolidin-2-one.[5] Its identity is unambiguously defined by a unique set of chemical identifiers.

Table 1: Chemical Identification of N-(2-Hydroxyethyl)-2-pyrrolidone

Identifier Value Source(s)
CAS Number 3445-11-2 [6][7][8]
Molecular Formula C₆H₁₁NO₂ [1][6][7]
Molecular Weight 129.16 g/mol [7][8]
IUPAC Name 1-(2-hydroxyethyl)pyrrolidin-2-one [5]
Synonyms HEP, 1-(2-Hydroxyethyl)-2-pyrrolidinone, N-Hydroxyethyl pyrrolidone [6][8]
InChI Key WDQFELCEOPFLCZ-UHFFFAOYSA-N [1]
SMILES OCCN1CCCC1=O [9]

| EC Number | 222-359-4 |[6] |

The structure consists of a five-membered lactam (a cyclic amide) ring, the pyrrolidone moiety, with a 2-hydroxyethyl group attached to the nitrogen atom. This configuration is key to its physicochemical profile, providing sites for hydrogen bonding (both donor and acceptor) which governs its high solubility in polar solvents and its function as a humectant.[3]

Core Physicochemical Properties

The utility of HEP in diverse applications stems directly from its distinct physical and chemical characteristics. It exists as a clear, colorless to yellowish liquid at room temperature, possessing a unique combination of a high boiling point and complete miscibility with water.[1][4][10]

Table 2: Summary of Physicochemical Properties

Property Value Conditions Source(s)
Physical State Liquid, Powder to Lump Ambient [8][10]
Appearance Colorless to Yellowish Liquid Ambient [1][4][10]
Melting Point 19-21 °C - [5][8][11]
Boiling Point 295-296 °C Atmospheric Pressure [6][11][12]
140-142 °C 3 mmHg [7][8]
Density 1.143 g/mL 25 °C [7][8]
Viscosity 81.5 cP - [12]
Refractive Index 1.496 n20/D [7][8]
Water Solubility Very soluble (1000 g/L) 20 °C [1][6][8]
LogP (Octanol/Water) -1.03 25 °C [8]
Flash Point >100 °C (>230 °F) Closed Cup [8][11]
Vapor Pressure 0.0002 mmHg 25 °C [6]

| pKa | 14.49 ± 0.10 | Predicted |[1][8] |

Discussion of Key Properties
  • High Boiling Point & Low Vapor Pressure : The high boiling point and correspondingly low vapor pressure are direct consequences of strong intermolecular hydrogen bonding and a relatively high molecular weight. This makes HEP an excellent high-boiling point solvent for chemical reactions and a stable component in formulations, minimizing volatile losses.[3][6]

  • Solubility and Hydrophilicity : HEP's exceptional solubility in water and many organic solvents is its most valuable asset.[1][2] The hydroxyl group and the polar amide group allow it to act as a bridge between aqueous and non-polar phases, making it an effective solubilizer and coupling agent.[1] In pharmaceutical sciences, this property is exploited to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2]

  • Viscosity : Compared to common solvents like water or ethanol, HEP is considerably more viscous.[3][12] This property is advantageous in topical formulations where it can contribute to the desired rheology and skin feel, and in suspensions where it can help slow down particle settling.[3]

  • Hygroscopicity : The hydrophilic character of HEP makes it an effective humectant, capable of attracting and retaining moisture.[2][3] This is a desirable trait in cosmetic and personal care products to provide hydration.[2]

Synthesis and Purification Strategies

The most prevalent and commercially viable route to N-(2-Hydroxyethyl)-2-pyrrolidone involves the reaction between γ-butyrolactone (GBL) and 2-aminoethanol (ethanolamine).[13][14][15] This process is valued for its simplicity and high yield.

Synthesis Pathway

The synthesis is a two-step process occurring in a single pot. First, the amine group of ethanolamine performs a nucleophilic attack on the carbonyl carbon of γ-butyrolactone, leading to a ring-opening addition reaction. The resulting intermediate then undergoes intramolecular dehydration upon heating to form the stable five-membered pyrrolidone ring.[15]

G GBL γ-Butyrolactone Intermediate Ring-Opened Intermediate GBL->Intermediate + EA 2-Aminoethanol EA->Intermediate HEP N-(2-Hydroxyethyl)-2-pyrrolidone Intermediate->HEP Δ (Dehydration) Water Water (H₂O) HEP->Water -

Caption: Conceptual workflow of HEP synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of HEP

This protocol describes a self-validating system where reaction completion can be monitored, ensuring reproducibility.

  • Reactor Setup : Equip a pressure reactor with a magnetic stirrer, thermocouple, and pressure gauge.[16]

  • Charging Reagents : Charge the reactor with γ-butyrolactone and 2-aminoethanol in an approximate 1:1 molar ratio. A small amount of water can be added to facilitate the initial ring-opening.[15] Causality: The molar ratio is critical. An excess of ethanolamine can lead to impurities that are difficult to remove.

  • Reaction Conditions : Seal the reactor and flush with an inert gas like nitrogen. Heat the mixture to 200-250 °C with vigorous stirring. The reaction will generate autogenous pressure.[15] Maintain these conditions for 2-4 hours.[15][16]

  • Monitoring : The reaction can be monitored by taking aliquots (after cooling) and analyzing them via Gas Chromatography (GC) to track the consumption of starting materials and the formation of HEP.[16]

  • Cooling and Depressurization : Once the reaction is complete (indicated by GC analysis), cool the reactor to room temperature and carefully vent any residual pressure.

  • Workup : The crude product, a liquid containing HEP, unreacted starting materials, water, and some high-boiling byproducts, is now ready for purification.[15]

Purification Methodologies

Achieving high purity (>99%) is crucial for pharmaceutical and electronic applications. Distillation and crystallization are the primary methods.[15][17]

Causality: Vacuum distillation is necessary due to HEP's high atmospheric boiling point, which could cause thermal degradation.

  • Apparatus : Set up a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump with a gauge.

  • Charge : Place the crude HEP reaction mixture into the distillation flask.

  • Fractionation : Gradually reduce the pressure to approximately 3-5 mmHg. Begin heating the distillation flask.

  • Low-Boiling Fraction : Collect the first fraction, which will contain water and any unreacted 2-aminoethanol and γ-butyrolactone.[15]

  • Product Fraction : Increase the temperature and collect the main fraction distilling at approximately 140-142 °C (at 3 mmHg).[8] This is the purified HEP.

  • Validation : Purity of the collected fraction should be confirmed by GC analysis. A purity of ≥98% is typically achieved.

Causality: Crystallization is an effective method for achieving very high purity (>99.9%) by selectively solidifying HEP while leaving impurities in the mother liquor.[17]

  • Preparation : Start with crude or distilled HEP. The presence of 1-4 wt.% of water can facilitate crystallization.[17]

  • Seeding : Cool the liquid HEP to just below its melting point (e.g., 15-20 °C). Add a small seed crystal of pure HEP to induce crystallization.[17] Expertise: Without a seed crystal, the liquid may become a supercooled, viscous mass that is difficult to handle.

  • Crystal Growth : Maintain the temperature and allow the crystals to grow slowly. Gentle agitation can promote uniform growth.

  • Separation : Separate the resulting HEP crystals from the liquid mother liquor using filtration or centrifugation.

  • Washing (Optional) : A quick wash with a cold, non-dissolving solvent can remove residual mother liquor from the crystal surfaces.

  • Drying : Dry the purified crystals under vacuum to remove any residual solvent. The final product should have a purity exceeding 99.5%.[17]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of N-(2-Hydroxyethyl)-2-pyrrolidone. A multi-technique approach provides a comprehensive and self-validating analytical profile.

G cluster_0 Analytical Workflow cluster_1 Spectroscopy (Identity & Structure) cluster_2 Chromatography (Purity & Quantification) Sample Purified HEP Sample NMR ¹H & ¹³C NMR Sample->NMR Structural Elucidation IR FTIR Sample->IR Structural Elucidation MS Mass Spec. Sample->MS Structural Elucidation GC GC-MS / GC-FID Sample->GC Separation & Purity LC LC-MS/MS Sample->LC Separation & Purity Results Comprehensive Characterization Report NMR->Results IR->Results MS->Results GC->Results LC->Results

Caption: Integrated analytical workflow for HEP characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the pyrrolidone ring and the ethyl chain, while the ¹³C NMR will confirm the number and type of carbon atoms, including the distinct carbonyl carbon signal.[18]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum of HEP will prominently feature a strong absorption band for the C=O (amide) stretch (typically around 1650-1680 cm⁻¹) and a broad band for the O-H (hydroxyl) stretch (around 3200-3600 cm⁻¹).[19][20]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (m/z 129) and a characteristic fragmentation pattern that can be used to confirm the identity of the compound.[5][19][21]

Protocol: Chromatographic Purity Assessment by GC-MS

This protocol provides both quantification of purity and identification of potential impurities.

  • Sample Preparation : Prepare a dilute solution of the HEP sample (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

  • Instrument Setup :

    • Gas Chromatograph (GC) : Use a capillary column suitable for polar compounds (e.g., a DB-WAX or equivalent). Set up a temperature program, for instance, starting at 80 °C and ramping to 240 °C at 10 °C/min.

    • Mass Spectrometer (MS) : Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

  • Injection : Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition : The GC will separate the components of the sample based on their boiling points and column interactions. The MS will detect and fragment each component as it elutes.

  • Analysis :

    • Purity : The purity of HEP is determined by the relative area of its peak in the total ion chromatogram (TIC). For example, Purity (%) = (Area of HEP peak / Total area of all peaks) x 100.

    • Impurity Identification : The mass spectrum of any minor peaks can be compared against a spectral library (e.g., NIST) to tentatively identify impurities such as residual γ-butyrolactone or ethanolamine.[16]

    • Confirmation : The retention time and mass spectrum of the main peak must match that of a certified reference standard of HEP for positive identification.

Applications in Research and Drug Development

The unique physicochemical properties of HEP make it a highly functional ingredient in several high-value applications.

  • Pharmaceutical Formulations : HEP serves as an excellent solvent and stabilizer for APIs, enhancing the solubility and, consequently, the bioavailability of poorly water-soluble drugs.[2] It is used as an excipient in both oral and topical formulations.[2] For instance, the salt diclofenac/N-(2-hydroxyethyl)pyrrolidine (DHEP) was developed to improve the solubility and delivery of the anti-inflammatory drug diclofenac.[22]

  • Penetration Enhancer : In transdermal and topical drug delivery systems, HEP can act as a penetration enhancer, facilitating the transport of active ingredients across the skin barrier.[1]

  • Chemical Intermediate : HEP is a crucial intermediate in the synthesis of N-vinyl-2-pyrrolidone (NVP), a monomer used to produce polyvinylpyrrolidone (PVP) and other copolymers.[13][14] The synthesis involves the gas-phase dehydration of HEP.[13]

  • Polymer and Materials Science : The hydroxyl group on HEP allows it to be incorporated into polymer backbones, modifying their properties.[4] It is also used as a plasticizer and in the production of specialty polymers.[2]

  • Other Industrial Uses : It finds application as a co-solvent in coatings, inkjet formulations, and as a solvent in electronics processing.[4]

Safety, Handling, and Storage

While versatile, HEP is a chemical that requires careful handling. It is classified as an irritant to the eyes, skin, and respiratory system.[6][7][23]

Table 3: Hazard Identification

Hazard Type Classification Precautionary Statements Source(s)
Skin Irritation Category 2 H315: Causes skin irritation. [10]
Eye Irritation Category 2A/2B H319/H320: Causes serious eye irritation. [10]

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. |[10] |

Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation : Always handle HEP in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][23]

  • Personal Protective Equipment :

    • Gloves : Wear compatible, chemical-resistant gloves.[6]

    • Eye Protection : Use tightly fitting safety goggles or a face shield.[6][10]

    • Lab Coat : Wear a lab coat or other protective clothing to prevent skin contact.[7][10]

  • Hygiene : Avoid all personal contact.[23] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[23]

Storage and Stability
  • Conditions : Store containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Room temperature storage is generally acceptable.[8]

  • Stability : The compound is stable under normal conditions.[1][8]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[1][6][8]

Spill and Disposal Procedures
  • Minor Spills : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for chemical waste disposal.[23]

  • Major Spills : Evacuate the area. Wear a self-contained breathing apparatus and full protective gear. Contain the spill and prevent it from entering drains or waterways.[10][23]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

N-(2-Hydroxyethyl)-2-pyrrolidone is a specialty chemical whose value is deeply rooted in its fundamental physicochemical properties. Its high polarity, hydrogen bonding capability, and thermal stability make it an indispensable tool for researchers in formulation science, drug delivery, and polymer chemistry. By understanding the causal links between its molecular structure and its functional performance—from synthesis and purification to final application—scientists can effectively and safely harness its potential to solve complex technical challenges. This guide provides the foundational knowledge and practical protocols to support such endeavors, fostering innovation grounded in sound scientific principles.

References

Sources

An In-depth Technical Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a substituted γ-lactam. The pyrrolidin-2-one ring is a significant structural motif in a multitude of biologically active compounds, making its derivatives of great interest in medicinal chemistry and drug discovery.[1][2] This document will delve into the molecular structure, physicochemical properties, and synthetic approaches for this compound, while also providing context within the broader class of hydroxy-substituted pyrrolidin-2-ones.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a five-membered lactam ring substituted at the 5-position with a hydroxyethyl group. This substitution introduces a primary alcohol functionality and a chiral center at the C5 position, suggesting the potential for stereoisomers with distinct biological activities.

Molecular Identity and Weight

The key identifiers and molecular weight of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 149427-84-9[3]
Molecular Formula C₆H₁₁NO₂[4][5][6]
Molecular Weight 129.16 g/mol [3]
InChI Key GPVDPHDTYDBCAI-UHFFFAOYSA-N[3]
Structural Visualization

The 2D molecular structure of this compound is depicted in the following diagram.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the formation of the γ-lactam ring.

Lactamization of γ-Butyrolactone with Ethanolamine

A prominent method for synthesizing this compound is the lactamization of γ-butyrolactone with ethanolamine.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of ethanolamine attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to ring-opening. Subsequent intramolecular cyclization via dehydration yields the desired pyrrolidinone. This process can be carried out in the liquid phase, and the presence of water has been noted to improve selectivity towards the final product.[3]

Experimental Protocol: General Procedure for Lactamization

  • Reactant Charging: In a pressure-rated reactor, charge γ-butyrolactone, ethanolamine, and water in a suitable molar ratio.

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature sufficient to drive the intramolecular dehydration and cyclization. The optimal temperature and reaction time need to be determined empirically.

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to distillation under reduced pressure to remove unreacted starting materials and water. Further purification of the crude product can be achieved by fractional distillation or column chromatography to isolate this compound.

Reductive Amidation of Dicarboxylic Acids

An alternative synthetic pathway is the reductive amidation of a dicarboxylic acid, such as succinic acid, with ethanolamine.[3] This two-step, one-pot reaction involves the initial formation of an amide followed by a reduction and cyclization cascade. The use of a heterogeneous catalyst, for instance, ruthenium on a carbon support (Ru/C), is often employed to facilitate the reduction step under a hydrogen atmosphere.[3]

G cluster_0 Synthesis Workflow A Reactants (γ-Butyrolactone + Ethanolamine) B Reaction (Lactamization) A->B C Purification (e.g., Distillation) B->C D Final Product This compound C->D

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the hydroxyethyl side chain. Key signals would include those for the diastereotopic protons of the CH₂ groups in the ring and the side chain, the CH proton at the C5 position, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of the six carbon atoms in their unique chemical environments, including the carbonyl carbon of the lactam, the four carbons of the pyrrolidinone ring, and the two carbons of the hydroxyethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the O-H stretch of the alcohol group (typically in the range of 3200-3600 cm⁻¹), the N-H stretch of the secondary amide (around 3200 cm⁻¹), and the C=O stretch of the lactam carbonyl group (around 1670-1700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 129.16. Fragmentation patterns could provide further structural information, such as the loss of the hydroxyethyl side chain.

The Pyrrolidin-2-one Scaffold in Drug Development

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This five-membered nitrogen-containing ring system is valued for its ability to serve as a versatile template for creating molecules with a wide range of pharmacological properties.[1][2] The sp³-hybridized nature of the ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[7]

Derivatives of pyrrolidin-2-one have been investigated for various therapeutic applications, including as anticonvulsants, anti-inflammatory agents, and treatments for neurodegenerative diseases.[2][7] The presence of the hydroxyl group in this compound provides a reactive handle for further chemical modifications, opening avenues for the synthesis of novel derivatives with potentially enhanced biological activities. This functional group can be used for esterification, etherification, or as a point of attachment for other pharmacophoric groups to explore structure-activity relationships (SAR).

Comparative Isomer: 1-(2-Hydroxyethyl)pyrrolidin-2-one

It is important to distinguish this compound from its more commonly known isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 3445-11-2), where the hydroxyethyl group is attached to the nitrogen atom. This N-substituted isomer is well-characterized and has documented applications.

  • Synthesis: 1-(2-Hydroxyethyl)pyrrolidin-2-one is also synthesized from γ-butyrolactone and ethanolamine.

  • Applications: It is used as a specialty solvent, in the formulation of coatings and inks, and as an intermediate in the synthesis of other chemicals, including pharmaceuticals.[8][9][10]

  • Spectroscopic Data: Extensive experimental spectroscopic data (NMR, IR, MS) for 1-(2-Hydroxyethyl)pyrrolidin-2-one is readily available in chemical databases.[4][5][6]

The distinct substitution pattern of this compound is expected to impart different physicochemical and biological properties compared to its N-substituted counterpart. For instance, the presence of a secondary amide N-H group in the 5-substituted isomer allows it to act as a hydrogen bond donor, a feature absent in the tertiary amide of the 1-substituted isomer. This difference can have significant implications for its interaction with biological macromolecules.

Future Directions

While the foundational chemistry of this compound is established, there is a clear need for further research to fully elucidate its properties and potential applications. Key areas for future investigation include:

  • Development of Stereoselective Syntheses: Given the chirality at the C5 position, the development of efficient stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of the compound, which would be essential for pharmacological studies.

  • Comprehensive Characterization: Detailed experimental characterization using modern spectroscopic techniques is needed to create a complete and verifiable dataset for this compound.

  • Exploration of Biological Activity: Screening this compound and its derivatives for a range of biological activities could uncover novel therapeutic applications. The hydroxyl functionality serves as an excellent starting point for the creation of compound libraries for high-throughput screening.

Conclusion

This compound is a molecule of interest due to its incorporation of the pharmacologically relevant pyrrolidin-2-one scaffold and a reactive hydroxyl group. While its synthesis is achievable through established chemical transformations, a significant gap exists in the literature regarding its detailed experimental characterization and exploration of its biological potential. This guide provides a summary of the current knowledge and highlights the opportunities for future research that could unlock the full potential of this and related compounds in the field of drug discovery and development.

References

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245).
  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone.
  • National Center for Biotechnology Information. Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp.
  • National Center for Biotechnology Information. Synthesis of New Optically Active 2-Pyrrolidinones.
  • SpectraBase. 5-HYDROXYPYRROLIDINE-2-ONE - Optional[13C NMR] - Chemical Shifts.
  • iChemical. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6.
  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone.
  • National Center for Biotechnology Information. CID 159939819 | C12H22N2O4.
  • Royal Society of Chemistry. Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids.
  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Frontiers. Biological activities of meroterpenoids isolated from different sources.
  • National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone.
  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone.
  • National Center for Biotechnology Information. 5-Hydroxypyrrolidin-2-one.
  • SpectraBase. 1-(2-Hydroxyethyl)pyrrolidine - Optional[FTIR] - Spectrum.

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An In-Depth Technical Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a substituted γ-lactam of interest in medicinal chemistry and materials science. While its isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one, is well-documented, this guide focuses specifically on the 5-substituted variant, addressing its chemical identity, proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications derived from the broader class of pyrrolidinone derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds, providing both theoretical insights and actionable experimental frameworks.

Introduction: The Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in chemistry and pharmacology.[1] This five-membered nitrogen-containing heterocycle is a core structural motif in a vast number of biologically active natural products and synthetic molecules. The significance of the pyrrolidinone scaffold is underscored by its presence in drugs with diverse therapeutic applications, including nootropic agents like piracetam and antiepileptic medications such as levetiracetam.[2] The saturated, sp³-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space, which is increasingly recognized as a key factor in developing novel therapeutics.[3]

Substitutions on the pyrrolidinone ring can dramatically influence a molecule's biological activity and physical properties. While N-substituted pyrrolidinones are widely studied, C-substituted analogues, particularly at the 5-position, offer unique opportunities for structural diversification and the development of new chemical entities. This guide focuses on this compound, a derivative with a reactive hydroxyl group that can serve as a handle for further chemical modification.

Chemical Identity and Physicochemical Properties

It is crucial to distinguish this compound from its more common isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one. The key difference lies in the point of attachment of the 2-hydroxyethyl group to the pyrrolidinone core.

  • This compound: The substituent is on the carbon atom adjacent to the nitrogen (C5).

  • 1-(2-Hydroxyethyl)pyrrolidin-2-one: The substituent is on the nitrogen atom (N1).

A summary of the key identifiers for this compound is presented in Table 1.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 149427-84-9
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
InChI Key GPVDPHDTYDBCAI-UHFFFAOYSA-N[1]

Note: The physicochemical properties for this specific isomer are not extensively reported. The data presented are based on its chemical structure and comparison with related compounds.

Synthetic Strategies

While specific, optimized protocols for the synthesis of this compound are not widely published, several general methods for the preparation of 5-substituted pyrrolidin-2-ones can be adapted. The choice of synthetic route will depend on the desired stereochemistry, scale, and available starting materials.

Oxidative Cyclization of Amino Alcohols

A promising and environmentally conscious approach is the direct oxidative lactamization of the corresponding amino alcohol, 6-amino-1-hydroxyhexan-2-ol. This method involves an intramolecular dehydrogenative coupling reaction. Ruthenium-based catalysts are commonly employed for this transformation, which generates hydrogen gas as the only byproduct.

The proposed mechanism involves the following key steps:

  • Oxidation of the primary alcohol to an aldehyde by the metal catalyst.

  • Intramolecular cyclization of the amino aldehyde to form a hemiaminal intermediate.

  • Dehydrogenation of the hemiaminal to yield the final lactam product.

G A 6-Amino-1-hydroxyhexan-2-ol B Intermediate Aldehyde A->B [Ru] Catalyst - H₂ C Hemiaminal Intermediate B->C Intramolecular Cyclization D This compound C->D Dehydrogenation - H₂

Caption: Proposed oxidative cyclization pathway.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Oxidative Lactamization

  • To a solution of the amino alcohol in a suitable high-boiling solvent (e.g., toluene, xylene), add a catalytic amount of a ruthenium catalyst (e.g., Ru(OAc)₂(PPh₃)₂) and a phosphine ligand.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted pyrrolidin-2-one.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Synthesis from Glutamic Acid Derivatives

A classic approach to chiral 5-substituted pyrrolidin-2-ones involves the use of L- or D-pyroglutamic acid as a starting material. For the synthesis of this compound, a potential route could involve the reduction of a suitable carboxylic acid derivative of pyroglutamic acid. For instance, the related compound, (S)-5-(hydroxymethyl)-2-pyrrolidinone (L-Pyroglutaminol), is synthesized via the reduction of L-pyroglutamic acid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - Multiplets corresponding to the pyrrolidinone ring protons. - A distinct multiplet for the proton at the C5 position. - Signals for the two methylene groups of the hydroxyethyl side chain. - A broad singlet for the hydroxyl proton. - A broad singlet for the NH proton of the lactam.
¹³C NMR - A signal for the carbonyl carbon (C2) in the range of 175-180 ppm. - A signal for the C5 carbon in the range of 55-65 ppm. - Signals for the other pyrrolidinone ring carbons. - Signals for the carbons of the hydroxyethyl side chain.
IR Spectroscopy - A broad absorption band for the O-H stretch around 3300-3400 cm⁻¹. - A strong absorption band for the C=O stretch of the lactam around 1680-1700 cm⁻¹. - An N-H stretching band around 3200 cm⁻¹.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight (129.16).

Potential Applications in Drug Discovery and Materials Science

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, antitumoral, anti-inflammatory, and anticonvulsant properties.[4] The introduction of a hydroxyethyl group at the 5-position of the pyrrolidinone ring in this compound opens up several avenues for its application:

  • Chiral Building Block: The C5 position is a stereocenter, making both enantiomers of this compound valuable chiral building blocks for the asymmetric synthesis of more complex molecules.

  • Drug Discovery Scaffold: The pyrrolidinone core can serve as a scaffold for the development of new therapeutic agents. The hydroxyl group provides a convenient point for further derivatization to explore structure-activity relationships.

  • Polymer Chemistry: The hydroxyl group can be used as an initiator or a monomer in polymerization reactions, leading to the development of novel polymers with potential applications in biomaterials and drug delivery.

G A This compound B Chiral Synthesis A->B Asymmetric Building Block C Drug Discovery A->C Scaffold for SAR D Polymer Science A->D Monomer / Initiator

Caption: Potential application areas.

Safety and Handling

Specific toxicity data for this compound are not available. However, as with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information on related pyrrolidinone derivatives, it is advisable to consult the Safety Data Sheets (SDS) of commercially available analogues.

Conclusion and Future Outlook

This compound represents a molecule of significant potential that remains largely unexplored. Its structural features, particularly the combination of the biologically relevant pyrrolidinone scaffold and a reactive hydroxyl group at a stereocenter, make it an attractive target for synthesis and further investigation. Future research should focus on developing efficient and stereoselective synthetic routes to access this compound in enantiomerically pure forms. Subsequent studies can then explore its utility as a building block in the synthesis of novel pharmaceuticals and functional materials. This technical guide serves as a starting point to stimulate and facilitate such research endeavors.

References

  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.
  • MDPI. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1865.
  • Journal of Chemistry Letters. (2020).
  • ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
  • Banerjee, S., et al. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. The Journal of Organic Chemistry, 77(23), 10925-10930.
  • Organic Chemistry Portal. Synthesis of γ-lactams.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 440051, 5-Hydroxypyrrolidin-2-one.

Sources

A Comprehensive Technical Guide to the Nomenclature, Identification, and Application of 1-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile chemical compound utilized across various scientific and industrial domains. The primary objective of this document is to clarify the compound's nomenclature, address potential ambiguities in its naming conventions, and furnish a definitive list of its synonyms and identifiers. We will delve into the critical physicochemical properties and provide robust analytical protocols for unambiguous identity verification, a cornerstone of reproducible research and development. Furthermore, this guide will touch upon its key applications, particularly its role as a chemical intermediate and solvent in pharmaceutical and industrial contexts. By grounding all information in authoritative sources and providing actionable, field-proven methodologies, this whitepaper aims to be an essential resource for professionals working with this compound.

Unambiguous Identification: Resolving the Nomenclature Discrepancy

In chemical research, precise communication begins with accurate nomenclature. A query for "5-(2-Hydroxyethyl)pyrrolidin-2-one" necessitates an initial clarification regarding the substitution pattern on the pyrrolidin-2-one core. According to the International Union of Pure and Applied Chemistry (IUPAC) standards, the numbering of the pyrrolidinone ring begins at the nitrogen atom (position 1), proceeds through the carbonyl carbon (position 2), and continues around the carbon backbone.

The overwhelmingly prevalent and commercially available compound is 1-(2-Hydroxyethyl)pyrrolidin-2-one , where the hydroxyethyl group is attached to the nitrogen atom.[1][2][3][4][5] A "5-substituted" isomer would be a structurally distinct molecule and is not the compound commonly referenced by the synonyms and data presented herein. To prevent costly errors in synthesis, formulation, or research, it is imperative to rely on universal identifiers rather than potentially ambiguous common names.

The gold standards for chemical identification are:

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • IUPAC Name: The systematic name based on chemical structure rules.

  • InChI and SMILES: String-based notations that encode the molecular structure.

These identifiers, detailed in Table 1, ensure that regardless of the synonym used, the correct chemical entity is being referenced.

Table 1: Primary Chemical Identifiers for 1-(2-Hydroxyethyl)pyrrolidin-2-one
IdentifierValueSource
IUPAC Name 1-(2-hydroxyethyl)pyrrolidin-2-onePubChem[1][6]
CAS Number 3445-11-2NIST, Sigma-Aldrich[5]
EC Number 222-359-4ECHA, Sigma-Aldrich[1]
InChI InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2PubChem, NIST[1][5]
InChIKey WDQFELCEOPFLCZ-UHFFFAOYSA-NPubChem, NIST[1][5]
SMILES C1CC(=O)N(C1)CCOPubChem[1][6]

Compendium of Synonyms and Trade Designations

Over decades of use in diverse applications, 1-(2-Hydroxyethyl)pyrrolidin-2-one has accumulated numerous synonyms. This section provides a comprehensive, though not exhaustive, list to aid researchers in identifying the compound in literature, patents, and commercial listings.

Table 2: Comprehensive List of Synonyms
SynonymNotes / Common Context
N-(2-Hydroxyethyl)-2-pyrrolidoneA very common and descriptive name.[3][4][7]
1-(2-Hydroxyethyl)-2-pyrrolidoneFrequently used interchangeably with the above.[2][3]
2-(2-Oxopyrrolidin-1-yl)ethanolA systematic name reflecting the substituent group.[1][2]
N-(β-Hydroxyethyl)-2-pyrrolidinoneOlder nomenclature using Greek letters for positioning.[1][2]
HEPCommon abbreviation.[2][3]
N-HydroxyethylpyrrolidoneA simplified common name.[4][8]
1-(2-Hydroxyethyl)-2-oxopyrrolidineAlternative systematic name.[2]
2-Pyrrolidinone, 1-(2-hydroxyethyl)-Index name used in chemical databases.[1][5]

Physicochemical Properties for Compound Verification

Verifying a compound's identity extends beyond its name to its measurable physical and chemical properties. These constants serve as a crucial first-pass quality control check. The properties listed below are for the N-substituted isomer, CAS 3445-11-2.

Table 3: Key Physicochemical Properties
PropertyValueConditionsSource
Molecular Formula C₆H₁₁NO₂NIST[5]
Molecular Weight 129.16 g/mol Sigma-Aldrich
Appearance Colorless to yellow liquidBASF, Guidechem[3][9]
Boiling Point 140-142 °C@ 3 mmHgChemicalBook[8]
295 °C@ 760 mmHg (approx.)ECHEMI[2]
Melting Point 19-21 °CChemicalBook[8]
Density 1.143 g/mL@ 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.496@ 20 °CSigma-Aldrich
Water Solubility Very soluble (1000 g/L)@ 20 °CChemicalBook, Guidechem[3][8]
Flash Point 100 °C (212 °F)Closed cupSigma-Aldrich

Analytical Verification Protocols and Workflow

For rigorous scientific and developmental work, unambiguous structural confirmation is non-negotiable. Spectroscopic and chromatographic methods provide the definitive "fingerprint" of a molecule. The following protocols are designed as self-validating systems to confirm the identity and purity of 1-(2-Hydroxyethyl)pyrrolidin-2-one.

Logical Workflow for Identity Verification

The diagram below outlines a systematic workflow for verifying the identity of a chemical sample purported to be 1-(2-Hydroxyethyl)pyrrolidin-2-one. This process ensures that assumptions are challenged and identity is confirmed through empirical data.

G Figure 1: Workflow for Identity Verification start Sample Received check_label 1. Cross-Reference Label Synonym with CAS No. 3445-11-2 start->check_label decision_cas CAS Match? check_label->decision_cas phys_chem 2. Measure Physicochemical Properties (e.g., Refractive Index, Density) decision_cas->phys_chem Yes not_confirmed Identity Not Confirmed (Investigate/Reject Sample) decision_cas->not_confirmed No decision_phys Properties Match Reference Data? phys_chem->decision_phys spectro 3. Perform Spectroscopic Analysis (e.g., GC-MS, NMR, IR) decision_phys->spectro Yes decision_phys->not_confirmed No/Deviates decision_spec Spectra Match Reference Data? spectro->decision_spec confirmed Identity Confirmed decision_spec->confirmed Yes decision_spec->not_confirmed No

Caption: A logical workflow for the systematic verification of 1-(2-Hydroxyethyl)pyrrolidin-2-one.

Protocol 4.1: Purity and Identity Verification by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for separating volatile compounds and providing a mass fragmentation pattern that serves as a molecular fingerprint. The choice of a mid-polarity column (e.g., DB-5ms) provides excellent resolution for this type of polar molecule.

Methodology:

  • Sample Preparation: Prepare a 100 ppm solution of the sample in HPLC-grade methanol or ethyl acetate.

  • Instrument: Agilent GC-MS system (or equivalent) with a mass selective detector.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane column.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 300.

  • Expected Results: The primary peak corresponding to 1-(2-Hydroxyethyl)pyrrolidin-2-one should be observed. The resulting mass spectrum should be compared against a reference library (e.g., NIST). Key expected fragments include the molecular ion [M]+ at m/z 129, and characteristic fragments from the loss of the hydroxyethyl group or ring fragmentation.

Protocol 4.2: Definitive Structural Elucidation by ¹H NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal proof of the molecular structure by probing the chemical environment of each proton. For this compound, ¹H NMR can definitively distinguish between substitution at the N-1 position versus the C-5 position by analyzing the chemical shifts and coupling patterns of the protons on the ethyl group and the pyrrolidone ring.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • Expected ¹H NMR Spectrum (in CDCl₃, shifts are approximate):

    • ~3.65 ppm (triplet): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

    • ~3.45 ppm (triplet): Protons on the carbon attached to the nitrogen (N-CH₂-).

    • ~3.30 ppm (triplet): Protons at the 5-position of the ring (-CH₂-N).

    • ~2.40 ppm (triplet): Protons at the 3-position of the ring (-CH₂-C=O).

    • ~2.05 ppm (multiplet): Protons at the 4-position of the ring (-CH₂-CH₂-C=O).

    • A broad singlet for the hydroxyl proton (-OH), which can vary in position.

  • Validation: The presence of two distinct triplets for the N-CH₂-CH₂-OH moiety is the key signature confirming the N-1 substitution pattern. A C-5 substituted isomer would present a vastly different and more complex spectrum.

Applications in Research and Drug Development

1-(2-Hydroxyethyl)pyrrolidin-2-one is valued for its unique combination of properties: high boiling point, water solubility, and a reactive hydroxyl group.[10]

  • Chemical Intermediate: It serves as a versatile building block in organic synthesis. The hydroxyl group can be readily functionalized, making it a key starting material for producing more complex molecules, including pharmaceutical intermediates.

  • Specialty Solvent: Its hydrophilic character and strong polarity make it an effective solvent or co-solvent in specialized formulations, including coatings, inkjet inks, and electronics processing applications.[9]

  • Humectant: Due to its ability to attract and retain moisture, it can be used as a humectant in various formulations.[10]

  • Polymer Modification: The pyrrolidone functionality can be built into various polymers by reacting the hydroxyl group, thereby modifying the properties of the final polymer.[9]

Conclusion

The accurate identification of chemical compounds is the bedrock of scientific integrity and successful industrial development. This guide has established that the compound commonly known by a variety of synonyms is 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 3445-11-2) . By prioritizing universal identifiers, understanding its physicochemical properties, and employing robust analytical workflows, researchers and developers can operate with confidence. This compound's utility as a solvent and synthetic building block ensures its continued relevance, making a thorough understanding of its identity and characteristics essential for any professional in the field.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76980, 1-(2-Hydroxyethyl)-2-pyrrolidinone.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159939819.
  • Wikipedia (2024). 2-Pyrrolidone.
  • NIST (2024). N-(2-Hydroxyethyl)-2-pyrrolidone in the NIST Chemistry WebBook.
  • Ashland (2024). HEP - N-2-Hydroxyethyl-2-Pyrrolidone.

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An In-Depth Technical Guide to the Thermal Stability of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound, sees significant application in pharmaceutical and chemical syntheses. Its utility as a solvent, intermediate, and building block necessitates a thorough understanding of its thermal stability to ensure the quality, safety, and efficacy of end-products. This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. In the absence of extensive published data on the pure compound, this guide establishes a robust scientific approach based on foundational principles of thermal analysis and forced degradation studies, as advocated by international regulatory bodies. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to design and execute rigorous stability studies, interpret the resulting data, and predict the degradation pathways of this important molecule.

Introduction: The Imperative of Thermal Stability

This compound, also known as 1-(2-Hydroxyethyl)-2-pyrrolidone (CAS No. 3445-11-2), is a molecule of growing interest in the pharmaceutical industry.[1] Its favorable properties, including its use as a co-solvent and a reactant in the synthesis of more complex molecules, underscore the importance of its chemical and physical stability.[1] Thermal stability is a critical parameter, as manufacturing processes, purification, and long-term storage often involve elevated temperatures. Degradation of this compound can lead to the formation of impurities, which may be inactive, less effective, or even toxic. Therefore, a comprehensive understanding of its thermal behavior is not merely an academic exercise but a prerequisite for its safe and effective application.

This guide will delve into the core methodologies for evaluating thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it will explore the principles of forced degradation studies to elucidate potential degradation pathways and inform the development of stability-indicating analytical methods.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential before embarking on stability studies. The table below summarizes key properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO₂[2][3]
Molecular Weight 129.16 g/mol [2][3]
Appearance Colorless to yellow liquid or solid[1][2]
Melting Point 19-21 °C[2]
Boiling Point 140-142 °C at 3 mmHg[2]
Flash Point >100 °C (>212 °F)[2]
Water Solubility Very soluble[4]

Core Methodologies for Thermal Stability Assessment

The evaluation of thermal stability is primarily conducted using thermoanalytical techniques that monitor the physical and chemical changes in a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability of a material by measuring the change in its mass as it is heated over time.[5] A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is controlled by a pre-programmed temperature profile.

Causality Behind Experimental Choices in TGA: The choice of a dynamic heating ramp allows for the determination of the onset temperature of decomposition. A slow heating rate is often preferred to ensure temperature uniformity within the sample and to better resolve distinct degradation steps. The use of an inert atmosphere, such as nitrogen, is crucial to study the inherent thermal stability of the compound, precluding oxidative degradation.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG).

    • Note the percentage of residual mass at the end of the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of sample start->weigh place Place in TGA pan weigh->place load Load sample into TGA place->load purge Purge with N2 load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record mass loss vs. temperature heat->record plot Plot % Mass Loss vs. Temperature record->plot tonset Determine T-onset plot->tonset dtg Analyze DTG curve tonset->dtg residue Note residual mass dtg->residue

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and glass transitions. For stability studies, DSC can reveal information about the purity of the compound and detect exothermic decomposition events.

Causality Behind Experimental Choices in DSC: The use of hermetically sealed pans is essential when analyzing volatile or potentially decomposing samples to prevent mass loss and ensure that the thermal events are accurately recorded. A controlled heating rate allows for the precise determination of transition temperatures and enthalpies.

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[7]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 0 °C, then ramp up to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic events, such as melting, and determine the onset temperature and enthalpy of fusion (ΔHfus).

    • Identify exothermic events, which may indicate decomposition, and determine the onset temperature and enthalpy of decomposition (ΔHdecomp).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg of sample start->weigh seal Seal in hermetic pan weigh->seal load Load sample and reference into DSC seal->load purge Purge with N2 load->purge heat Heat from 0°C to 350°C at 10°C/min purge->heat record Record heat flow vs. temperature heat->record plot Plot Heat Flow vs. Temperature record->plot endo Identify endotherms (e.g., melting) plot->endo exo Identify exotherms (e.g., decomposition) endo->exo enthalpy Calculate enthalpies exo->enthalpy

DSC Experimental Workflow

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation products and pathways.[8] This is a regulatory requirement for the development of stability-indicating analytical methods.[8][9]

A study on a blend containing 1-(2-Hydroxyethyl)pyrrolidin-2-one for CO₂ capture provides some insights into its stability under thermal and oxidative stress.[10][11][12] In thermal degradation experiments at 135 °C with CO₂, the blend was less stable than pure 1-(2-Hydroxyethyl)pyrrolidin-2-one.[10][11][12] The presence of high oxygen concentrations and iron significantly reduced the stability of 1-(2-Hydroxyethyl)pyrrolidin-2-one.[10][11][12] While these results are from a complex mixture, they suggest that both thermal and oxidative pathways are relevant for this molecule.

Key Stress Conditions
  • Thermal Stress: Exposing the solid or a solution of the compound to elevated temperatures (e.g., 60-80 °C) for a defined period.

  • Hydrolytic Stress: Treating the compound with acidic, basic, and neutral aqueous solutions at elevated temperatures.

  • Oxidative Stress: Exposing the compound to an oxidizing agent, such as hydrogen peroxide, in solution.

  • Photolytic Stress: Exposing the compound to light of a specified wavelength and intensity.

Analytical Follow-up: Stability-Indicating HPLC Method

The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[13][14]

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column and Mobile Phase Screening:

    • Screen various reverse-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer) to achieve optimal separation of the parent peak from any observed degradant peaks.

  • Forced Degradation Sample Analysis:

    • Inject samples from each stress condition into the HPLC system.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15][16]

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

    • Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the parent peak is free from any co-eluting impurities.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening to form 4-(N-(2-hydroxyethyl)amino)butanoic acid.

  • Oxidation: The secondary alcohol of the hydroxyethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The tertiary amine within the pyrrolidinone ring could also be susceptible to oxidation.

  • Thermal Decomposition: At higher temperatures, cleavage of the N-C bond or the C-C bonds in the side chain or the ring could occur, leading to smaller, volatile fragments.

Conclusion

While specific, publicly available data on the thermal stability of pure this compound is limited, a robust scientific framework exists for its determination. This guide has outlined the essential experimental protocols for Thermogravimetric Analysis and Differential Scanning Calorimetry, which are fundamental to characterizing the thermal behavior of this compound. Furthermore, the principles and methodologies of forced degradation studies have been presented as a critical tool for elucidating potential degradation pathways and for the development of validated, stability-indicating analytical methods.

For researchers, scientists, and drug development professionals working with this compound, the application of these methodologies is paramount. A thorough understanding of its thermal stability will ensure the development of safe, stable, and effective products, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation – A Review. (2022). Austin Publishing Group.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health.
  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(2), 610–626.
  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications.
  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. (2025). Semantic Scholar.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). SINTEF.
  • “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. (n.d.). National Institutes of Health.
  • Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (n.d.). IJIRT.
  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (n.d.). MDPI.
  • Differential scanning calorimetry thermograms of a polyvinylpyrrolidone, b HP-β-CD, c dextrose, d docetaxel anhydrous, and e DCX-CD. (n.d.). ResearchGate.
  • N-(2-Hydroxyethyl)-2-pyrrolidone. (n.d.). NIST WebBook.
  • N-(2-hydroxyethyl)-2-pyrrolidone. (n.d.). NIST WebBook.
  • A combined approach using differential scanning calorimetry with polarized light thermomicroscopy in the investigation of ketoprofen:nadolol co-crystals. (2017). ScienceDirect.
  • CID 159939819. (n.d.). PubChem.

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health and safety data for 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Introduction

This compound, more commonly known in scientific literature and commercial settings as 1-(2-Hydroxyethyl)-2-pyrrolidone or N-(2-Hydroxyethyl)-2-pyrrolidone (CAS No. 3445-11-2), is a versatile heterocyclic compound.[1][2][3] Its unique properties, including high water solubility and utility as a chemical intermediate, have led to its use in a variety of applications, from a starting material in pharmaceutical synthesis to a component in advanced printing inks.[2][4][5]

This technical guide is designed for researchers, scientists, and drug development professionals who handle this compound. The objective is to provide a comprehensive, in-depth understanding of its health and safety profile, moving beyond a simple recitation of datasheet information. As a Senior Application Scientist, the focus here is on the causality behind safety protocols and the implementation of self-validating risk management strategies in a laboratory and development setting. This document synthesizes data from multiple authoritative sources to present a holistic and actionable safety framework.

Chemical and Physical Hazard Profile

A foundational understanding of a substance's physical and chemical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

The compound is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents and acids, which can trigger hazardous reactions.[6][7] In the event of a fire, thermal decomposition will produce toxic and hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][7][8]

PropertyValueSource(s)
CAS Number 3445-11-2[1][3]
Molecular Formula C₆H₁₁NO₂[1][3][6]
Molecular Weight ~129.16 g/mol [1][3]
Appearance Clear, yellowish to deep brown liquid; may solidify depending on ambient temperature.[7][9]
Boiling Point ~140-142 °C / 3 mmHg; ~296 °C at atmospheric pressure[1]
Melting Point ~26 °C[9]
Density ~1.143 g/mL at 25 °C[7]
Flash Point ~100 °C (212 °F) - closed cup. Note: Some sources report lower values.
Water Solubility Very soluble[1][2]

Toxicological Assessment

The toxicological profile of this compound indicates that it is a substance requiring careful handling. The primary hazards are associated with direct contact and inhalation, with some data suggesting the potential for more severe effects upon repeated or long-term exposure.

Acute Toxicity Data Summary

RouteSpeciesTestResultSource(s)
Oral RatLD50>6,400 mm³/kg bw; 14,430 mg/kg[7][9]
Dermal RatLD50>2,000 mg/kg bw[9]
Inhalation RatLC50>0.008 mg/L air[9]
Eye Irritation Rabbit-Mild Irritant[7]

While the acute oral and dermal toxicity is relatively low, the compound is classified as harmful if swallowed, in contact with skin, or inhaled by some suppliers. The most consistently reported health effects are irritation to the eyes, skin, and respiratory system.[7][9][10] Prolonged or repeated exposure may produce conjunctivitis.[7]

Certain safety data sheets indicate more significant long-term hazards, including suspicion of causing cancer (Carcinogenicity, Category 2) and the potential to cause damage to the liver through prolonged or repeated exposure (STOT RE 2). It is crucial for professionals to operate under the assumption that these potential long-term effects are valid, adopting stringent controls to minimize chronic exposure.

cluster_exposure Routes of Exposure cluster_effects Primary Health Effects Inhalation Inhalation Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Systemic Effects (Liver) Systemic Effects (Liver) Inhalation->Systemic Effects (Liver) Prolonged/ Repeated Exposure Dermal Contact Dermal Contact Skin Irritation Skin Irritation Dermal Contact->Skin Irritation Ocular Contact Ocular Contact Serious Eye Irritation Serious Eye Irritation Ocular Contact->Serious Eye Irritation Ingestion Ingestion Ingestion->Systemic Effects (Liver) Prolonged/ Repeated Exposure

Figure 1: Exposure Routes and Associated Health Effects.

GHS Hazard Communication

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. Based on a synthesis of available data, the following classification represents a comprehensive and cautious approach to this compound's hazards.[10]

Pictograms


Signal Word Danger
Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation.[9][10] H318: Causes serious eye damage. H335: May cause respiratory irritation.[9] H351: Suspected of causing cancer. H373: May cause damage to organs (Liver) through prolonged or repeated exposure. H402: Harmful to aquatic life.
Precautionary Statements P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. P260 & P264: Do not breathe mist or vapors. Wash skin thoroughly after handling. P271 & P280: Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

Risk Management and Safe Handling Protocols

Effective risk management is proactive, not reactive. The following protocols are designed as a self-validating system to minimize exposure and ensure a safe operating environment. The causality behind each step is explained to foster a deep-rooted culture of safety.

Protocol 4.1: Engineering Controls

The primary engineering control for this compound is ventilation.

  • Mandatory Fume Hood Use: All weighing, transferring, and reaction work must be conducted inside a certified chemical fume hood.

    • Causality: The compound's potential to cause respiratory irritation and suspected long-term health effects upon inhalation necessitates its containment.[9] A fume hood captures vapors and aerosols at the source, preventing them from entering the operator's breathing zone.

  • Ventilation System Verification: Ensure the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly before beginning work.

    • Causality: This step validates that the primary engineering control is effective. An improperly functioning hood provides a false sense of security.

Protocol 4.2: Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected to match the specific hazards.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[9] If there is a significant splash risk, a full face shield should be worn in addition to goggles.

    • Causality: The compound is classified as causing serious eye damage. Goggles provide a seal around the eyes to protect from splashes and vapors, which standard safety glasses do not.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. For larger quantities, a chemically resistant apron is recommended.

    • Causality: The compound is a skin irritant and is harmful upon dermal absorption.[9][10] Gloves and lab coats prevent direct skin contact. Always check glove compatibility charts for breakthrough times.

  • Respiratory Protection: Respiratory protection is typically not required when work is conducted within a functioning fume hood. If vapors or aerosols may be generated outside of a hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

    • Causality: This provides a backup to engineering controls, ensuring protection from inhalation hazards in non-standard situations.

start Start: Prepare to Handle This compound eng_controls Step 1: Verify Engineering Controls (Fume Hood On & Certified) start->eng_controls ppe Step 2: Don Correct PPE (Goggles, Gloves, Lab Coat) eng_controls->ppe handling Step 3: Perform Work Inside Fume Hood (Weighing, Transfer, Reaction) ppe->handling cleanup Step 4: Decontaminate Work Area & Glassware handling->cleanup waste Step 5: Segregate & Label Chemical Waste cleanup->waste end End: Remove PPE & Wash Hands Thoroughly waste->end

Figure 2: Standard Safe Handling Workflow.

Protocol 4.3: Storage Requirements

  • Container: Keep the container tightly closed.[6][8]

  • Location: Store in a dry, cool, and well-ventilated area designated for chemical storage.[6][8][9]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[6][7][8]

    • Causality: Proper storage prevents degradation, minimizes the release of vapors, and avoids accidental mixing with incompatible chemicals that could lead to fire or the release of toxic substances.

Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

ExposureImmediate ActionSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][8]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][8][9]
Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention.[1][8][9][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][8][9]

Protocol 5.1: Accidental Release/Spill Cleanup

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[7][8]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Assess & PPE: Assess the size of the spill. For small spills, personnel with appropriate training and PPE (respirator, goggles, chemical gloves, lab coat) may proceed. For large spills, evacuate and call emergency responders.

  • Contain & Absorb: Cover drains. Contain the spill using dikes or inert absorbent material such as sand, earth, or vermiculite.[7][8] Do not use combustible materials like sawdust.

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[7][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste.

spill Spill Detected is_major Major Spill? (Large Volume / Poor Ventilation) spill->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes don_ppe Don Appropriate PPE (Incl. Respirator) is_major->don_ppe No control_ignition Control Ignition Sources don_ppe->control_ignition contain Contain Spill with Inert Absorbent control_ignition->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate

Figure 3: Decision Tree for Spill Response.

Environmental Fate and Disposal

While the primary focus of this guide is human health, responsible chemical stewardship requires consideration of environmental impact.

Ecotoxicity Data Summary

TestSpeciesResultDurationSource(s)
Toxicity to fish Danio rerioLC50: >120 mg/L96 h[9]
Toxicity to daphnia Daphnia magnaEC50: >100 mg/L48 h[9]
Toxicity to algae Desmodesmus subspicatusEC50: >100 mg/L72 h[9]

Despite relatively low acute toxicity to aquatic organisms, the compound is classified as harmful to aquatic life (H402). Therefore, discharge into the environment, including sewers and waterways, must be strictly avoided.[9]

All waste containing this compound, including contaminated absorbent materials and cleaning solutions, must be collected in properly labeled, sealed containers. Disposal must be carried out through a licensed and approved waste disposal plant in accordance with all local, state, and federal regulations.[9]

Conclusion

This compound is a valuable chemical for research and development. However, its toxicological profile necessitates a high degree of respect and caution. It is an irritant to the skin, eyes, and respiratory system, is harmful via multiple exposure routes, and carries a suspicion of long-term health effects, including carcinogenicity and organ damage.

By understanding the causality behind safety measures—from the critical role of fume hoods in preventing inhalation to the selection of specific PPE to guard against dermal and ocular damage—professionals can establish a robust and self-validating safety culture. Adherence to the handling, storage, and emergency protocols outlined in this guide is paramount to ensuring the safety of laboratory personnel and the protection of the environment.

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.
  • CID 159939819 | C12H22N2O4 - PubChem.
  • Safety data sheet - 2-Pyrrolidinone. (2023-04-11).
  • FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. (2015-09-23).
  • 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc. (2025-08-25).
  • N-(2-Hydroxyethyl)-2-pyrrolidone - the NIST WebBook.
  • SAFETY DATA SHEET - HP Log on selector. (2017-03-16).

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5-(2-Hydroxyethyl)pyrrolidin-2-one: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a pivotal chemical intermediate with broad applications in pharmaceutical and polymer sciences. We will dissect its synthesis, purification, and chemical reactivity, offering field-proven insights into its handling and derivatization. This document is intended for researchers, scientists, and professionals in drug development, aiming to provide a comprehensive resource for leveraging this versatile molecule in their synthetic endeavors.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry and materials science.[1] This structural motif is present in numerous biologically active compounds and is a cornerstone in the synthesis of a wide array of pharmaceuticals.[1] Notably, the pyrrolidinone core is a key feature of the "racetam" class of nootropic drugs, which are investigated for their cognitive-enhancing effects.[2][3][4] The versatility of the pyrrolidin-2-one nucleus allows for extensive chemical modifications, making it a valuable building block for creating diverse molecular architectures.[1]

This compound, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), stands out within this class due to its bifunctional nature. It possesses a reactive primary hydroxyl group and a lactam moiety, opening up numerous avenues for synthetic transformations.[1] This dual functionality makes it an ideal starting material for producing a variety of derivatives, including the industrially significant monomer N-vinyl-2-pyrrolidone (NVP).[1][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C6H11NO2[6][7][8]
Molecular Weight 129.16 g/mol [6][7][8]
Appearance Colorless to yellow or deep brown liquid[6][9][10]
Boiling Point 140-142 °C at 3 mmHg[9][11]
Density 1.143 g/mL at 25 °C[9][11]
Refractive Index n20/D 1.496[9][11]
CAS Number 3445-11-2[7][8]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.

Lactamization of γ-Butyrolactone with Ethanolamine

This is a prominent and commercially applied method for synthesizing this compound.[1][5] The reaction involves the ring-opening of γ-butyrolactone by ethanolamine, followed by intramolecular cyclization to form the desired γ-lactam.[1] This process can be carried out in the liquid phase, and while it can proceed without a catalyst, catalytic conditions can improve reaction rates and yields.[1]

Conceptual Workflow for Lactamization:

GBL γ-Butyrolactone Reaction Reaction Vessel (Heat) GBL->Reaction EA Ethanolamine EA->Reaction Intermediate Ring-Opened Intermediate HEP This compound Intermediate->HEP Intramolecular Cyclization (Dehydration) Reaction->Intermediate Ring Opening

Caption: Lactamization of γ-Butyrolactone with Ethanolamine.

Reductive Amidation of Succinic Acid with Ethanolamine

A greener approach involves the reductive amidation of succinic acid with ethanolamine.[5] This method utilizes a renewable feedstock and heterogeneous catalysis, often with a Ruthenium on carbon (Ru/C) catalyst.[5] The reaction proceeds through the formation of amide and imide intermediates, which are then reduced to the final pyrrolidinone product.[5] This pathway offers high yields (≥72% over two steps) and produces water as the only significant byproduct.[5]

Proposed Reaction Network for Reductive Amidation:

SA Succinic Acid Amides Mono- & Diamides SA->Amides + Ethanolamine EA Ethanolamine EA->Amides Imide N-(2-hydroxyethyl)succinimide Amides->Imide Cyclization HEP This compound Imide->HEP Reduction Catalyst Ru/C, H₂, Heat Catalyst->Imide

Caption: Reductive Amidation of Succinic Acid.

Purification Methodologies

Achieving high purity of this compound is critical for its use in pharmaceutical applications. Common impurities may include unreacted starting materials, by-products, and polymeric materials.[12]

Distillation

Fractional distillation under reduced pressure is a common method for purifying crude this compound.[13] A multi-column distillation process can be employed to effectively separate compounds with lower and higher boiling points than the target molecule.[13]

Crystallization

Crystallization is another effective purification technique.[12][14] This can be achieved by cooling the crude product, sometimes with the addition of a seed crystal to induce crystallization.[12][14] Acetone has been reported as a suitable recrystallization solvent.[12] A patent describes a method of crystallizing crude HEP, optionally in the presence of a small amount of water, to achieve a purity greater than 99.9%.[14]

Experimental Protocol: Purification by Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone.[12]

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization. For challenging crystallizations, chilling to below -10°C and seeding with a pure crystal can be beneficial.[12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Chemical Reactivity and Derivatization

The presence of both a hydroxyl group and a lactam ring makes this compound a versatile building block.[1]

Reactions of the Hydroxyl Group

The primary hydroxyl group can undergo a variety of transformations:

  • Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.[1]

  • Etherification: Reaction with alkyl halides or other electrophiles to yield ethers.[1]

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.[1]

  • Dehydration: A key industrial application is the gas-phase dehydration over a solid catalyst to produce N-vinyl-2-pyrrolidone (NVP), a valuable monomer.[1][5]

Reactions Involving the Lactam Ring

The lactam functionality also offers opportunities for further modification, although these reactions are generally less common than those involving the hydroxyl group. The nitrogen atom can be further alkylated or acylated under specific conditions, and the carbonyl group can undergo reduction.

Key Derivatization Pathways:

HEP This compound Ester Ester Derivatives HEP->Ester Esterification (R-COOH, H+) Ether Ether Derivatives HEP->Ether Etherification (R-X, base) Aldehyde Aldehyde Derivative HEP->Aldehyde Mild Oxidation (e.g., PCC) NVP N-Vinyl-2-pyrrolidone (NVP) HEP->NVP Dehydration (Catalyst, Heat) CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid Further Oxidation

Caption: Major reaction pathways for this compound.

Applications in Drug Development and Beyond

The pyrrolidinone scaffold is of significant interest in drug discovery.[1] Derivatives of 2-pyrrolidinone are known for their diverse pharmacological activities.[15] The racetam family of nootropics, such as piracetam and aniracetam, feature this core structure and are thought to enhance cognitive function.[2][4] While this compound is not itself a nootropic, its structural similarity and utility as a precursor make it a valuable starting point for the synthesis of novel cognitive enhancers and other neurologically active agents.

Beyond pharmaceuticals, its primary application is in the synthesis of N-vinyl-2-pyrrolidone (NVP), which is then polymerized to polyvinylpyrrolidone (PVP).[1][5] PVP has widespread use in the pharmaceutical industry as an excipient, in personal care products, and in various industrial applications.

Analytical Characterization

The purity and identity of this compound and its derivatives are typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[12]

  • Mass Spectrometry (MS): To verify the molecular weight.[7][12]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[7]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in research and development.

References

  • Vertex AI Search. (URL: )
  • Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H. (URL: [Link])
  • PubChem. CID 159939819 | C12H22N2O4. (URL: [Link])
  • Anand, A., et al. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC. PubMed Central. (URL: [Link])
  • ResearchGate. Synthesis of 5,5-Bis(hydroxymethyl)
  • Google Patents. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. (URL: )
  • ChemBK. N-(2-Hydroxyethyl)-2-pyrrolidone. (URL: [Link])
  • Perekhoda, L., et al. synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin. (URL: [Link])
  • MALLAK. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. (URL: [Link])
  • NIST WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. (URL: [Link])
  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (URL: [Link])
  • PMC. Synthesis of New Optically Active 2-Pyrrolidinones. (URL: [Link])
  • SpectraBase. 5-HYDROXYPYRROLIDINE-2-ONE - Optional[13C NMR] - Chemical Shifts. (URL: [Link])
  • NICNAS. FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). (URL: [Link])
  • Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone. (URL: )
  • PubMed.
  • Boyd Biomedical. Water Purification Methods for Pharmaceutical Uses. (URL: [Link])
  • MDPI. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. (URL: [Link])
  • 365 EZ PURE WATER.
  • PubMed. Preparation of silica nanoparticles loaded with nootropics and their in vivo permeation through blood-brain barrier. (URL: [Link])
  • NIST WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. (URL: [Link])
  • NIH PubChem. 5-Hydroxypyrrolidin-2-one. (URL: [Link])

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discovery and history of N-(2-Hydroxyethyl)-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-Hydroxyethyl)-2-pyrrolidone: From Discovery to Application

Abstract

N-(2-Hydroxyethyl)-2-pyrrolidone, a versatile heterocyclic compound, has carved a niche for itself across a spectrum of industrial and scientific applications since its inception. This guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. It further delves into its diverse applications, underpinned by its unique chemical structure, and furnishes a detailed analytical protocol for its characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek a deeper understanding of this important molecule.

Introduction

N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) is a derivative of 2-pyrrolidone, featuring a hydroxyethyl group attached to the nitrogen atom. This structural modification imparts a unique combination of properties, including high polarity, aprotic character, and the ability to act as a hydrogen bond acceptor. These attributes make it an excellent solvent for a wide range of organic and inorganic compounds, a humectant, and a versatile intermediate in chemical synthesis. Its low volatility and high boiling point are advantageous in many industrial processes. This guide aims to provide a thorough exploration of HEP, from its historical roots to its modern-day applications, offering valuable insights for professionals in the field.

Discovery and Historical Development

The emergence of N-(2-Hydroxyethyl)-2-pyrrolidone is closely tied to the advancements in industrial chemistry in the mid-20th century. While a single definitive "discovery" event is not well-documented, its synthesis and exploration were driven by the growing demand for novel solvents and chemical intermediates. Early patents from chemical giants like GAF (General Aniline & Film Corp.) in the 1940s and 1950s describe the synthesis and potential uses of various N-substituted pyrrolidones, including HEP. These early investigations laid the groundwork for its commercial production and subsequent adoption in a variety of applications. The development of new polymerization techniques and the need for high-performance solvents in the latter half of the 20th century further solidified the importance of HEP in the chemical industry.

Synthesis of N-(2-Hydroxyethyl)-2-pyrrolidone

The primary industrial synthesis of N-(2-Hydroxyethyl)-2-pyrrolidone involves the reaction of 2-pyrrolidone with ethylene oxide. This method is favored for its high yield and atom economy.

Reaction Mechanism: Ethoxylation of 2-Pyrrolidone

The synthesis is a base-catalyzed ethoxylation reaction. In the first step, a basic catalyst, such as potassium hydroxide, deprotonates the 2-pyrrolidone at the nitrogen atom, forming a pyrrolidonate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of the ethylene oxide ring, leading to ring-opening and the formation of an alkoxide. Finally, protonation of the alkoxide, typically during workup, yields the final product, N-(2-Hydroxyethyl)-2-pyrrolidone.

Experimental Workflow: Synthesis of N-(2-Hydroxyethyl)-2-pyrrolidone

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Pyrrolidone 2-Pyrrolidone Reaction Vessel Reaction Vessel 2-Pyrrolidone->Reaction Vessel Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction Vessel KOH (catalyst) KOH (catalyst) KOH (catalyst)->Reaction Vessel Neutralization Neutralization Reaction Vessel->Neutralization Reaction Mixture Filtration Filtration Neutralization->Filtration Distillation Distillation Filtration->Distillation Crude Product N-(2-Hydroxyethyl)-2-pyrrolidone N-(2-Hydroxyethyl)-2-pyrrolidone Distillation->N-(2-Hydroxyethyl)-2-pyrrolidone Purified Product G cluster_properties Key Properties cluster_applications Applications High Polarity High Polarity Solvent Solvent High Polarity->Solvent Cleaning Agent Cleaning Agent High Polarity->Cleaning Agent Hydrogen Bonding Hydrogen Bonding Humectant Humectant Hydrogen Bonding->Humectant Chemical Intermediate Chemical Intermediate Hydrogen Bonding->Chemical Intermediate High Boiling Point High Boiling Point High Boiling Point->Solvent High Boiling Point->Cleaning Agent Aprotic Nature Aprotic Nature Aprotic Nature->Solvent

A-Z Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Hydroxyethyl)pyrrolidin-2-one is a bifunctional molecule featuring a reactive primary hydroxyl group and a versatile γ-lactam core. This combination makes it an invaluable chiral building block in modern organic synthesis, particularly in the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, key transformations, and strategic applications. We delve into the causality behind experimental choices, present detailed, validated protocols for its core reactions, and showcase its utility in medicinal chemistry. The content is structured to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and development.

Introduction: The Strategic Value of a Bifunctional Scaffold

The pyrrolidin-2-one (or γ-lactam) ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. The introduction of a 5-(2-hydroxyethyl) substituent provides a crucial reactive handle, allowing for a diverse range of chemical modifications. This guide will illuminate the synthetic pathways that leverage this unique structure, enabling the creation of novel molecular architectures for drug discovery.[1][2]

Physicochemical Properties and Reactivity Analysis

Understanding the physical properties and electronic nature of this compound is fundamental to its effective use in synthesis. The molecule's character is defined by two key functional groups: the primary alcohol and the cyclic amide (lactam).

  • The Hydroxyl Group: A primary alcohol that serves as a potent nucleophile and can be readily converted into various other functional groups through esterification, etherification, or oxidation.

  • The Lactam: A cyclic amide with a nucleophilic nitrogen (after deprotonation) and an electrophilic carbonyl carbon. The lactam ring can be opened under hydrolytic conditions or reduced to form the corresponding pyrrolidine.

This dual reactivity allows for sequential or orthogonal chemical modifications, a highly desirable trait in multi-step synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3445-11-2[3]
Molecular Formula C₆H₁₁NO₂[3][4]
Molecular Weight 129.16 g/mol [3][4]
Appearance White or colorless to yellow powder/lump/liquid[4]
Boiling Point 140-142 °C at 3 mmHg[4]
Density 1.143 g/mL at 25 °C[4]
Refractive Index n20/D 1.496[4]
Water Solubility 1000 g/L at 20 °C[4]
LogP -1.03 at 25 °C[4]

Synthesis of the Building Block

A common and efficient method for synthesizing this compound is the thermal condensation of γ-butyrolactone with monoethanolamine.[1][5] This reaction proceeds without a catalyst and is a prime example of atom-economical synthesis.[1]

Detailed Experimental Protocol: Synthesis from γ-Butyrolactone

Objective: To synthesize this compound via the direct condensation of γ-butyrolactone and monoethanolamine.

Reagents:

  • γ-Butyrolactone (1.0 eq)

  • Monoethanolamine (1.1 eq)

Procedure:

  • Combine γ-butyrolactone and monoethanolamine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to 180-200 °C and maintain it under reflux for 4-6 hours. The reaction progress can be monitored by observing the collection of water in a Dean-Stark trap or by TLC/GC analysis.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation to yield this compound as a clear, viscous liquid.[6] Further purification can be achieved by crystallization, sometimes aided by the addition of a small amount of water (1-4 wt.%) and cooling, to achieve purities greater than 99.9%.[7]

Causality: The reaction is driven by the nucleophilic attack of the amine group of ethanolamine on the electrophilic carbonyl carbon of the lactone, leading to ring opening. Subsequent intramolecular aminolysis and dehydration at elevated temperatures result in the formation of the thermodynamically stable five-membered lactam ring. Using a slight excess of ethanolamine ensures the complete consumption of the limiting reagent, γ-butyrolactone.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge Flask: - γ-Butyrolactone (1.0 eq) - Monoethanolamine (1.1 eq) B Heat to 180-200 °C Reflux for 4-6 hours A->B Heating C Monitor Progress (TLC/GC/Water collection) B->C Sampling D Cool to Room Temperature C->D Completion E Vacuum Distillation D->E Purification F Optional: Crystallization (>99.9% purity) E->F High Purity

Caption: Workflow for the synthesis of this compound.

Key Transformations and Applications in Synthesis

The true synthetic power of this compound lies in the selective manipulation of its two functional groups.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile handle for introducing a wide array of functionalities.

The hydroxyl group can be readily esterified under standard conditions, such as Fischer esterification, to introduce new side chains.

Protocol: Acid-Catalyzed Esterification with Benzoic Acid

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzoic acid (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor by TLC until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield the desired ester.[8]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The hydroxyl group of the pyrrolidinone then acts as a nucleophile, attacking the activated carbonyl. The use of a Dean-Stark trap removes water, driving the equilibrium towards the product side, as dictated by Le Châtelier's principle.

Conversion to an ether is another common transformation, typically achieved via the Williamson ether synthesis.

Protocol: Synthesis of a Benzyl Ether Derivative

  • Deprotonation: Dissolve this compound (1.0 eq) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide (1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude ether by column chromatography.

Causality: The strong base, NaH, is required to deprotonate the relatively weakly acidic primary alcohol to form a potent sodium alkoxide nucleophile. This alkoxide then displaces the bromide from benzyl bromide in a classic SN2 reaction. Anhydrous conditions are critical as NaH reacts violently with water, and the presence of water would quench the alkoxide intermediate.

Reactions at the Lactam Nitrogen

The lactam nitrogen, while generally unreactive, can be functionalized after deprotonation.

N-alkylation is a key strategy for introducing diversity at the N-1 position of the pyrrolidinone ring.

Protocol: N-Methylation

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution stops.[9]

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.[9] Allow the reaction to proceed at room temperature until TLC analysis indicates completion.

  • Work-up: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the N-methylated product by vacuum distillation or column chromatography.[9]

Causality: The lactam N-H proton is significantly more acidic than the hydroxyl O-H proton. However, a strong, non-nucleophilic base like NaH is required for complete deprotonation to form the corresponding amide anion. This anion is a powerful nucleophile that readily reacts with electrophiles like methyl iodide. DMF is an ideal polar aprotic solvent as it effectively solvates the sodium cation without interfering with the nucleophile.

Reaction Mechanisms Diagram

G cluster_0 Reactions at Hydroxyl Group cluster_1 Reactions at Lactam Nitrogen A Pyrrolidinone-OH B Ester Derivative A->B Esterification (R'COOH, H⁺) C Ether Derivative A->C Ether Synthesis (1. NaH; 2. R'Br) D Pyrrolidinone-OH E N-Alkyl Derivative D->E N-Alkylation (1. NaH; 2. R''I)

Sources

Methodological & Application

Application Note: A Robust and High-Throughput HPLC-MS/MS Method for the Quantitative Analysis of 5-(2-Hydroxyethyl)pyrrolidin-2-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 5-(2-Hydroxyethyl)pyrrolidin-2-one in human plasma. The analyte's polar nature presents a challenge for traditional reversed-phase chromatography. To overcome this, the method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation. Sample preparation is streamlined using a simple and efficient protein precipitation (PPT) protocol. A stable isotope-labeled internal standard is employed to ensure accuracy and precision, correcting for matrix effects and procedural variability. The method is validated according to the principles outlined in international bioanalytical guidelines and is suitable for pharmacokinetic studies and clinical trial sample analysis.

Introduction: The Analytical Challenge

This compound is a small, polar organic molecule whose presence in biological matrices may be of interest in various research and development contexts. Accurate quantification in complex matrices like human plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) assessments. The primary analytical challenges stem from its high polarity, which leads to poor retention on conventional C18 reversed-phase HPLC columns, and the potential for significant matrix interference from endogenous plasma components.[1][2]

This guide details a complete workflow, from sample preparation to data acquisition, grounded in established bioanalytical principles. We will explain the causality behind the selection of each technique, ensuring the protocol is not just a series of steps, but a self-validating system designed for robustness and reliability in a regulated environment.

Analyte & Internal Standard Characteristics

Understanding the physicochemical properties of the analyte is paramount for developing a successful bioanalytical method.

PropertyThis compound (Analyte)This compound-d4 (Internal Standard)Rationale for Selection
Structure Structure of this compoundStructure of this compound (Isotopically Labeled)The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte.[3] It co-elutes and experiences identical ionization and matrix effects, providing the most accurate correction.[4][5][6]
Molecular Formula C6H11NO2C6H7D4NO2Deuterium labeling provides a mass shift for MS/MS detection without significantly altering chemical properties.[5]
Molecular Weight 129.16 g/mol [7]~133.18 g/mol The +4 Da mass difference is sufficient to prevent isotopic crosstalk.
LogP (calculated) -1.03[8]~ -1.03The negative LogP value indicates high polarity, dictating the choice of HILIC chromatography.[1]
Water Solubility Very Soluble[9]Very SolubleHigh water solubility influences the choice of sample preparation and reconstitution solvents.

Method Development Rationale & Protocol

Sample Preparation: Protein Precipitation

For high-throughput analysis, the chosen sample preparation technique must be fast, simple, and reproducible. While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can yield cleaner extracts, they are often more time-consuming and complex to develop.[10][11] Protein precipitation (PPT) with a water-miscible organic solvent is a robust and widely used method for plasma sample cleanup.[12][13]

Why Acetonitrile? Acetonitrile (ACN) is generally more effective than methanol at precipitating plasma proteins, resulting in a cleaner supernatant.[13] Its high organic content is also directly compatible with the starting mobile phase conditions for HILIC chromatography, minimizing solvent exchange steps.

Protocol: Plasma Protein Precipitation

  • Aliquot Samples: Pipette 50 µL of each plasma sample (blank, calibration standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 200 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in acetonitrile). The 4:1 ratio of ACN to plasma ensures efficient protein removal.[14]

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for injection.

Chromatographic Separation: HILIC

As established, the high polarity of this compound makes retention on a standard C18 column nearly impossible. Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for retaining and separating such polar compounds.[16][17][18] In HILIC, analytes partition into a water-enriched layer on the surface of a polar stationary phase, with elution achieved by increasing the aqueous content of the mobile phase.[19]

Why an Amide Column? HILIC stationary phases like those with amide functional groups offer excellent peak shape and reproducibility for a wide range of polar analytes and are less prone to the variability sometimes seen with bare silica columns.[18]

HPLC ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalentProvides excellent retention and peak shape for polar compounds.[18]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidAmmonium formate provides ions to aid the ESI process and buffers the mobile phase. Formic acid improves peak shape and ionization efficiency in positive mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic component of the mobile phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 0.0 min: 95% B; 3.0 min: 60% B; 3.1 min: 95% B; 5.0 min: 95% BA gradient starting with high organic content retains the polar analyte, which is then eluted by increasing the aqueous portion. The column is re-equilibrated at the end of the run.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.
Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantitative bioanalysis. Electrospray ionization (ESI) in the positive ion mode is chosen for its effectiveness with nitrogen-containing compounds.

MS/MS ParameterThis compound (Analyte)This compound-d4 (IS)Rationale
Ionization Mode ESI PositiveESI PositiveThe pyrrolidinone nitrogen is readily protonated.
Precursor Ion (Q1) m/z 130.1m/z 134.1Corresponds to the [M+H]⁺ ion.
Product Ion (Q3) m/z 86.1m/z 90.1A stable, high-intensity fragment ion is selected for quantification to maximize signal and specificity.
Dwell Time 100 ms100 msBalances the number of data points across the peak with signal intensity.
Collision Energy (CE) Optimized ExperimentallyOptimized ExperimentallyCE is tuned to maximize the signal of the specific product ion.
Source Temperature 500 °C500 °COptimized for efficient desolvation.

Visualization of the Analytical Workflow

The complete analytical process, from sample receipt to data generation, can be visualized as a logical sequence of operations.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS in ACN (200 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HILIC HILIC Separation Supernatant->HILIC MSMS MS/MS Detection (MRM) HILIC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Overall workflow for the analysis of this compound in plasma.

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[20][21][22][23]

The following table summarizes the key validation parameters and their typical acceptance criteria for chromatographic assays.

Validation ParameterPurposeGeneral Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Medium, and High QC levels. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[24]
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor from at least 6 different sources of plasma should be ≤15%.
Recovery To measure the efficiency of the extraction process.Recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable in the biological matrix and processed samples under various storage and handling conditions.Mean concentrations of stability samples must be within ±15% of the nominal concentration. Includes freeze-thaw, short-term, long-term, and post-preparative stability.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The strategic use of protein precipitation for sample cleanup and HILIC for chromatographic separation effectively addresses the challenges posed by a polar analyte in a complex biological matrix. The incorporation of a stable isotope-labeled internal standard ensures the method's accuracy and robustness. This validated approach is well-suited for supporting drug development programs, from preclinical discovery to clinical trials, where dependable bioanalytical data is critical for decision-making.

References

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  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
  • PubMed. (n.d.). Determination of pyrrolidinone in plasma by high-performance liquid chromatography.
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • PubMed. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
  • LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds.
  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis.
  • ResearchGate. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
  • PubChem. (n.d.). C12H22N2O4.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone.
  • Bioanalysis Zone. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
  • Chemsrc. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone.
  • PubMed. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver.
  • PubMed. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.

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Application Notes and Protocols: Purification of Synthesized 5-(2-Hydroxyethyl)pyrrolidin-2-one by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

5-(2-Hydroxyethyl)pyrrolidin-2-one is a valuable heterocyclic compound and a key building block in the synthesis of a variety of pharmacologically active molecules and other complex chemical structures.[1][2][3] The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The presence of a hydroxyl group in the side chain of this compound provides a reactive handle for further chemical modifications, making it a versatile precursor for creating diverse derivatives with unique properties.[1]

Given its intended use in sensitive applications such as drug development, achieving high purity of this compound is paramount. Impurities, which can arise from unreacted starting materials, byproducts of side reactions, or degradation products, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Crystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[5][6] This application note provides a detailed protocol for the purification of synthesized this compound by crystallization, along with the scientific rationale behind the procedural steps to ensure a reliable and reproducible outcome.

Principle of Crystallization

Crystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[6] In a typical crystallization process, the impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes out. The impurities, ideally present in smaller quantities and having different solubility characteristics, remain dissolved in the mother liquor.[5][6] The success of crystallization hinges on the careful selection of a solvent or solvent system in which the target compound has high solubility at high temperatures and low solubility at low temperatures.

PART 1: Solvent System Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude this compound at or near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should have significantly lower solubility in the solvent at room temperature or below to ensure a good recovery yield upon cooling.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).

  • Safety Profile: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Recommended Solvent Systems

Based on the polar nature of the hydroxyl and lactam functional groups in this compound, polar solvents are generally good candidates. A rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[7] For lactams, solvents like alcohols and ketones are often effective.[8]

Solvent SystemRationale for UseBoiling Point (°C)
Isopropyl Alcohol (IPA) / Water IPA is a good solvent for many polar organic molecules. The addition of a small amount of water can modulate the solubility profile, often leading to better crystal formation. This system has been successfully used for the crystallization of other beta-lactam compounds.[8]~82°C (azeotrope)
Acetone Acetone is a versatile polar aprotic solvent that has been reported for the crystallization of structurally similar compounds like 5-Hydroxy-2-pyrrolidone.[4]56°C
Ethyl Acetate / Hexane This is a common mixed-solvent system. Ethyl acetate is a moderately polar solvent that can dissolve this compound when heated. The addition of a non-polar anti-solvent like hexane reduces the solubility and induces crystallization.[7]Variable

Note: It is crucial to perform small-scale solubility tests with the crude material to determine the optimal solvent or solvent mixture before proceeding with a large-scale crystallization.

PART 2: Detailed Crystallization Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using a single solvent system (e.g., Isopropyl Alcohol) or a two-solvent system (e.g., Ethyl Acetate/Hexane).

Materials and Equipment
  • Crude this compound

  • Selected crystallization solvent(s) (e.g., Isopropyl Alcohol, Ethyl Acetate, Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Condenser

  • Büchner funnel and flask

  • Vacuum source (e.g., water aspirator)

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

G cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation & Drying A Place crude product in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat and stir until fully dissolved B->C D Allow to cool slowly to room temperature C->D E Cool further in an ice bath D->E F Observe crystal formation E->F G Collect crystals by vacuum filtration F->G H Wash with a small amount of cold solvent G->H I Dry crystals under vacuum H->I J J I->J Pure this compound

Caption: Workflow for the purification of this compound by crystallization.

Step-by-Step Methodology

1. Dissolution of the Crude Product

  • Place the weighed crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • In a separate flask, heat the chosen solvent to its boiling point.[5][9]

  • Add a small amount of the hot solvent to the flask containing the crude product, just enough to create a slurry.

  • Place the flask on a hot plate and begin stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved.[6][10] It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • If insoluble impurities are present, perform a hot gravity filtration at this stage.[5][9]

2. Cooling and Crystal Growth

  • Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[9] Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil.

  • If crystallization does not occur upon cooling to room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure this compound.

  • After crystals have started to form at room temperature, place the flask in an ice-water bath to maximize the precipitation of the product from the solution.[6][10]

3. Isolation of Purified Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold crystallization solvent to ensure a good seal.[5]

  • Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask to the funnel.

  • Wash the crystals with a small amount of fresh, cold solvent to remove any residual mother liquor containing impurities.[9][10] Use a minimal amount of cold solvent for washing to avoid dissolving a significant portion of the purified product.

  • Continue to draw air through the crystals on the filter for a few minutes to partially dry them.

4. Drying of the Purified Crystals

  • Transfer the filter cake of purified crystals from the Büchner funnel to a pre-weighed watch glass or drying dish.

  • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point of this compound (Melting Point: 19-21°C) or in a vacuum desiccator.[11]

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated, the cooling rate being too fast, or the presence of impurities that lower the melting point. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

  • No Crystal Formation: If no crystals form, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, inducing crystallization by scratching or seeding can be effective.

  • Low Recovery: This can be caused by using too much solvent during dissolution or washing, or by not cooling the solution to a low enough temperature. Optimizing the solvent volume and ensuring adequate cooling time in an ice bath can improve the yield.

PART 3: Purity Assessment

The purity of the crystallized this compound should be assessed using appropriate analytical techniques.

  • Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the chemical structure and identifying any residual impurities.[1][4]

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups (hydroxyl, lactam carbonyl) in the purified product.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the compound and detecting trace impurities.[4]

    • Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity by comparing the crystallized product to the crude material.

Conclusion

Crystallization is an effective and scalable method for the purification of synthesized this compound. By carefully selecting a suitable solvent system and controlling the cooling rate, a high-purity product suitable for demanding applications in research and development can be obtained. The protocol described herein provides a robust framework that can be optimized for specific scales and impurity profiles.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Weldegrima, A. S. (n.d.). Experiment 9 — Recrystallization. University of South Florida.
  • Koohang, A., et al. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry.
  • Google Patents. (n.d.). WO2009053256A2 - Process for the production of beta lactam crystals.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • PubMed Central (PMC). (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones.

Sources

Application Note: 5-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) as a High-Performance, Sustainable Solvent for Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-(2-Hydroxyethyl)pyrrolidin-2-one, commonly known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), as a versatile and sustainable solvent for chemical reactions. HEP presents a unique combination of high polarity, high boiling point, water solubility, and low volatility, positioning it as a compelling alternative to conventional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).[1][2] This note details its fundamental physicochemical properties, outlines its advantages in synthetic applications, and provides a detailed protocol for its use in a representative palladium-catalyzed cross-coupling reaction. The information is intended for researchers, chemists, and process development professionals seeking to enhance reaction performance while aligning with the principles of green chemistry.

Introduction: The Case for a Modern Polar Aprotic Solvent

The pyrrolidin-2-one ring is a privileged scaffold in chemistry, forming the core of numerous biologically active molecules and versatile synthetic building blocks.[3] While N-Methyl-2-pyrrolidone (NMP) has long been a workhorse solvent in this class, increasing regulatory scrutiny and toxicity concerns have catalyzed the search for greener alternatives.[1] this compound (CAS 3445-11-2) emerges as a superior candidate. Its appended hydroxyethyl group imparts unique properties, including enhanced hydrophilicity and a reactive handle for further functionalization, without compromising the desirable solvent characteristics of the pyrrolidone core.[4][5]

This document serves as a practical guide to leveraging HEP's properties. We will move beyond theoretical advantages to provide actionable protocols, demonstrating its efficacy and explaining the causal relationships between its properties and its performance in a demanding synthetic context.

cluster_Properties Key Physicochemical Properties cluster_Advantages Resulting Advantages in Synthesis P1 High Boiling Point (~295 °C) A1 Enables High-Temperature Reactions P1->A1 P2 High Polarity & Dipole Moment A2 Solubilizes Polar Reagents & Catalysts P2->A2 P3 Excellent Water Solubility A3 Facilitates Aqueous Workup P3->A3 P4 Low Vapor Pressure A4 Reduces Inhalation Exposure & Flammability Risk P4->A4 P5 Reactive Hydroxyl Group A5 Potential for Polymer Integration P5->A5

Figure 1: Logical relationship between HEP's properties and its synthetic advantages.

Physicochemical Profile of this compound

A solvent's utility is dictated by its physical properties. HEP combines characteristics that are highly desirable for a broad range of applications, from specialty coatings to advanced pharmaceutical synthesis.[5] Its high boiling point and thermal stability allow for reactions requiring significant energy input, while its polarity ensures the dissolution of a wide array of substrates, reagents, and metal catalysts.

cluster_chemdraw This compound (HEP) chemdraw

Figure 2: Molecular Structure of HEP (CAS 3445-11-2).

Table 1: Key Physicochemical Data for HEP

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂[6]
Molecular Weight 129.16 g/mol [6][7]
Appearance Colorless to yellowish liquid[5][7]
Boiling Point 140-142 °C @ 3 mmHg~295 °C @ 760 mmHg[7][8]
Melting Point 19-21 °C[7]
Density ~1.143 g/mL at 25 °C[7]
Refractive Index n20/D 1.496[7]
Water Solubility Miscible (1000 g/L at 20°C)[7][9]
Flash Point >110 °C (>230 °F)[7]
LogP -1.03 at 25 °C[7]

Causality Insight: The high boiling point is a direct consequence of strong intermolecular forces, primarily hydrogen bonding enabled by the hydroxyl group and the polar lactam ring. This same polarity, which contributes to its high boiling point, also explains its excellent performance in dissolving polar organic molecules and inorganic salts often used in catalysis. The low LogP value quantitatively confirms its hydrophilic nature, predicting its high mobility in aqueous phases, which is a key consideration for reaction workup and environmental fate.[7]

Protocol: Suzuki-Miyaura Cross-Coupling Using HEP as a Solvent

To demonstrate the practical utility of HEP, we present a protocol for a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, particularly in drug development, for creating carbon-carbon bonds.[10][11] Such reactions often require polar aprotic solvents to solubilize the inorganic base and the organometallic catalyst. HEP serves as an excellent, high-performance medium for this transformation.

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid, validating HEP as a suitable solvent for palladium-catalyzed reactions.

Materials and Reagents
  • Solvent: this compound (HEP), anhydrous grade

  • Substrates: 4-Bromotoluene, Phenylboronic Acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃), finely ground

  • Ancillary: Toluene, Ethyl Acetate, Deionized Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Argon or Nitrogen gas supply.

Experimental Workflow

cluster_prep 1. Preparation & Inerting cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis A Assemble glassware (3-neck flask, condenser) B Add solids: 4-bromotoluene, boronic acid, K2CO3, Pd catalyst A->B C Purge system with Inert Gas (Ar/N2) B->C D Inject anhydrous HEP solvent via syringe C->D Begin Reaction E Heat reaction mixture (e.g., 100-120 °C) D->E F Monitor progress via TLC/GC-MS E->F G Cool to RT, add water & ethyl acetate F->G Reaction Complete H Separate organic layer G->H I Wash with water & brine H->I J Dry (MgSO4), filter, & concentrate I->J K Purify via column chromatography J->K Crude Product L Characterize product (NMR, MS) K->L

Figure 3: Step-by-step workflow for the Suzuki-Miyaura cross-coupling in HEP.

Step-by-Step Methodology
  • System Preparation (Self-Validation Start): To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add 4-bromotoluene (1.0 mmol, 1 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium carbonate (2.5 mmol, 2.5 eq.).

    • Causality Insight: Using finely ground base increases its surface area, promoting faster reaction rates. Anhydrous conditions are critical as water can deactivate the boronic acid and interfere with the catalytic cycle.

  • Catalyst Addition & Inerting: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Seal the flask and evacuate and backfill with argon three times.

    • Causality Insight: The Pd(0) catalyst is oxygen-sensitive. Thoroughly purging the system with an inert gas is essential to prevent oxidation to inactive Pd(II) species, which would halt the reaction.

  • Solvent Addition and Reaction: Via syringe, add 10 mL of anhydrous HEP. Begin vigorous stirring and heat the mixture to 110 °C using an oil bath.

    • Causality Insight: HEP's high boiling point makes 110 °C a safe and effective operating temperature, allowing the reaction to proceed at a reasonable rate. Its polar nature ensures all components, including the inorganic base, are well-solvated, creating a homogenous or finely suspended reaction medium conducive to catalysis.

  • Reaction Monitoring (Self-Validation Check): Monitor the reaction's progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Workup and Product Isolation: Once the starting material is consumed, cool the reaction to room temperature. Add 30 mL of deionized water and 30 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel.

    • Causality Insight: HEP's high water solubility is a significant advantage here. During the aqueous workup, the bulk of the solvent partitions into the aqueous layer, simplifying the isolation of the nonpolar product from the organic layer.

  • Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of brine.

    • Causality Insight: The repeated water and brine washes are crucial for removing residual HEP and inorganic salts, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization (Self-Validation End): Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-phenyltoluene. Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Environmental Considerations

While HEP is positioned as a safer alternative to traditional solvents, adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Handling: Handle HEP in a well-ventilated fume hood to avoid inhaling vapors or aerosols. Although its vapor pressure is low, heating increases its volatility.

  • Hazard Profile: HEP is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye damage and may cause respiratory irritation. Users must consult the Safety Data Sheet (SDS) from their specific supplier before use, as classifications can vary.[13]

  • Waste Disposal: Dispose of HEP waste and contaminated materials in accordance with local, state, and federal regulations. Due to its high water solubility, prevent release into drains or the environment.[12]

  • Recycling Potential: Its high boiling point makes it a candidate for recovery via vacuum distillation from reaction mixtures, further enhancing its green chemistry profile.

Conclusion

This compound is more than just a solvent; it is a high-performance chemical tool that enables robust and efficient synthesis while offering a significantly improved safety and environmental profile over legacy polar aprotic solvents. Its unique combination of a high boiling point, polarity, and water solubility makes it exceptionally well-suited for demanding applications like metal-catalyzed cross-coupling reactions. By providing both the rationale and a practical, self-validating protocol, this guide empowers researchers to confidently integrate HEP into their workflows, paving the way for safer, cleaner, and more sustainable chemical innovation.

References

  • PubChem. (n.d.). CID 159939819 | C12H22N2O4.
  • RSC Publishing. (n.d.). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions.
  • DOSS. (2021). N-(2-Hydroxyethyl)-2-Pyrrolidone.
  • Haus, M. O., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5933-5942.
  • Australian Government Department of Health. (2015). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-.
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  • Chimica Techno Acta. (2023). Complexes of polyvinylpyrrolidone and polyethylene glycol with palladium(II) ions: characterization and catalytic activity. Chimica Techno Acta, 10(3).
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Application Notes & Protocols: 5-(2-Hydroxyethyl)pyrrolidin-2-one as a High-Performance Cosolvent in Modern Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Addressing the Formulation Challenge

The efficacy of an agrochemical active ingredient (AI) is intrinsically linked to its formulation. A significant challenge in the development of potent, stable, and user-friendly crop protection products is the often-poor solubility of complex AIs in environmentally benign and agronomically compatible solvent systems.[1][2] Traditional formulations have frequently relied on aromatic hydrocarbons, which are facing increasing regulatory scrutiny and environmental concerns.[3][4] This has catalyzed the search for high-performance, safer alternatives.

This guide introduces 5-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), as a versatile and powerful cosolvent for advanced agrochemical formulations.[5][6][7] The pyrrolidine-2-one nucleus is a privileged scaffold in chemistry, recognized for its unique solvency, stability, and biological compatibility.[8][9] HEP, a functionalized derivative, combines the strong, polar solvency of the pyrrolidone ring with the hydrophilicity and reactive potential of a primary hydroxyl group.[10]

These application notes provide researchers, scientists, and formulation development professionals with a comprehensive technical overview and detailed experimental protocols to effectively evaluate and integrate HEP into next-generation agrochemical products, including Emulsifiable Concentrates (EC), Soluble Liquids (SL), and other liquid formulation types.[11]

Physicochemical Profile of this compound (HEP)

Understanding the fundamental properties of HEP is crucial for predicting its behavior in complex formulations. Its unique combination of a high boiling point, water miscibility, and strong polarity makes it an exceptional candidate for dissolving and stabilizing a wide array of active ingredients.

PropertyValueSignificance in Formulations
CAS Number 3445-11-2[5][12]Unique identifier for regulatory and sourcing purposes.
Molecular Formula C₆H₁₁NO₂[13]Provides basic chemical composition.
Molecular Weight 129.16 g/mol [13]Influences physical properties like viscosity and boiling point.
Appearance Colorless to pale yellow liquid[5][14]Ensures no unwanted color is imparted to the final formulation.
Boiling Point ~295-296 °C[15][16]Extremely low volatility; enhances formulation stability at high temperatures and reduces worker exposure risks.
Flash Point ~100-142 °C[12][15][17]High flash point indicates reduced flammability, improving safety during manufacturing, storage, and handling.
Density ~1.143 g/mL at 25 °C[12][15]Important for calculating formulation composition by weight and volume.
Solubility in Water Miscible / Very Soluble[10][16][18]Allows for use in aqueous-based formulations (like SLs) and facilitates the emulsification of ECs upon dilution.
Solubility in Organics Soluble in alcohols, ethers, benzene[19][20]Demonstrates its versatility as a cosolvent, compatible with both polar and some non-polar components.

The Cosolvent Mechanism and Formulation Advantages

A cosolvent's primary role is to create a stable, homogenous solution of the active ingredient within the concentrate, which must then perform reliably upon dilution and application.[1] HEP excels in this role due to its distinct molecular structure.

Causality of Performance:

  • Solubility Enhancement: The polar lactam group of HEP acts as a powerful solvent for a wide range of crystalline AIs, disrupting their crystal lattice energy. The hydroxyethyl tail provides additional hydrogen bonding capabilities and enhances compatibility with other formulation components. This dual functionality is key to preventing AI crystallization, a common failure mode in concentrated formulations, especially at low temperatures.[1]

  • Formulation Stability: HEP's high boiling point and thermal stability protect the AI from degradation during storage under hot conditions.[][22] Its excellent solvency power keeps the AI in solution across a wide temperature range, ensuring the physical integrity of the product.

  • Improved Bioavailability: By ensuring the AI is fully solubilized in the spray tank, HEP facilitates the formation of a stable emulsion or solution.[23] This leads to more uniform spray coverage and can enhance the penetration of the AI through plant cuticles or insect exoskeletons, thereby boosting biological efficacy.[1]

  • Favorable Safety Profile: Compared to traditional solvents like xylene or other aromatic hydrocarbons, pyrrolidone-based solvents are generally regarded as having a better toxicological and environmental profile, contributing to the development of greener formulations.[4][24]

Cosolvent_Mechanism cluster_0 Concentrate Formulation cluster_1 Spray Tank Dilution AI Active Ingredient (Crystalline Solid) Solution Homogenous Liquid Concentrate AI->Solution Dissolution Emulsion Stable Emulsion (AI is bioavailable) HEP HEP Cosolvent HEP->Solution Emulsifier Emulsifier Emulsifier->Solution Solution->Emulsion Emulsification Water Water Water->Emulsion

Caption: Mechanism of HEP as a cosolvent in an Emulsifiable Concentrate (EC).

Experimental Protocols for Evaluation and Formulation

These protocols provide a validated framework for assessing HEP's suitability with specific active ingredients and for developing robust formulations.

Protocol 1: Quantitative Solubility Assessment of an Active Ingredient (AI) in HEP

Objective: To accurately determine the saturation solubility of a target AI in HEP at ambient and low temperatures.

Rationale: This foundational experiment quantifies the primary performance of HEP as a solvent for your specific AI. Comparing solubility at different temperatures is critical for predicting cold stability.

Materials:

  • This compound (HEP)

  • Active Ingredient (analytical or technical grade)

  • Analytical balance (±0.1 mg)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the AI

  • Acetonitrile or other suitable solvent for HPLC mobile phase and sample dilution

Procedure:

  • Preparation of Stock: Accurately weigh approximately 10 g of HEP into a 20 mL scintillation vial.

  • AI Addition: Begin adding the AI to the vial in small, weighed increments. After each addition, cap the vial tightly and agitate vigorously on the orbital shaker at a constant temperature (e.g., 25°C) for at least 4 hours to ensure equilibrium is approached.

  • Reaching Saturation: Continue adding the AI until a small amount of undissolved solid persists, indicating a saturated solution.

  • Equilibration: Allow the saturated solution to equilibrate on the shaker for a minimum of 24 hours at the desired temperature (e.g., 25°C and 5°C). Ensure the temperature is stable.

  • Sample Preparation: After equilibration, allow the vial to stand undisturbed for 1-2 hours for excess solids to settle. Carefully draw a sample from the clear supernatant using a glass syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed vial to remove any suspended microcrystals.

  • Dilution & Analysis: Accurately weigh an aliquot of the clear, filtered solution. Dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the HPLC.

  • Quantification: Analyze the diluted sample by HPLC against a pre-run calibration curve of the AI to determine its concentration.

  • Calculation: Calculate the solubility in g/100g of HEP or % (w/w).

Self-Validation:

  • Run the experiment in triplicate to ensure reproducibility.

  • Visually confirm the presence of undissolved solids before sampling to ensure saturation.

  • The HPLC method itself should be validated for linearity, precision, and accuracy according to standard guidelines (e.g., SANCO/3030/99).[25]

Protocol 2: Development and Stability Testing of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a prototype EC formulation using HEP and assess its physical and chemical stability under accelerated and low-temperature conditions.

Rationale: This protocol simulates the lifecycle of a commercial product, testing its ability to remain stable during storage in various climates.[] Stability testing is a critical regulatory requirement and ensures product quality and efficacy.[22][26]

Materials:

  • Active Ingredient (technical grade)

  • This compound (HEP)

  • Aromatic solvent (e.g., Solvesso™ 150, for comparison or as part of a blend)

  • Emulsifier blend (e.g., a combination of anionic and non-ionic surfactants like Calcium Dodecylbenzene Sulfonate and a castor oil ethoxylate)

  • Glass beakers, magnetic stirrer, overhead mixer

  • Oven capable of maintaining 54 ± 2°C

  • Refrigerator/Freezer capable of maintaining 0 ± 2°C

  • CIPAC standard hard water (or water of known hardness)

  • 100 mL graduated cylinders with stoppers

Part A: Formulation Preparation (Example: 200 g/L AI EC)

  • Solubilization: To a beaker, add the required amount of HEP. While stirring, slowly add the technical-grade AI until fully dissolved. Gentle warming may be applied if necessary but cool to ambient temperature before proceeding.

  • Component Addition: Add any other cosolvents (if used) and mix until homogenous.

  • Emulsifier Addition: Add the pre-weighed emulsifier blend and stir until the solution is clear and uniform.

  • Final QC: The final formulation should be a clear, homogenous liquid.

Part B: Stability Testing Workflow

  • Initial Analysis (Time Zero): Before storage, analyze the formulation for:

    • Appearance: Clear, single-phase liquid.

    • Active Ingredient Content: Using a validated HPLC or GC method.

    • Emulsion Stability and Spontaneity: (See CIPAC Method MT 36.3). Pipette 5 mL of the EC into a graduated cylinder containing 95 mL of standard hard water. Invert the cylinder 10 times. Record the spontaneity of emulsion formation. Let it stand and record the amount of cream or sediment at 30 minutes, 2 hours, and 24 hours.

    • pH (of a 1% dilution).

  • Accelerated Storage: Place a sealed sample of the formulation in an oven at 54°C for 14 days.

  • Low-Temperature Storage: Place a sealed sample at 0°C for 7 days.

  • Post-Storage Analysis: After the storage period, allow the samples to return to ambient temperature. Re-run all the analyses performed at Time Zero.

Trustworthiness & Acceptance Criteria:

  • AI Content: The active ingredient content should not decrease by more than 5% relative to the initial value.

  • Appearance: The formulation should remain a clear, homogenous liquid with no crystallization or phase separation.

  • Emulsion Stability: The performance in the emulsion test should not significantly degrade compared to the initial result.

Formulation_Workflow start Define Formulation Target (e.g., 200 g/L AI EC) solubility Protocol 1: Confirm AI Solubility in HEP start->solubility prototype Prepare Prototype Formulation solubility->prototype initial_qc Initial QC Analysis (T=0) - AI Content - Emulsion Stability - Appearance prototype->initial_qc storage Stability Storage initial_qc->storage hot_storage Accelerated Storage (14 days @ 54°C) storage->hot_storage cold_storage Low Temp Storage (7 days @ 0°C) storage->cold_storage final_qc Final QC Analysis (Post-Storage) hot_storage->final_qc cold_storage->final_qc pass Formulation PASS final_qc->pass Criteria Met fail Formulation FAIL (Reformulate) final_qc->fail Criteria Not Met Decision_Tree start New Formulation Project q1 Is the AI a solid with low solubility in standard solvents? start->q1 q2 Is cold stability a critical requirement? q1->q2 Yes other_solvents Consider standard solvent systems q1->other_solvents No use_hep Evaluate HEP as the primary cosolvent q2->use_hep Yes blend_hep Evaluate HEP in a blend with other cosolvents q2->blend_hep No protocol Proceed with Protocol 1 (Solubility Assessment) use_hep->protocol blend_hep->protocol

Caption: Decision tree for selecting HEP as a cosolvent candidate.

References

  • Storage Stability Trials for Agrochemicals. BOC Sciences. Available online
  • The Chemistry of Pyrrolidines: Applications in Agrochemicals. Synthera. Available online
  • Storage Stability Testing for Agrochemical, Biocide, and Chemical Product Industries. CEMAS. Available online
  • This compound | 149427-84-9. Benchchem. Available online
  • 2-Pyrrolidinone in Agrochemicals: Enhancing Efficacy and Stability. NINGBO INNO PHARMCHEM CO.,LTD. Available online
  • Agrochemical Formulated Products Testing. BOC Sciences. Available online
  • AGRO SOLVENTS. Sasol Chemicals. Available online
  • Pesticide formulation testing: importance and protocols.
  • Agrochemical and Pesticide Analysis Methods.
  • N-(2-Hydroxyethyl)-2-pyrrolidone. BASF Product Finder. Available online
  • Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority. Available online
  • Pesticide Formulations. IUPAC Agrochemicals. Available online
  • N-(2-Hydroxyethyl)-2-pyrrolidone. myBASFWorld. Available online
  • N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Mallak Specialties. Available online
  • Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. ACS Publications - Organic Process Research & Development. Available online
  • N-(2-Hydroxyethyl)pyrrolidine, 97% 25 mL. Thermo Scientific Chemicals. Available online
  • High-Performance Co-formulants for Crop Protection. Clariant. Available online
  • New Solvents for Agrochemical Formulations—A Green Chemistry Approach. ACS Symposium Series. Available online
  • N-(2-Hydroxyethyl)pyrrolidine. Chem-Impex. Available online
  • Solubility study of hazardous pesticide (chlorpyrifos)
  • Series of pesticide formulation analysis in the laboratory.
  • [Studies on the stability of 89 pesticides in organic solvent]. PubMed. Available online
  • Quality Control For Pesticide Formulation Products. Slideshare. Available online
  • Chemical Pesticides in Agriculture. Cole-Parmer. Available online
  • Pesticide Characteristics. University of Florida, IFAS Extension. Available online
  • The Impact of Pesticide Properties after Spray Application.
  • SAFETY DATA SHEET - N-(2-Hydroxyethyl)pyrrolidine. Fisher Scientific. Available online
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available online
  • CID 159939819 | C12H22N2O4. PubChem. Available online
  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
  • Pyrrolidine. Wikipedia. Available online
  • (5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone. PubChem. Available online
  • Pesticide Formulations. University of Florida, IFAS Extension. Available online
  • N-(2-Hydroxyethyl)-2-pyrrolidone. ChemicalBook. Available online
  • Quality Control of Pesticide Products. IAEA. Available online
  • Chemical Safety Data Sheet MSDS / SDS - N-(2-Hydroxyethyl)-2-pyrrolidone. ChemicalBook. Available online
  • N-(2-Hydroxyethyl)pyrrolidine - Safety Data Sheet. ChemicalBook. Available online
  • 1-(2-Hydroxyethyl)-2-pyrrolidone Formula. ECHEMI. Available online
  • SAFETY DATA SHEET - 1-(2-Hydroxyethyl)-2-pyrrolidone. TCI Chemicals. Available online
  • 1-(2-Hydroxyethyl)-2-pyrrolidone 98. Sigma-Aldrich. Available online
  • N-(2-Hydroxyethyl)pyrrolidine synthesis. ChemicalBook. Available online
  • 5-Hydroxypyrrolidin-2-one. PubChem. Available online
  • HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Ashland. Available online
  • N-(2-hydroxyethyl)-2-pyrrolidone | CAS No. 3445-11-2. BASF Product Finder. Available online
  • Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing). Available online
  • N-(2-Hydroxyethyl)-2-pyrrolidone. Biosynth. Available online
  • N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2). ChemicalBook. Available online

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Application of 5-(2-Hydroxyethyl)pyrrolidin-2-one in Polymer Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Functional Lactam in Polymer Scaffolds

5-(2-Hydroxyethyl)pyrrolidin-2-one, a derivative of the well-known solvent and chemical intermediate 2-pyrrolidinone, is emerging as a valuable building block in the field of polymer chemistry. Its unique combination of a lactam ring and a primary hydroxyl group offers a versatile platform for the design of advanced functional polymers. The pyrrolidone moiety, known for its biocompatibility and hydrophilicity, imparts desirable characteristics to polymer backbones, while the terminal hydroxyl group serves as a reactive handle for polymerization or further chemical modification.[1][2] This application note provides a comprehensive overview of the utility of this compound in the synthesis of functional polymers, with a focus on their application in hydrogel formation and as vehicles for controlled drug delivery. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of the resulting polymeric materials.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in polymer synthesis.

PropertyValueReference
CAS Number 3445-11-2[1]
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance Colorless to yellow liquid[1]
Boiling Point 140-142 °C at 3 mmHg[2]
Density 1.143 g/mL at 25 °C[2]
Refractive Index n20/D 1.496[2]
Functional Groups Hydroxyl (-OH), Lactam (cyclic amide)

Part 1: Synthesis of a Polymerizable Methacrylate Monomer from this compound

The primary hydroxyl group of this compound is not readily polymerizable via common free-radical techniques. Therefore, a crucial first step is its functionalization with a polymerizable moiety, such as a methacrylate group. This conversion allows for the incorporation of the pyrrolidone ring as a side chain in a poly(methacrylate) backbone.

Reaction Principle: Esterification

The synthesis of 2-(2-oxo-1-pyrrolidinyl)ethyl methacrylate (OPEMA) is achieved through the esterification of this compound with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 2-(2-oxo-1-pyrrolidinyl)ethyl methacrylate (OPEMA)

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-(2-oxo-1-pyrrolidinyl)ethyl methacrylate (OPEMA).

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity of the synthesized monomer.

  • FT-IR Spectroscopy: To verify the presence of the methacrylate carbonyl and the disappearance of the hydroxyl group.

Part 2: Polymerization of 2-(2-oxo-1-pyrrolidinyl)ethyl methacrylate (OPEMA)

The synthesized OPEMA monomer can be readily polymerized using free-radical polymerization techniques to yield poly(2-(2-oxo-1-pyrrolidinyl)ethyl methacrylate) (POPEMA). This polymer possesses pendant pyrrolidone moieties, which are expected to enhance its hydrophilicity and biocompatibility.

Polymerization Principle: Free-Radical Polymerization

Free-radical polymerization is initiated by a molecule that can readily form free radicals, such as azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes to generate radicals that attack the double bond of the OPEMA monomer, initiating a chain reaction that leads to the formation of a long polymer chain.

Experimental Protocol: Synthesis of poly(2-(2-oxo-1-pyrrolidinyl)ethyl methacrylate) (POPEMA)

Materials:

  • 2-(2-oxo-1-pyrrolidinyl)ethyl methacrylate (OPEMA)

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane, anhydrous

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve OPEMA (1.0 eq) and AIBN (0.01 eq, as initiator) in anhydrous 1,4-dioxane in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Immerse the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • After the polymerization period, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether to further purify it.

  • Dry the resulting white polymer under vacuum at 40 °C to a constant weight.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Part 3: Application in Hydrogel Formation

The hydrophilic nature of the pyrrolidone side chains in POPEMA makes it an excellent candidate for the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.[3][4][5]

Hydrogel Formation Principle: Covalent Crosslinking

To form a stable hydrogel, the linear POPEMA chains must be crosslinked. This can be achieved by copolymerizing the OPEMA monomer with a difunctional crosslinking agent, such as ethylene glycol dimethacrylate (EGDMA). The crosslinker has two polymerizable groups, allowing it to connect two different polymer chains.

Experimental Protocol: Synthesis of a POPEMA-based Hydrogel

Materials:

  • 2-(2-oxo-1-pyrrolidinyl)ethyl methacrylate (OPEMA)

  • Ethylene glycol dimethacrylate (EGDMA)

  • Azobisisobutyronitrile (AIBN)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a monomer solution by dissolving OPEMA and EGDMA (e.g., 2 mol% with respect to OPEMA) in a mixture of deionized water and ethanol (e.g., 1:1 v/v).

  • Add AIBN (e.g., 0.5 mol% with respect to the total monomers) to the solution and sonicate until fully dissolved.

  • Pour the solution into a mold (e.g., between two glass plates separated by a spacer of desired thickness).

  • Place the mold in an oven at 70 °C for 12 hours to allow for polymerization and crosslinking.

  • After polymerization, carefully remove the resulting hydrogel sheet from the mold.

  • Immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water periodically, to remove any unreacted monomers and initiator.

  • The purified hydrogel can be stored in deionized water.

Characterization:

  • Swelling Ratio: Determined by measuring the weight of the hydrogel in its swollen and dry states.

  • Mechanical Testing: To evaluate the compressive or tensile strength of the hydrogel.

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.

Part 4: Application in Controlled Drug Delivery

The porous and hydrophilic nature of POPEMA hydrogels makes them suitable for encapsulating and releasing therapeutic agents in a controlled manner.[6][7]

Drug Loading and Release Principle

Hydrogels can be loaded with drugs by soaking them in a drug solution. The drug molecules diffuse into the porous network of the hydrogel and are physically entrapped. The release of the drug is then governed by diffusion out of the hydrogel matrix into the surrounding medium.

Experimental Protocol: Loading and In Vitro Release of a Model Drug

Model Drug: Methylene blue (a hydrophilic small molecule dye) can be used as a model drug for initial studies.

Procedure:

Drug Loading:

  • Prepare a stock solution of methylene blue in phosphate-buffered saline (PBS, pH 7.4).

  • Immerse a pre-weighed, dried POPEMA hydrogel disc in the methylene blue solution.

  • Allow the hydrogel to swell and absorb the drug solution for 24 hours at room temperature in the dark.

  • After loading, remove the hydrogel, gently blot the surface to remove excess solution, and weigh it to determine the amount of drug-loaded solution absorbed.

In Vitro Release Study:

  • Place the drug-loaded hydrogel disc in a known volume of fresh PBS (pH 7.4) at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of methylene blue in the withdrawn aliquots using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Visualizing the Workflow

The following diagrams illustrate the key steps in the application of this compound in polymer chemistry.

Synthesis_of_OPEMA cluster_reactants Reactants HEP This compound Reaction Esterification (0°C to RT) HEP->Reaction MC Methacryloyl Chloride MC->Reaction TEA Triethylamine TEA->Reaction DCM DCM (Solvent) DCM->Reaction OPEMA OPEMA Monomer Byproduct Triethylammonium Chloride Reaction->OPEMA Purification Reaction->Byproduct

Synthesis of the polymerizable monomer OPEMA.

Polymerization_of_OPEMA cluster_reactants Reactants OPEMA OPEMA Monomer Polymerization Free-Radical Polymerization (70°C) OPEMA->Polymerization AIBN AIBN (Initiator) AIBN->Polymerization Dioxane 1,4-Dioxane (Solvent) Dioxane->Polymerization POPEMA POPEMA Polymer Polymerization->POPEMA Precipitation & Purification

Free-radical polymerization of OPEMA to form POPEMA.

Hydrogel_Formation_and_Drug_Delivery cluster_hydrogel Hydrogel Formation cluster_drug_delivery Drug Delivery Application POPEMA POPEMA Polymer Crosslinking Copolymerization & Crosslinking POPEMA->Crosslinking EGDMA EGDMA (Crosslinker) EGDMA->Crosslinking AIBN_hydrogel AIBN (Initiator) AIBN_hydrogel->Crosslinking Hydrogel POPEMA Hydrogel DrugLoading Drug Loading (Soaking) Hydrogel->DrugLoading Crosslinking->Hydrogel Drug Drug Molecule Drug->DrugLoading DrugLoadedHydrogel Drug-Loaded Hydrogel Release Controlled Release DrugLoadedHydrogel->Release DrugLoading->DrugLoadedHydrogel

Workflow for hydrogel formation and drug delivery application.

Conclusion and Future Perspectives

This compound represents a highly promising, yet underexplored, monomer for the development of advanced functional polymers. Its inherent hydrophilicity and biocompatibility, derived from the pyrrolidone ring, make it an attractive candidate for biomedical applications. The protocols detailed in this application note provide a foundational framework for researchers to synthesize and characterize polymers based on this versatile building block. Future research could focus on the synthesis of copolymers with stimuli-responsive monomers to create "smart" hydrogels that release drugs in response to specific physiological cues, such as pH or temperature. Furthermore, the pendant hydroxyl groups on the pyrrolidone side chains could be further functionalized post-polymerization to attach targeting ligands or other bioactive molecules, opening up new avenues for targeted drug delivery and tissue engineering applications.

References

  • Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. (URL: [Link])
  • Surface Functionalities of Polymers for Biomaterial Applic
  • Functionalization and Medical Application of Polymer Materials: 2nd Edition. MDPI. (URL: [Link])
  • Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. PubMed Central. (URL: [Link])
  • SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)
  • Hydrogel: Preparation, Characterization and Applications.
  • Preparation and characterization of hydrogels with potential for use as biom
  • Emerging Fabrication Strategies of Hydrogels and Its Applications. PMC - PubMed Central. (URL: [Link])
  • Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applic
  • Drug Delivery Contract Manufacturing Services | Custom Lipids & Polymers | Symeres. (URL: [Link])
  • Preparation and characterization of hydrogels with potential for use as biom
  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.
  • Synthesis and Properties of Functional Poly(vinylpyrrolidinone) Hydrogels for Drug Delivery. (URL: [Link])
  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflamm
  • N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. (URL: [Link])
  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. NIH. (URL: [Link])
  • Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives.
  • Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. (URL: [Link])
  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes.

Sources

Application Notes and Protocols for Utilizing 5-(2-Hydroxyethyl)pyrrolidin-2-one as a Drug Delivery Vehicle for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Poor Drug Solubility

A significant portion of new chemical entities (NCEs), estimated to be as high as 90%, exhibit poor aqueous solubility.[1][2] This characteristic severely limits their bioavailability and therapeutic efficacy, posing a major hurdle in drug development.[1][3] To overcome this, various formulation strategies have been developed, with the creation of amorphous solid dispersions (ASDs) emerging as a highly effective approach.[2][4][5] ASDs involve dispersing the active pharmaceutical ingredient (API) in a molecularly amorphous state within a hydrophilic carrier matrix, which can enhance the drug's dissolution rate and extent of absorption.[2][6][7]

This document introduces 5-(2-Hydroxyethyl)pyrrolidin-2-one, a novel, hydrophilic excipient, as a promising vehicle for the formulation of poorly soluble drugs. Its unique chemical structure, combining a polar lactam ring with a hydroxyl group, suggests its potential as both a solvent and a stabilizer for amorphous drug forms.

Physicochemical Properties of this compound

This compound, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), is a high-boiling point, water-soluble liquid.[8] Its properties make it a versatile candidate for various pharmaceutical formulation processes.

PropertyValueSource
Chemical Formula C6H11NO2[9]
Molecular Weight 129.16 g/mol [9]
CAS Number 3445-11-2[9][10]
Appearance Colorless to yellow liquid[10]
Boiling Point 140-142 °C at 3 mmHg[11]
Density 1.143 g/mL at 25 °C[11]
Solubility Water-soluble[8]

Proposed Mechanism of Action for Solubilization

The efficacy of this compound as a drug delivery vehicle is hypothesized to stem from its ability to form stable amorphous solid dispersions with poorly soluble APIs. The underlying mechanisms are likely twofold:

  • Inhibition of Crystallization: The pyrrolidinone ring and the hydroxyethyl group can form strong hydrogen bonds with the functional groups of the API. This interaction disrupts the drug's crystalline lattice structure, preventing it from recrystallizing.

  • Enhanced Wetting and Dissolution: As a hydrophilic carrier, this compound improves the wettability of the hydrophobic drug particles. Upon administration, it rapidly dissolves, leading to a supersaturated solution of the API, which enhances its absorption.

G cluster_formulation Formulation Process (Spray Drying) cluster_dissolution Dissolution & Absorption API Poorly Soluble API (Crystalline) Solution API + HEP in Solvent API->Solution HEP This compound (HEP) HEP->Solution Solvent Organic Solvent Solvent->Solution SprayDryer Spray Drying Solution->SprayDryer ASD Amorphous Solid Dispersion (ASD) API molecularly dispersed in HEP SprayDryer->ASD AqueousMedium Aqueous Medium (e.g., GI fluid) ASD->AqueousMedium Supersaturation Supersaturated API Solution AqueousMedium->Supersaturation Rapid dissolution of HEP Absorption Enhanced Absorption Supersaturation->Absorption

Caption: Proposed mechanism of this compound in enhancing drug solubility.

Experimental Protocols

The following protocols provide a framework for evaluating this compound as a drug delivery vehicle. These steps are crucial for ensuring the development of a robust and stable formulation.[12]

Protocol 1: Drug-Excipient Compatibility Studies

Prior to formulation, it is essential to assess the compatibility between the API and this compound to identify any potential chemical interactions.[13]

Objective: To determine the physicochemical compatibility of the API and this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Vials

  • High-Performance Liquid Chromatography (HPLC) system

  • Differential Scanning Calorimetry (DSC) instrument

Procedure:

  • Prepare physical mixtures of the API and this compound in various ratios (e.g., 1:1, 1:3, 3:1 by weight).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using:

    • Visual Inspection: Observe for any changes in color or physical state.

    • HPLC: Quantify the API and detect the presence of any degradation products.

    • DSC: Analyze for any changes in thermal behavior, such as shifts in melting points or the appearance of new peaks.

Expected Outcome: The absence of significant degradation of the API and no major changes in the thermal profiles indicate good compatibility.

Protocol 2: Formulation of Amorphous Solid Dispersion by Spray Drying

Spray drying is a common technique for producing ASDs by rapidly removing a solvent from a solution containing the drug and carrier.[2][4][14]

Objective: To prepare an amorphous solid dispersion of a poorly soluble API with this compound.

Materials and Equipment:

  • Poorly soluble API

  • This compound

  • Suitable organic solvent (e.g., methanol, acetone)

  • Spray dryer

Procedure:

  • Dissolve the API and this compound in the selected solvent to form a clear solution. A typical drug-to-carrier ratio to start with is 1:3 (w/w).

  • Optimize the spray drying process parameters, including:

    • Inlet temperature

    • Atomization pressure/nozzle speed

    • Feed rate

  • Spray dry the solution to produce a fine powder (the ASD).

  • Collect the resulting powder and store it in a desiccator to prevent moisture absorption.[2]

Caption: Workflow for Amorphous Solid Dispersion Formulation via Spray Drying.

Protocol 3: Solid-State Characterization of the ASD

It is crucial to confirm the amorphous nature of the API within the dispersion and to understand the interactions between the drug and the carrier.[][16]

Objective: To characterize the physical form of the API in the spray-dried dispersion.

Methods:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the ASD powder into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • The absence of a sharp melting endotherm corresponding to the crystalline API indicates its amorphous state. A single glass transition temperature (Tg) suggests a homogenous dispersion.

  • X-Ray Powder Diffraction (XRPD):

    • Mount the ASD powder on the sample holder.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 40°).

    • A "halo" pattern with no sharp Bragg peaks confirms the amorphous nature of the material.[]

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Analyze the individual components (API, this compound) and the ASD.

    • Shifts in the characteristic peaks (e.g., carbonyl, hydroxyl groups) can indicate intermolecular interactions, such as hydrogen bonding, between the drug and the carrier.

Characterization TechniqueExpected Result for Amorphous Solid Dispersion
DSC Absence of API melting peak; presence of a single Tg
XRPD Diffuse "halo" pattern, no sharp diffraction peaks
FTIR Shifts in vibrational frequencies indicating intermolecular interactions
Protocol 4: In Vitro Dissolution Testing

This protocol assesses the rate and extent of drug release from the formulated ASD compared to the pure crystalline drug.[17]

Objective: To evaluate the dissolution enhancement of the API from the ASD formulation.

Materials and Equipment:

  • ASD formulation

  • Pure crystalline API

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, phosphate buffer pH 6.8)[17]

  • HPLC system for drug quantification

Procedure:

  • Fill the dissolution vessels with a predetermined volume (e.g., 900 mL) of the dissolution medium, maintained at 37 ± 0.5°C.[17]

  • Add a precisely weighed amount of the ASD powder (or an equivalent amount of pure API) to each vessel.

  • Set the paddle speed to a suitable rate (e.g., 50-75 RPM).

  • Withdraw samples at specified time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Expected Outcome: The ASD formulation should exhibit a significantly faster and/or higher extent of drug dissolution compared to the pure crystalline API, demonstrating the solubilizing effect of this compound.

Conclusion and Future Perspectives

This compound presents a compelling profile as a novel excipient for enhancing the solubility of poorly soluble drugs. Its hydrophilic nature and potential for forming stable amorphous solid dispersions make it a valuable tool for formulation scientists. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this excipient. Further studies should focus on optimizing drug loading, assessing long-term stability of the ASDs, and conducting in vivo pharmacokinetic studies to confirm the enhanced bioavailability. The biocompatibility and toxicity of pyrrolidinone derivatives should also be considered.[18]

References

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.
  • Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Excipia. (n.d.). Excipient Characterization and Formulation Services.
  • Desai, P. M., Chan, L. W., & Heng, P. W. S. (2021). Drug Substance and Excipient Characterization.
  • Hovione. (2016). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. American Pharmaceutical Review.
  • Singh, G., & Pai, R. S. (2017). Novel pharmaceutical excipient for enhancing solubility of poorly water soluble drugs and method thereof. Google Patents.
  • Mendonsa, N., et al. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 59, 101915.
  • Bhujbal, S. V., et al. (2021).
  • Lim, Z. R., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 13(9), 1435.
  • Uppoor, V. R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 6-10.
  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • FIP/AAPS. (n.d.). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.
  • ResearchGate. (2021). Manufacturing strategies to develop amorphous solid dispersions: An overview | Request PDF.
  • Lee, H., & Yeo, Y. (2015). Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right?. Molecular Pharmaceutics, 12(4), 1247-1254.
  • Nagy, Z. K., et al. (2019). Continuous Formulation Approaches of Amorphous Solid Dispersions: Significance of Powder Flow Properties and Feeding Performance. Pharmaceutics, 11(7), 316.
  • Brown, C. K., et al. (2018).
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science, 31(1), 1-8.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
  • Zadeh, Z. H., et al. (2017). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Current Organic Synthesis, 14(6), 788-803.
  • PubChem. (n.d.). CID 159939819 | C12H22N2O4.
  • Sasaki, H., et al. (1990). Enhancing effect of combining two pyrrolidone vehicles on transdermal drug delivery. Journal of Pharmacy and Pharmacology, 42(3), 196-199.
  • NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.
  • Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone.
  • OUCI. (n.d.). Enhancing effect of combining two pyrrolidone vehicles on transdermal drug delivery.

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Application Note & Protocol: A Laboratory-Scale Synthesis of N-vinyl-2-pyrrolidone via Dehydration of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-vinyl-2-pyrrolidone (NVP) is a versatile monomer essential for the production of polyvinylpyrrolidone (PVP) and other valuable copolymers used extensively in the pharmaceutical, cosmetic, and food industries.[1][2] While industrial production often involves the vinylation of 2-pyrrolidone with acetylene, an alternative and notable route involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP).[3][4] This application note provides a detailed, research-scale protocol for the synthesis of N-vinyl-2-pyrrolidone from 5-(2-Hydroxyethyl)pyrrolidin-2-one, referred to herein by its common name, N-(2-hydroxyethyl)-2-pyrrolidone (HEP). We will explore the underlying chemical principles, present a comprehensive step-by-step procedure, and detail the necessary safety precautions and analytical methods for product verification.

Introduction and Scientific Principle

The synthesis of N-vinyl-2-pyrrolidone from HEP is fundamentally an acid-catalyzed dehydration reaction. This process is a classic example of an elimination reaction, where an alcohol is converted into an alkene through the removal of a water molecule.[5] The reaction is typically facilitated by heating the alcohol in the presence of a strong, non-nucleophilic acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[6][7]

Causality of Reagent Selection:

  • N-(2-hydroxyethyl)-2-pyrrolidone (HEP): The starting material contains a primary alcohol functional group (-CH₂OH) which is the target for elimination.

  • Concentrated Sulfuric Acid (H₂SO₄): Serves as the catalyst. Its role is to protonate the hydroxyl (-OH) group of the alcohol, converting it into an alkyloxonium ion (-OH₂⁺). This ion is an excellent leaving group (water), which is essential for facilitating the elimination reaction.[6][8][9]

  • Heat: Provides the necessary activation energy for the reaction to proceed at a practical rate. The temperature required for dehydration varies depending on the alcohol's structure, with primary alcohols generally requiring higher temperatures than secondary or tertiary alcohols.[5][6]

The mechanism for the dehydration of a primary alcohol like HEP proceeds via an E2 (bimolecular elimination) pathway.[6][8]

Reaction Mechanism: E2 Dehydration of HEP

G cluster_1 Step 2: Concerted Elimination (E2) HEP N-(2-hydroxyethyl)-2-pyrrolidone (HEP) H2SO4 H₂SO₄ ProtonatedHEP Protonated HEP (Alkyloxonium Ion) HSO4_in HSO₄⁻ HSO4 HSO₄⁻ NVP N-vinyl-2-pyrrolidone (NVP) H2O H₂O

Caption: Acid-catalyzed E2 dehydration mechanism for HEP.

Materials and Safety Precautions

Reagents and Equipment
Item Specification Purpose
Reagents
N-(2-hydroxyethyl)-2-pyrrolidone (HEP)≥95% purityStarting Material
Sulfuric Acid (H₂SO₄)98%, ConcentratedCatalyst
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionNeutralization (Quenching)
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying Agent
Diethyl Ether or DichloromethaneAnhydrous, Reagent GradeExtraction Solvent
Equipment
Round-bottom flask (250 mL)Two-neckReaction Vessel
Heating Mantle with Stirrer-Heating and Agitation
Reflux Condenser-Prevent Solvent Loss
Thermometer-Temperature Monitoring
Dropping Funnel-Controlled Reagent Addition
Separatory Funnel (500 mL)-Liquid-Liquid Extraction
Vacuum Distillation Apparatus-Product Purification
Beakers, Erlenmeyer flasks-General Lab Use
Critical Safety Protocols

This protocol involves hazardous materials. Adherence to strict safety procedures is mandatory.

  • General Precautions: All steps must be performed inside a certified chemical fume hood.[10] A safety shower and eyewash station must be readily accessible.[11]

  • Personal Protective Equipment (PPE): At a minimum, users must wear chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton® for sulfuric acid).[10][12][13]

  • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is extremely corrosive and can cause severe chemical and thermal burns upon contact.[13][14] It is also a strong dehydrating agent.

    • Handling: Always add acid to other liquids slowly; NEVER add water to concentrated acid to prevent violent exothermic reactions and splashing.[10][12]

    • Spills: Neutralize small spills with sodium bicarbonate before cleaning with absorbent materials.

    • Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek urgent medical attention.[12][13]

  • N-vinyl-2-pyrrolidone (NVP): The final product is classified as harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe eye irritation/burns and is a suspected carcinogen.[11][15][16]

    • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[17][18]

    • Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight, as it can polymerize.[13][17]

Detailed Experimental Protocol

Reaction Workflow Overview

G A 1. Setup & Reagent Prep B 2. Reaction Initiation (Slow Acid Addition) A->B C 3. Dehydration Reaction (Heating under Reflux) B->C D 4. Reaction Quenching (Cooling & Neutralization) C->D E 5. Product Extraction (Separatory Funnel) D->E F 6. Drying (Anhydrous MgSO₄) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Analysis (GC, NMR) G->H

Caption: High-level experimental workflow for NVP synthesis.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in a heating mantle.

    • Ensure all glassware is dry before use.

  • Reagent Charging:

    • In the fume hood, charge the round-bottom flask with 64.5 g (0.5 mol) of N-(2-hydroxyethyl)-2-pyrrolidone (HEP).

    • Begin stirring the HEP at a moderate speed.

  • Catalyst Addition:

    • Carefully and slowly add 9.8 g (0.1 mol) of concentrated (98%) sulfuric acid to the stirring HEP. The addition should be done dropwise using a dropping funnel over 15-20 minutes.

    • Causality Note: This slow, dropwise addition is critical to control the initial exothermic reaction and prevent localized overheating.

  • Dehydration Reaction:

    • Once the acid addition is complete, begin heating the mixture.

    • Raise the temperature to approximately 170-180 °C. This temperature is necessary for the dehydration of the primary alcohol.[5]

    • Maintain the reaction at this temperature under reflux for 2-3 hours. Monitor the reaction progress by observing the formation of water, which may collect in a Dean-Stark trap if one is used.

  • Work-up and Neutralization:

    • After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

    • Slowly and carefully pour the cooled, dark reaction mixture into a beaker containing 100 mL of ice-cold water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) with constant stirring. Continue adding until the effervescence (CO₂ evolution) ceases and the solution is neutral or slightly basic (pH ~7-8).

  • Extraction:

    • Transfer the neutralized aqueous mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 75 mL).

    • Combine the organic layers in a separate flask.

    • Causality Note: NVP is soluble in many organic solvents.[19] This extraction step separates the organic product from the aqueous solution containing inorganic salts.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture to remove the drying agent.

    • Remove the bulk of the extraction solvent using a rotary evaporator.

Purification by Vacuum Distillation

NVP has a boiling point of 92-95 °C at 11-15 mmHg.[17][20] Purification via vacuum distillation is essential to separate the product from unreacted starting material and high-boiling point byproducts.[21]

  • Transfer the crude product from the previous step into a suitable distillation flask.

  • Set up a vacuum distillation apparatus.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction boiling at the appropriate temperature and pressure range. The expected yield of purified NVP is approximately 70-85%.

Product Characterization and Analysis

The identity and purity of the synthesized N-vinyl-2-pyrrolidone should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product and quantify any remaining starting material or byproducts.[22][23]

  • ¹H NMR Spectroscopy: Provides structural confirmation of the vinyl group and the pyrrolidone ring.

    • Solvent: CDCl₃

    • Expected Chemical Shifts (δ, ppm):

      • ~7.0-7.2 ppm (dd, 1H, -N-CH =CH₂)

      • ~4.4-4.6 ppm (dd, 2H, -N-CH=CH₂ )

      • ~3.4-3.6 ppm (t, 2H, -N-CH₂ -CH₂-)

      • ~2.4-2.6 ppm (t, 2H, -CH₂-C(O) -)

      • ~2.0-2.2 ppm (m, 2H, -N-CH₂-CH₂ -CH₂-)

    • The presence of these characteristic peaks confirms the successful synthesis of NVP.[24][25]

References

  • Mechanism for the Dehydration of Alcohol into Alkene. (n.d.). GeeksforGeeks.
  • N-Vinyl-2-pyrrolidone synthesis. (n.d.). ChemicalBook.
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  • US Patent 7,138,528B2. (2006). Method for crystallizing N-vinyl-2-pyrrolidone.
  • Mechanism of dehydration of alcohol. (2018). YouTube.
  • Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023). Westlab.
  • Sulfuric Acid Safety Guidelines: A Comprehensive Approach. (2024). TSM TheSafetyMaster Private Limited.
  • Mechanism of dehydration explained. (n.d.). Unacademy.
  • What are the safety precautions for handling small amounts of sulfuric acid?. (2024). Quora.
  • Sulfuric Acid. (n.d.). Canadian Centre for Occupational Health and Safety (CCOHS).
  • Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. (2014). VelocityEHS.
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  • What are the synthesis methods of N-Vinyl-2-pyrrolidone?. (2024). ChemicalBook.
  • SAFETY DATA SHEET - N-Vinyl-2-pyrrolidone, stabilized. (2010). Fisher Scientific.
  • Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. (2007). PubMed.
  • Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. (2024). ChemicalBook.
  • Material Safety Data Sheet N-Vinyl-2-Pyrrolidone. (2005). Hefei TNJ Chemical Industry Co.,Ltd.
  • N-Vinyl-2-pyrrolidone - Safety Data Sheet. (2025). ChemicalBook.
  • Development of a New Production Process for N Vinyl2Pyrrolidone. (2008). ResearchGate.
  • SAFETY DATA SHEET - N-Vinyl-2-pyrrolidone, stabilized. (2023). Fisher Scientific.
  • N-Vinyl-2-pyrrolidone SDS, 88-12-0 Safety Data Sheets. (n.d.). ECHEMI.
  • N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • WO Patent 2006/023118A1. (2006). Process for making n-vinyl-2-pyrrolidone.
  • How to Prepare and Detect N-Vinyl-2-pyrrolidone: Methods?. (n.d.). Guidechem.
  • ChemInform Abstract: Development of a New Production Process for N-Vinyl-2-pyrrolidone. (2008). ResearchGate.
  • Method for crystallizing N-vinyl-2-pyrrolidone. (n.d.). Patsnap.
  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (n.d.). SIELC Technologies.
  • N-Vinylpyrrolidone. (n.d.). Wikipedia.
  • N-Vinyl-2-pyrrolidone. (1991). OSHA.
  • EP Patent 1868992B1. (2011). PRODUCTION METHOD OF N-VINYL-2-PYRROLIDONE.
  • Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. (2007). ResearchGate.
  • US Patent 6,703,511B2. (2004). Method for obtaining pure n-vinyl pyrrolidone.
  • Methods for Preparing Poly Vinyl Pyrrolidone. (n.d.). Wuxi Weiheng Chemical Co., Ltd..
  • 1H NMR spectrum of a mixture of NVP and its hydration products collected upon distillation in CDCl3. (n.d.). ResearchGate.
  • CN Patent 103319391A. (2013). Novel process for synthesizing N-vinyl pyrrolidone (NVP).
  • How do you purify N-vinylpyrrolidinone?. (2014). ResearchGate.
  • Synthesis of N-vinyl-2-pyrrolidone. (n.d.). PrepChem.com.
  • N-vinyl-2-pyrrolidone. (n.d.). PubChem.
  • 1H NMR spectra of (a) poly(N-vinylpyrrolidone)-block-poly(vinyl...). (n.d.). ResearchGate.
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  • Simplified schematic of the gas phase dehydration of N-(2-hydroxyethyl)pyrrolidones in lab-scale. (n.d.). ResearchGate.
  • N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. (n.d.). ECHEMI.
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Application Note: Comprehensive ¹H and ¹³C NMR Spectral Assignment of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the definitive structural elucidation of 5-(2-Hydroxyethyl)pyrrolidin-2-one using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a systematic approach, beginning with one-dimensional (1D) ¹H and ¹³C NMR, augmented by Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments. For unambiguous assignment, two-dimensional (2D) correlation experiments, specifically ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed. This note is intended for researchers in organic synthesis, drug development, and analytical chemistry, offering not just procedural steps but also the underlying scientific rationale for a robust and self-validating spectral assignment.

Introduction

This compound is a heterocyclic compound belonging to the lactam class of molecules.[1] Lactams are cyclic amides that serve as crucial structural motifs in numerous pharmaceuticals and are valuable synthons in medicinal chemistry. Given its bifunctional nature, containing both a hydroxyl group and a lactam ring, this compound is a versatile building block for more complex molecular architectures.

Accurate and unambiguous structural characterization is paramount in chemical and pharmaceutical development. NMR spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[2][3] This guide details a multi-faceted NMR approach to confidently assign every proton and carbon signal in the spectrum of this compound, ensuring structural integrity and purity assessment.

Experimental Design & Protocols

Materials & Sample Preparation
  • Compound: this compound (Purity: >98%)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH). DMSO-d₆ is often preferred for its ability to slow down the exchange of the hydroxyl proton, allowing for its observation and coupling.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Protocol for NMR Sample Preparation:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Carefully place the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning for optimal field homogeneity.

NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following parameters serve as a robust starting point and may be optimized based on the specific instrument and sample concentration.

Experiment Key Acquisition Parameters Purpose
¹H NMR Spectral Width: 12-16 ppm; Number of Scans: 8-16; Relaxation Delay (d1): 2sTo observe all proton signals, their chemical shifts, integrations, and coupling patterns.
¹³C NMR Spectral Width: 200-220 ppm; Number of Scans: 1024-2048; Proton Decoupling: BroadbandTo detect all unique carbon environments.
DEPT-135 Standard DEPT-135 pulse programTo differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.[4][5]
¹H-¹H COSY Standard COSY pulse sequence; Data points (F2 & F1): 1024 x 256To identify scalar-coupled protons (protons on adjacent carbons).[6]
¹H-¹³C HSQC Standard HSQC pulse sequence optimized for ¹JCH ≈ 145 HzTo correlate each proton directly to its attached carbon atom.[7][8]

Results and Discussion: A Step-Wise Spectral Assignment

The structure and numbering scheme for this compound are shown below. This numbering is used for all subsequent spectral assignments.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is the starting point for structural analysis.[9] The signals are analyzed based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

  • H5 (methine): This proton is attached to a carbon (C5) that is adjacent to the nitrogen atom and the ethyl side chain. It is expected to be a multiplet in the range of δ 3.5-4.0 ppm.

  • H7 (methylene): These two protons are on a carbon (C7) directly attached to the hydroxyl group. Due to the electronegativity of the oxygen, this signal will appear as a triplet around δ 3.6-3.8 ppm.

  • H3 & H4 (methylenes): These protons are part of the pyrrolidinone ring. H3 is adjacent to the carbonyl group and will be shifted downfield (approx. δ 2.3-2.5 ppm) compared to H4 (approx. δ 1.8-2.2 ppm). Both will likely appear as complex multiplets.

  • H6 (methylene): These two protons are on the carbon (C6) of the ethyl side chain. They are adjacent to both the chiral center (C5) and the C7 methylene group, leading to a complex multiplet, likely around δ 1.6-1.9 ppm.

  • O8H (hydroxyl): This is an exchangeable proton. In CDCl₃, its signal can be broad and appear over a wide range, or it may not be observed. In DMSO-d₆, it typically appears as a distinct triplet (due to coupling with H7) around δ 4.5-5.0 ppm.

  • N1H (amide): This proton on the lactam nitrogen will also be exchangeable. It typically appears as a broad singlet downfield, often in the range of δ 6.0-8.0 ppm in DMSO-d₆.

Table 1: Summary of Expected ¹H NMR Assignments

Proton Expected δ (ppm) Multiplicity Integration
N1-H 6.0 - 8.0 Broad s 1H
O8-H 4.5 - 5.0 t 1H
H7 3.6 - 3.8 t 2H
H5 3.5 - 4.0 m 1H
H3 2.3 - 2.5 m 2H
H4 1.8 - 2.2 m 2H

| H6 | 1.6 - 1.9 | m | 2H |

¹³C and DEPT-135 NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. The DEPT-135 experiment provides crucial information about the number of attached protons, simplifying the assignment process.[5][10]

  • C2 (Carbonyl): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically > δ 175 ppm. It will be absent in all DEPT spectra.

  • C7 (CH₂-OH): The carbon bonded to the hydroxyl group will be in the range of δ 60-65 ppm. It will appear as a negative signal in the DEPT-135 spectrum.

  • C5 (CH-N): The methine carbon adjacent to the nitrogen will be found around δ 55-60 ppm. It will show a positive signal in the DEPT-135 spectrum.

  • C3, C4, C6 (CH₂): These three methylene carbons will all produce negative signals in the DEPT-135 spectrum. Their chemical shifts will be influenced by their proximity to heteroatoms and the carbonyl group. C3 (adjacent to C=O) is expected around δ 30-35 ppm, while C6 and C4 will be further upfield, typically in the δ 20-30 ppm range.

Table 2: Summary of ¹³C and DEPT-135 NMR Assignments

Carbon Expected δ (ppm) DEPT-135 Signal
C2 > 175 Absent
C7 60 - 65 Negative
C5 55 - 60 Positive
C3 30 - 35 Negative
C6 25 - 30 Negative

| C4 | 20 - 25 | Negative |

2D NMR for Unambiguous Confirmation

While 1D spectra provide a strong foundation, 2D correlation experiments are essential for definitive and self-validating assignments.[6]

¹H-¹H COSY: This experiment reveals proton-proton coupling networks. Cross-peaks appear between protons that are coupled, typically on adjacent carbons.

Caption: Expected ¹H-¹H COSY correlations for this compound.

  • A cross-peak between the H5 multiplet and the H6 multiplet will confirm their adjacency.

  • A cross-peak between H6 and the H7 triplet will connect the side-chain protons.

  • Within the ring, a correlation between H5 and H4, and subsequently H4 and H3, will establish the connectivity of the pyrrolidinone backbone.

¹H-¹³C HSQC: The HSQC experiment is the final piece of the puzzle, linking each proton signal directly to the carbon to which it is attached.[8] This provides an unambiguous assignment for all protonated carbons.

Caption: ¹H-¹³C HSQC correlation logic map.

By overlaying the HSQC spectrum on the ¹H and ¹³C spectra, each cross-peak definitively assigns a proton and its directly bonded carbon. For example, the proton signal assigned as H5 from the ¹H and COSY spectra will show a correlation to the carbon signal assigned as C5 from the ¹³C and DEPT-135 spectra.

Conclusion

The structural elucidation of this compound can be achieved with high confidence through the systematic application of 1D and 2D NMR techniques. By integrating data from ¹H, ¹³C, DEPT-135, ¹H-¹H COSY, and ¹H-¹³C HSQC experiments, a complete and self-validating assignment of all proton and carbon signals is possible. This methodical approach ensures the structural integrity of the molecule, a critical requirement for its application in research, drug development, and materials science.

References

  • Boyars, C. (n.d.). 170 nmr spectroscopy of lactams.
  • Bird, A. E. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73–103. [Link]
  • Mobley, C. K., et al. (2012). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 50 Suppl 1(S1), S68-73. [Link]
  • Polymer Science and Technology. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymer Science and Technology. [Link]
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  • ResearchGate. (n.d.). Structural determination of -lactams by 1 H and 13 C NMR.
  • ResearchGate. (n.d.). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side....
  • SpectraBase. (n.d.). (5R)-5-(PHENYLMETHYL)-PYRROLIDIN-2-ONE - Optional[13C NMR] - Chemical Shifts.
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  • University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • SpectraBase. (n.d.). 5-HYDROXYPYRROLIDINE-2-ONE - Optional[13C NMR] - Chemical Shifts.
  • Abd El-Kareem, M. S. M., et al. (n.d.). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Zhurnal Prikladnoi Spektroskopii. [Link]
  • ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 5a.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1 H NMR.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column.
  • ResearchGate. (n.d.). Theoretical NMR correlations based Structure Discussion.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • ResearchGate. (n.d.). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives | Request PDF.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. (n.d.). N-(2-Hydroxyethyl)pyrrolidine(2955-88-6) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2.
  • NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.
  • PubChem. (n.d.). CID 159939819 | C12H22N2O4.

Sources

mass spectrometry fragmentation pattern of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Fragmentation of N-(2-Hydroxyethyl)-2-pyrrolidone

Authored by: Gemini, Senior Application Scientist

Introduction

N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), a substituted lactam, is a versatile chemical intermediate utilized in a range of industrial and research applications. Structurally, it is an analog of N-methyl-2-pyrrolidone (NMP) and shares its utility as a polar aprotic solvent, but with the added functionality of a primary alcohol. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, for metabolite identification in drug development, and for quality control in chemical synthesis.

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of N-(2-Hydroxyethyl)-2-pyrrolidone under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. While the user query specified 5-(2-Hydroxyethyl)pyrrolidin-2-one, publicly available, high-quality mass spectral data for this specific isomer is scarce. In contrast, its more common isomer, N-(2-Hydroxyethyl)-2-pyrrolidone, is well-documented. Given their structural similarity and the greater availability of reference data, this guide will focus on the N-substituted isomer, providing a robust framework for the analytical characterization of this class of compounds. We will delve into the mechanistic origins of the observed fragment ions, supported by experimental data and established fragmentation principles for heterocyclic and alcohol-containing molecules.

Molecular Profile

A clear understanding of the analyte's properties is the foundation of any analytical method development.

PropertyValueSource
IUPAC Name 1-(2-Hydroxyethyl)pyrrolidin-2-one[NIST]
Synonyms N-(2-Hydroxyethyl)-2-pyrrolidone, HEP[NIST]
Molecular Formula C₆H₁₁NO₂[1][2][3]
Molecular Weight 129.16 g/mol [1][2][3]
Monoisotopic Mass 129.078979 Da[4]
Structure (Structure rendered based on IUPAC name)

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum valuable for library matching and structural confirmation. The EI mass spectrum of N-(2-Hydroxyethyl)-2-pyrrolidone is characterized by a discernible molecular ion and several key fragment ions that reveal its structural features.

Observed EI Mass Spectrum

The principal ions observed in the 70 eV EI mass spectrum of N-(2-Hydroxyethyl)-2-pyrrolidone are summarized below. The data is compiled from the NIST Mass Spectrometry Data Center.[3][5]

m/zRelative Intensity (%)Proposed Fragment
12918.4[M]⁺˙ (Molecular Ion)
98100.0[M - CH₂OH]⁺
8619.4[Pyrrolidin-2-one]⁺˙
7059.9[M - C₂H₄O - H]⁺ or [C₄H₈N]⁺
6924.7[C₄H₅O]⁺ or [C₃H₃NO]⁺
4132.2[C₃H₅]⁺ or [C₂H₃N]⁺
Mechanistic Elucidation of Key EI Fragments

The fragmentation of N-(2-Hydroxyethyl)-2-pyrrolidone in EI-MS is driven by the localization of the positive charge on either the nitrogen or oxygen atoms, leading to specific bond cleavages.

  • Formation of the Base Peak (m/z 98): The most abundant ion in the spectrum is formed via an alpha-cleavage event adjacent to the hydroxyl group. This involves the loss of a hydroxymethyl radical (•CH₂OH), a characteristic fragmentation pathway for primary alcohols.[6] The resulting ion is a stable, resonance-stabilized species.

  • Formation of m/z 86: This ion corresponds to the pyrrolidin-2-one radical cation. Its formation involves the cleavage of the C-N bond connecting the ethyl side chain to the lactam ring, with the charge retained on the heterocyclic portion.

  • Formation of m/z 70: This fragment likely arises from the base peak (m/z 98) through the loss of ethylene (C₂H₄), a common neutral loss from ethyl-substituted rings. Alternatively, it can be formed by the cleavage of the side chain and subsequent rearrangement.

The relationships between these key fragments are illustrated in the workflow below.

EI_Fragmentation M N-(2-Hydroxyethyl)-2-pyrrolidone [M]⁺˙ m/z 129 F98 [M - CH₂OH]⁺ m/z 98 (Base Peak) M->F98 - •CH₂OH (α-cleavage) F86 [Pyrrolidin-2-one]⁺˙ m/z 86 M->F86 - C₂H₄OH F70 [C₄H₈N]⁺ m/z 70 F98->F70 - C₂H₄ F69 [C₄H₅O]⁺ m/z 69 F86->F69 - NH₃

Caption: Proposed EI fragmentation pathway for N-(2-Hydroxyethyl)-2-pyrrolidone.

Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[7] To elicit structural information, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]⁺ ion proceeds through different, often more predictable, pathways than the odd-electron ions generated by EI.

Proposed ESI-MS/MS Fragmentation Pathway

For N-(2-Hydroxyethyl)-2-pyrrolidone, the protonated molecule [M+H]⁺ has an m/z of 130. The fragmentation is expected to be initiated at the sites of protonation, which are most likely the amide oxygen or the hydroxyl oxygen.

  • Loss of Water (m/z 112): A dominant and highly characteristic fragmentation for protonated alcohols is the neutral loss of water (18 Da). This proceeds via a proton transfer from the protonated site to the hydroxyl group, followed by elimination. The resulting m/z 112 ion is a stable carbocation.

  • Loss of Ethylene Oxide (m/z 86): Cleavage of the N-C bond of the side chain can lead to the formation of the protonated 2-pyrrolidinone ion at m/z 86, with the concomitant loss of neutral ethylene oxide (44 Da). This pathway is analogous to fragmentation observed in other N-alkylated pyrrolidinones.[8]

  • Ring Opening and Subsequent Losses: Protonation on the amide oxygen can weaken the ring structure, initiating a ring-opening cascade. Subsequent fragmentation can lead to the loss of carbon monoxide (CO, 28 Da) and other small neutral molecules. For instance, the ion at m/z 86 can further fragment by losing ammonia (NH₃) to yield an ion at m/z 69.[8]

This proposed fragmentation scheme provides a logical pathway for identifying the molecule and its structural isomers.

ESI_Fragmentation MH [M+H]⁺ m/z 130 F112 [M+H - H₂O]⁺ m/z 112 MH->F112 - H₂O F86 [M+H - C₂H₄O]⁺ (Protonated 2-Pyrrolidinone) m/z 86 MH->F86 - C₂H₄O F69 [m/z 86 - NH₃]⁺ m/z 69 F86->F69 - NH₃

Caption: Proposed ESI-MS/MS fragmentation of protonated N-(2-Hydroxyethyl)-2-pyrrolidone.

Experimental Protocols

The following protocols are provided as a starting point for method development and can be adapted based on the specific instrumentation and analytical goals.

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for the analysis of HEP in relatively clean samples where volatility is not a limiting factor.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.
  • Dissolve in 1 mL of a suitable volatile solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
  • Perform serial dilutions as necessary to achieve a final concentration in the range of 1-10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 80°C, hold for 1 min.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 min at 280°C.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 35-350.
Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for analyzing HEP in complex aqueous matrices, such as biological fluids or environmental samples.

1. Sample Preparation:

  • Prepare stock solutions as described in the GC-MS protocol.
  • The final sample for injection should be prepared in the initial mobile phase conditions to ensure good peak shape. For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary.

2. LC-MS/MS Instrumentation and Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column. For highly polar characteristics, a HILIC column could be considered.[9]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-0.5 min: 5% B.
  • 0.5-3.0 min: 5% to 95% B.
  • 3.0-4.0 min: Hold at 95% B.
  • 4.0-4.1 min: 95% to 5% B.
  • 4.1-5.0 min: Hold at 5% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.
  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • IonSpray Voltage: +5500 V.
  • Source Temperature: 500°C.
  • Curtain Gas: 35 psi.
  • Collision Gas (CAD): Nitrogen, medium setting.
  • MS/MS Transitions (MRM for quantification):
  • Q1: 130.1 → Q3: 112.1 (Loss of H₂O)
  • Q1: 130.1 → Q3: 86.1 (Loss of C₂H₄O)

Conclusion

The mass spectrometric fragmentation of N-(2-Hydroxyethyl)-2-pyrrolidone is predictable and highly informative. Under EI, the molecule produces a characteristic base peak at m/z 98 resulting from the loss of a hydroxymethyl radical. Under ESI-MS/MS conditions, the protonated molecule at m/z 130 readily loses water to form a prominent fragment at m/z 112. These distinct fragmentation patterns provide a reliable basis for the confident identification and quantification of this compound in various analytical applications. The protocols provided herein offer a robust starting point for method development for researchers, scientists, and drug development professionals.

References

  • Dodds, E. D., et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies.
  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. [Link]
  • PubChem. Compound Summary for CID 76980, 1-(2-Hydroxyethyl)-2-pyrrolidinone.
  • Chemistry LibreTexts. (2023).
  • NIST. 2-Pyrrolidinone. NIST Chemistry WebBook. [Link]
  • ChemBK. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. [Link]
  • NIST. Mass Spectrum of N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. [Link]
  • Kertesz, V., & Van Berkel, G. J. (2019).

Sources

experimental protocol for 5-(2-Hydroxyethyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a valuable heterocyclic compound. The pyrrolidin-2-one (or γ-lactam) ring is a significant structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This document outlines a robust and reproducible experimental protocol, discusses the underlying reaction mechanisms, and provides essential safety and handling information. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its prevalence in numerous bioactive molecules.[1] this compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a hydroxyl group and a lactam moiety, allows for diverse chemical modifications, making it a versatile building block for creating extensive compound libraries for drug discovery.

This guide details a common and efficient synthetic route to this compound: the reductive amidation of succinic acid with ethanolamine. This method is advantageous due to the availability of starting materials and its amenability to scale-up.

Reaction Scheme & Mechanism

The synthesis proceeds through a two-step sequence within a single pot: amidation followed by reductive cyclization.

Step 1: Amidation Succinic acid reacts with ethanolamine to form N-(2-hydroxyethyl)succinimide. This step involves the formation of amide bonds with the loss of water.

Step 2: Reductive Cyclization The intermediate succinimide is then catalytically hydrogenated to yield the final product, this compound. This reduction selectively targets one of the carbonyl groups of the imide.

A proposed reaction network involves the initial formation of mono- and diamides from succinic acid and ethanolamine. These amides subsequently cyclize to the imide. The final step is the reduction of the imide to the desired lactam.[3]

Reaction_Mechanism Succinic_Acid Succinic Acid Amide_Intermediate Amide Intermediate Succinic_Acid->Amide_Intermediate + Ethanolamine - H2O Ethanolamine Ethanolamine Succinimide_Intermediate N-(2-hydroxyethyl)succinimide Amide_Intermediate->Succinimide_Intermediate Cyclization - H2O Final_Product This compound Succinimide_Intermediate->Final_Product Catalytic Hydrogenation (e.g., Ru/C, H2)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Succinic AcidReagentSigma-Aldrich
Ethanolamine≥99%Sigma-Aldrich
5% Ruthenium on Carbon (Ru/C)Catalyst gradeSigma-AldrichHandle with care in a fume hood.
MethanolAnhydrousFisher Scientific
Hydrogen (H₂) gasHigh purityAirgasUse with appropriate safety precautions.
High-pressure reactorParr Instruments or similarMust be rated for the intended pressure and temperature.
Standard laboratory glassware
Magnetic stirrer with heating
Filtration apparatus
Rotary evaporator
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction setup is free from leaks and potential ignition sources. Use a properly grounded apparatus.

  • Catalyst Handling: Ruthenium on carbon is pyrophoric when dry. Handle the catalyst in an inert atmosphere (e.g., under argon or nitrogen) if possible, or handle it as a slurry.

  • Pressure: The reaction is performed under high pressure. Inspect the reactor for any signs of damage before use and operate it according to the manufacturer's instructions.

For detailed safety information, refer to the Safety Data Sheets (SDS) for all chemicals used.[4][5][6]

Step-by-Step Procedure

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Charge_Reactor 1. Charge Reactor: - Succinic Acid - Ethanolamine - Methanol - 5% Ru/C catalyst Flush_and_Pressurize 2. Flush with N2, then H2. Pressurize with H2. Charge_Reactor->Flush_and_Pressurize Heat_and_Stir 3. Heat to reaction temperature and stir. Flush_and_Pressurize->Heat_and_Stir Monitor_Pressure 4. Monitor H2 uptake. Heat_and_Stir->Monitor_Pressure Cool_and_Vent 5. Cool to room temperature and carefully vent. Monitor_Pressure->Cool_and_Vent Filter_Catalyst 6. Filter to remove catalyst. Cool_and_Vent->Filter_Catalyst Concentrate 7. Remove solvent via rotary evaporation. Filter_Catalyst->Concentrate Purify 8. Purify crude product (e.g., distillation or chromatography). Concentrate->Purify

Sources

Unlocking Topical Delivery: Application Notes and Protocols for 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrrolidinone Scaffold in Dermatological Science

The pyrrolidin-2-one ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its utility extends into the realm of topical drug delivery, where derivatives of this versatile heterocycle have demonstrated significant potential as permeation enhancers. This guide focuses on a specific, yet lesser-explored derivative, 5-(2-Hydroxyethyl)pyrrolidin-2-one , providing a comprehensive overview of its properties, potential mechanisms of action, and detailed protocols for its evaluation in topical pharmaceutical compositions.

While much of the existing research has centered on N-substituted pyrrolidinones, the unique positioning of the hydroxyethyl group at the 5-position of the lactam ring presents an intriguing avenue for research and development.[1] This document aims to equip researchers with the foundational knowledge and practical methodologies to explore the potential of this compound as a novel excipient in dermatology. We will delve into its synthesis, physicochemical characterization, formulation strategies, and robust protocols for assessing its efficacy and safety as a skin permeation enhancer.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is paramount for its effective formulation.

PropertyValueReference
Chemical Formula C6H11NO2[2]
Molecular Weight 129.16 g/mol [2]
Appearance Colorless to yellow liquid[2]
Solubility Soluble in water and various organic solvents[1]

Synthesis: The synthesis of this compound can be achieved through various synthetic routes. One prominent method involves the lactamization of γ-butyrolactone with ethanolamine.[1] This approach offers an efficient pathway to the target molecule. Researchers can also explore other synthetic strategies, such as the reductive amidation of corresponding keto acids.[1]

Mechanism of Action: A Focus on Skin Permeation Enhancement

While specific mechanistic studies on this compound are limited, the broader class of pyrrolidinone derivatives is known to enhance skin permeation through several proposed mechanisms. These compounds are believed to reversibly alter the barrier properties of the stratum corneum, the outermost layer of the skin.

The primary mechanisms of action for pyrrolidinone-based enhancers are thought to involve:

  • Disruption of Intercellular Lipids: Pyrrolidinones can penetrate the intercellular lipid matrix of the stratum corneum, disrupting the highly ordered lamellar structure. This fluidization of the lipid bilayers is believed to create more permeable pathways for drug molecules to traverse.[3]

  • Interaction with Keratin: Some studies suggest that these enhancers may also interact with the intracellular keratin filaments within the corneocytes, potentially creating additional diffusion pathways.[3]

  • Increased Drug Partitioning and Solubility: Pyrrolidinones can act as co-solvents within the stratum corneum, increasing the solubility and partitioning of the active pharmaceutical ingredient (API) from the vehicle into the skin.[4]

The presence of the hydroxyl group and the specific stereochemistry at the 5-position of this compound may influence its interaction with the skin barrier, potentially offering a unique balance of efficacy and safety compared to other pyrrolidinone derivatives.

Diagram: Proposed Mechanism of Pyrrolidinone-Mediated Skin Permeation Enhancement

G API Active Pharmaceutical Ingredient (API) Lipid Bilayers Intercellular Lipid Bilayers API->Lipid Bilayers:f0 Partitioning HEP This compound (HEP) Corneocytes Corneocyte Keratin Filaments HEP->Corneocytes:f1 Potential Interaction HEP->Lipid Bilayers:f0 Interaction & Disruption Deeper Skin Layers Deeper Skin Layers Lipid Bilayers->Deeper Skin Layers Enhanced Diffusion

Caption: Proposed mechanism of this compound as a skin permeation enhancer.

Application Protocols

Protocol 1: Preformulation Studies for Topical Semisolid Dosage Forms

Prior to formulating a final product, a series of preformulation studies are essential to ensure the compatibility, stability, and desired physicochemical properties of the formulation.[5][6]

Objective: To evaluate the fundamental properties of this compound in combination with a selected API and other excipients to inform the development of a stable and effective topical semisolid formulation (e.g., cream, gel, or ointment).

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • A selection of common topical excipients (e.g., emulsifiers, thickening agents, emollients, preservatives)[7]

  • Phosphate buffer solutions (various pH values)

  • Analytical instrumentation (e.g., HPLC, DSC, TGA, microscope)

Methodology:

  • Solubility and Partition Coefficient Determination:

    • Determine the solubility of the API in this compound and various other potential solvents.

    • Measure the octanol-water partition coefficient (Log P) of the API to understand its lipophilicity.[5]

  • Excipient Compatibility Studies:

    • Prepare binary mixtures of this compound with the API and each of the selected excipients.

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.[8]

    • Analyze the mixtures at regular intervals using a validated analytical method (e.g., HPLC) to detect any degradation of the API or the appearance of new peaks, which would indicate an interaction.[8]

  • Thermal Analysis:

    • Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the individual components and their mixtures to identify any potential physical interactions, such as changes in melting point or decomposition temperature.

  • Rheological Characterization:

    • Prepare preliminary formulations with varying concentrations of this compound and other excipients.

    • Evaluate the rheological properties (e.g., viscosity, spreadability) of the formulations to ensure desirable sensory and application characteristics.

Diagram: Preformulation Workflow

G A API & HEP Characterization B Solubility & Partition Coefficient A->B C Excipient Compatibility A->C D Thermal Analysis (DSC/TGA) A->D F Lead Formulation Selection B->F C->F D->F E Rheological Studies E->F

Caption: Workflow for preformulation studies of topical compositions.

Protocol 2: In Vitro Skin Permeation Testing using Franz Diffusion Cells

The Franz diffusion cell assay is the gold standard for in vitro evaluation of topical and transdermal drug delivery.[9][10] This protocol outlines the key steps for assessing the permeation-enhancing effect of this compound.

Objective: To quantify the permeation of an API through a skin membrane from a topical formulation containing this compound compared to a control formulation.

Materials:

  • Franz diffusion cells[11]

  • Excised human or animal skin (e.g., porcine ear skin)[10]

  • Test formulation containing the API and this compound

  • Control formulation (without this compound)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API if necessary)

  • Validated analytical method for API quantification (e.g., HPLC-UV, LC-MS/MS)

Methodology:

  • Skin Membrane Preparation:

    • Excise the skin and remove any subcutaneous fat.

    • Dermatomed skin of a specific thickness is often used.

    • Store the prepared skin frozen until use.

  • Franz Cell Assembly:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.[9]

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor solution at 32 ± 1°C throughout the experiment to mimic physiological skin temperature.[11]

  • Dosing and Sampling:

    • Apply a finite dose of the test and control formulations to the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Quantify the concentration of the API in the collected receptor solution samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area of the skin (μg/cm²) at each time point.

    • Plot the cumulative amount of permeated API versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the test formulation to the control formulation.

Diagram: In Vitro Skin Permeation Study Workflow

G A Skin Membrane Preparation B Franz Cell Assembly A->B C Formulation Application B->C D Time-point Sampling C->D E API Quantification (HPLC/LC-MS) D->E F Data Analysis (Flux, Kp, ER) E->F

Caption: Key steps in a Franz diffusion cell experiment.

Protocol 3: Stability Testing of the Final Topical Formulation

Stability testing is a critical regulatory requirement to ensure the quality, safety, and efficacy of the pharmaceutical product throughout its shelf life.[12]

Objective: To evaluate the physical and chemical stability of the final topical formulation containing this compound under various environmental conditions.

Materials:

  • Final formulated product in its intended packaging

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for physicochemical and chemical analysis

Methodology:

  • ICH Guideline Adherence:

    • Design the stability study according to the International Council for Harmonisation (ICH) guidelines (e.g., Q1A(R2)).[3]

  • Storage Conditions:

    • Store samples of the final formulation at long-term (e.g., 25°C/60% RH or 30°C/65% RH), intermediate (if applicable, e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) stability conditions.[4][5]

  • Testing Frequency:

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples for analysis.[3]

  • Analytical Testing:

    • Physical Evaluation: Assess appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical Evaluation: Use a validated stability-indicating HPLC method to determine the assay of the API and quantify any degradation products.[13]

    • Microbiological Evaluation: Perform microbial limit tests to ensure the product remains free from microbial contamination.

  • Data Evaluation:

    • Analyze the data to establish the shelf life and recommended storage conditions for the topical product.

Safety and Toxicological Considerations

While pyrrolidinones are generally considered to have a favorable safety profile, it is crucial to conduct a thorough toxicological evaluation of any new excipient.[14] For this compound, specific toxicological data is not extensively available. Therefore, a comprehensive safety assessment should be performed in accordance with regulatory guidelines for new pharmaceutical excipients.[11][15]

Recommended Toxicological Studies:

  • In Vitro Cytotoxicity: Assess the cytotoxicity of the compound on relevant skin cell lines (e.g., keratinocytes, fibroblasts).

  • Skin Irritation and Sensitization: Conduct in vitro and/or in vivo studies to evaluate the potential for skin irritation and allergic contact sensitization.

  • Genotoxicity: Perform a battery of genotoxicity tests to assess the mutagenic potential.

  • Systemic Toxicity: If significant systemic absorption is observed in permeation studies, further systemic toxicity studies may be required.[15]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for use in topical pharmaceutical compositions. Its unique structure, combining the pyrrolidinone scaffold with a hydrophilic hydroxyethyl group at the 5-position, warrants further investigation into its potential as a skin permeation enhancer. The protocols and application notes provided in this guide offer a robust framework for researchers to systematically evaluate its efficacy, safety, and formulation compatibility.

Future research should focus on elucidating the specific mechanisms by which this compound interacts with the stratum corneum, conducting comprehensive toxicological studies to establish its safety profile, and exploring its application in the delivery of a wide range of active pharmaceutical ingredients for various dermatological conditions. Through rigorous scientific investigation, the full potential of this intriguing molecule in advancing topical drug delivery can be realized.

References

  • U.S. National Library of Medicine. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. PubMed.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
  • International Council for Harmonisation. (n.d.). Annex 10.
  • ResearchGate. (n.d.). Pyrrolidones as Penetration Enhancers | Request PDF.
  • Xenometrix. (n.d.). 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Testing IVPT.
  • SlideShare. (n.d.). Preformulation of semisolids.
  • U.S. National Library of Medicine. (n.d.). Structure-activity relationship for chemical skin permeation enhancers: probing the chemical microenvironment of the site of action. PubMed.
  • U.S. National Library of Medicine. (n.d.). Penetration enhancers for human skin: mode of action of 2-pyrrolidone and dimethylformamide on partition and diffusion of model compounds water, n-alcohols, and caffeine. PubMed.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
  • International Council for Harmonisation. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • U.S. National Library of Medicine. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed.
  • Google Patents. (n.d.). WO1991008733A1 - Stable cream and lotion bases for lipophilic drug compositions.
  • IOSR Journal. (n.d.). Formulation And Optimization Of Topical Creams For Dermatological Disorders.
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • JPSBR. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research.
  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review.
  • ResearchGate. (n.d.). Skin irritation potential of commonly used chemical enhancers with amiloride.
  • Google Patents. (n.d.). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • U.S. National Library of Medicine. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Haz-Map. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone.
  • U.S. National Library of Medicine. (2022). Optimization of topical formulations using a combination of in vitro methods to quantify the transdermal passive diffusion of drugs. PubMed.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • The Good Scents Company. (n.d.). 2-pyrrolidone, 616-45-5.
  • MDPI. (2018). Multi-Response Optimization in the Formulation of a Topical Cream from Natural Ingredients.
  • ResearchGate. (n.d.). Multi-Response Optimization in the Formulation of a Topical Cream from Natural Ingredients.
  • ResearchGate. (2018). Cytotoxicity of α-Pyrrolidinophenones an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity.
  • PLOS One. (2013). Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives.
  • Mallak Specialties. (n.d.). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol.
  • European Medicines Agency. (n.d.). Stability testing of existing active substances and related finished products - Scientific guideline.
  • U.S. National Library of Medicine. (n.d.). Hydroxylated pyrrolidines. Enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives from serine. PubMed.
  • MDPI. (n.d.). Comprehensive Toxicological Evaluation of 3D-Printed Hydroxyapatite (3DPHA) for Bone Grafting Applications.
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Application Notes and Protocols for the Use of 5-(2-Hydroxyethyl)pyrrolidin-2-one as a Solubilizer for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Poor API Solubility with 5-(2-Hydroxyethyl)pyrrolidin-2-one

The successful formulation of active pharmaceutical ingredients (APIs) is frequently hampered by their poor aqueous solubility. This intrinsic property can lead to low bioavailability, variable absorption, and ultimately, suboptimal therapeutic efficacy. A significant portion of new chemical entities emerging from drug discovery pipelines fall into the Biopharmaceutical Classification System (BCS) Class II and IV, characterized by low solubility.[1] Consequently, the development of innovative formulation strategies to enhance the solubility of these challenging compounds is a critical endeavor in the pharmaceutical industry.[2]

This technical guide introduces this compound, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), as a promising and versatile excipient for enhancing the solubility of poorly water-soluble APIs. HEP is a high-boiling, water-miscible liquid with a unique combination of hydrophilic and polar characteristics.[1] Its structure, featuring a pyrrolidone ring and a hydroxyethyl group, suggests its potential to act as a potent solubilizing agent through multiple interaction mechanisms. This document provides a comprehensive overview of the physicochemical properties of HEP, delves into its proposed mechanism of action as a solubilizer, and offers detailed protocols for its application in pharmaceutical formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an excipient is fundamental to its effective application in formulation development.[3] this compound is a colorless to yellowish, odorless liquid.[4] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Structure C6H11NO2
Molecular Weight 129.16 g/mol
CAS Number 3445-11-2
Appearance Colorless to yellowish liquid[4]
Boiling Point 295 - 309 °C[1][4]
Melting Point 19-21 °C[5]
Density 1.143 g/mL at 25 °C
Flash Point 100 °C (closed cup)
Water Solubility Fully soluble[4]

Proposed Mechanism of Solubilization

While direct mechanistic studies on this compound are not extensively available in peer-reviewed literature, strong inferences can be drawn from research on structurally analogous compounds, such as N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone.[6][7][8] These studies suggest a dual mechanism of action for pyrrolidone-based solubilizers: a combination of co-solvency and complexation.

Co-solvency: At higher concentrations, HEP likely acts as a co-solvent. By mixing with water, it can reduce the overall polarity of the solvent system. The presence of the non-polar carbon backbone of the pyrrolidone ring can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the dissolution of hydrophobic API molecules.[7]

Complexation: At lower concentrations, the planar and non-polar region of the pyrrolidone ring may engage in hydrophobic interactions with poorly soluble drug molecules, forming soluble complexes.[7] The hydroxyethyl group can further contribute to the stability of these complexes in aqueous media through hydrogen bonding. This complexation sequesters the API from the aqueous environment, effectively increasing its apparent solubility.

The following diagram illustrates this proposed dual mechanism:

Solubilization_Mechanism cluster_cosolvency Co-solvency (Higher Concentrations) cluster_complexation Complexation (Lower Concentrations) API_cosolvency Poorly Soluble API Solubilized_API_cosolvency Solubilized API API_cosolvency->Solubilized_API_cosolvency Dissolution in modified solvent HEP_cosolvency HEP Molecules Water Water Molecules HEP_cosolvency->Water Disrupts H-bonding API_complex Poorly Soluble API Complex Soluble API-HEP Complex API_complex->Complex HEP_complex HEP Molecule HEP_complex->Complex Hydrophobic interaction & H-bonding

Caption: Proposed dual mechanism of API solubilization by this compound.

Application Notes and Protocols

Protocol 1: Solubility Screening of a Poorly Soluble API

This protocol outlines a systematic approach to determine the solubility enhancement capacity of this compound for a target API using the reliable shake-flask method.

Objective: To quantify the increase in solubility of a poorly soluble API in aqueous solutions containing varying concentrations of HEP.

Materials:

  • Poorly soluble API powder

  • This compound (HEP)

  • Purified water (USP grade)

  • Phosphate buffer solutions (pH 6.8 and 7.4)

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for API quantification

Procedure:

  • Preparation of Co-solvent Systems:

    • Prepare a series of aqueous solutions of HEP at different concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 40%, and 50% v/v) in both purified water and the selected phosphate buffers.

    • Ensure the final volume of each co-solvent system is sufficient for the planned number of replicates.

  • Sample Preparation:

    • Add an excess amount of the API powder to each scintillation vial. The amount should be enough to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.

    • Pipette a known volume (e.g., 10 mL) of each prepared co-solvent system into the corresponding vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a suitable agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.

  • Sample Collection and Filtration:

    • After equilibration, visually confirm the presence of undissolved API in each vial.

    • Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Sample Analysis:

    • Dilute the filtered samples with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Data Analysis:

    • Calculate the solubility of the API in each co-solvent system (in mg/mL or µg/mL).

    • Plot the solubility of the API as a function of the HEP concentration.

The following workflow diagram illustrates the solubility screening protocol:

Solubility_Screening_Workflow start Start prep_cosolvent Prepare HEP-Water/ Buffer Systems start->prep_cosolvent add_api Add Excess API to Vials prep_cosolvent->add_api add_cosolvent Add Co-solvent Systems add_api->add_cosolvent equilibrate Equilibrate on Shaker (24-48h) add_cosolvent->equilibrate settle Settle Undissolved API equilibrate->settle filter Filter Supernatant settle->filter analyze Analyze by HPLC filter->analyze end End analyze->end

Caption: Experimental workflow for solubility screening of an API with HEP.

Protocol 2: Preparation of a Liquid Oral Formulation

This protocol provides a general method for preparing a liquid oral formulation of a poorly soluble API using HEP as a solubilizer.

Objective: To prepare a stable and clear liquid oral formulation of a poorly soluble API.

Materials:

  • Poorly soluble API

  • This compound (HEP)

  • Propylene glycol

  • Glycerin

  • Sorbitol solution (70%)

  • Flavoring agent

  • Coloring agent

  • Purified water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Solubilization of the API:

    • In a beaker, combine the required amount of HEP, propylene glycol, and glycerin.

    • While stirring, slowly add the API powder to the mixture until it is completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary.

  • Addition of Other Excipients:

    • Once the API is fully dissolved, add the sorbitol solution, flavoring agent, and coloring agent to the beaker and mix until a homogenous solution is obtained.

  • Final Volume Adjustment:

    • Gradually add purified water to the mixture while stirring until the final desired volume is reached.

    • Continue stirring for another 15-20 minutes to ensure uniformity.

  • Quality Control:

    • Visually inspect the final formulation for clarity, color, and any particulate matter.

    • Measure the pH of the solution.

    • Perform a quantitative analysis (e.g., by HPLC) to confirm the final concentration of the API.

Protocol 3: Quantitative Analysis of HEP in a Formulation

Accurate quantification of excipients is a crucial aspect of formulation characterization and quality control.[6] This protocol describes a method for the determination of HEP in a pharmaceutical formulation using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or a Mass Spectrometer (GC-MS).

Objective: To develop and validate a method for the quantitative analysis of HEP in a liquid formulation.

Materials:

  • HEP reference standard

  • The liquid formulation containing HEP

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard (e.g., N-methyl-2-pyrrolidone)

  • Gas chromatograph equipped with an NPD or MS detector and a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the HEP reference standard in the chosen organic solvent.

    • Prepare a series of working standard solutions by diluting the stock solution to different concentrations.

    • Spike each working standard with a fixed concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the liquid formulation.

    • Perform a liquid-liquid extraction of HEP from the formulation using the selected organic solvent.

    • Spike the extracted sample with the same fixed concentration of the internal standard.

  • GC Analysis:

    • Inject the prepared standards and samples into the GC system.

    • Develop a suitable temperature program for the GC oven to achieve good separation of HEP and the internal standard from other components of the formulation matrix.

    • Set the detector parameters (NPD or MS) for optimal sensitivity and selectivity for nitrogen-containing compounds.

  • Calibration and Quantification:

    • Construct a calibration curve by plotting the peak area ratio of HEP to the internal standard against the concentration of the HEP standards.

    • Determine the concentration of HEP in the sample by interpolating its peak area ratio on the calibration curve.

Illustrative Data on Solubility Enhancement

DrugIntrinsic Solubility (µg/mL)Solubility in 20% 2-Pyrrolidone (µg/mL)Fold Increase
Griseofulvin152500~167
Phenytoin204000~200
Estrone21000~500
Testosterone121800~150
Ketoprofen10015000~150

Data adapted from studies on 2-pyrrolidone and is for illustrative purposes only. Actual solubility enhancement with HEP should be determined experimentally.[8]

Safety and Handling

Based on available safety data sheets, this compound is considered a hazardous substance and should be handled with appropriate precautions.[9]

  • Health Hazards: It is irritating to the eyes, respiratory system, and skin.[9] While not classified as harmful by ingestion, it may still be damaging to health, especially in individuals with pre-existing organ damage.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling this compound. Use in a well-ventilated area to avoid inhalation of vapors.

  • Fire Hazards: It is a combustible liquid with a flash point of 100 °C. Keep away from heat, sparks, and open flames.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water and seek medical advice.

Always refer to the latest Material Safety Data Sheet (MSDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound presents itself as a highly promising solubilizing agent for the formulation of poorly water-soluble APIs. Its favorable physicochemical properties, including high water solubility and a high boiling point, combined with a proposed dual mechanism of co-solvency and complexation, make it a versatile tool for formulation scientists. The protocols provided in this guide offer a systematic approach to evaluating its potential and incorporating it into liquid formulations. As with any excipient, thorough experimental evaluation is necessary to determine its suitability for a specific API and formulation. With careful handling and application, this compound can be a valuable addition to the formulator's toolkit for overcoming the challenges of poor drug solubility.

References

  • Mallak, N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. [Link]
  • ResearchGate, Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. [Link]
  • Ashland, HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]
  • Longdom Publishing, Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innov
  • NIST, N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
  • NICNAS, FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. [Link]
  • FDA, METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
  • ResearchGate, Review of Pharmaceutical Applic
  • PubMed, Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. [Link]
  • PubMed, Solubilization of poorly soluble compounds using 2-pyrrolidone. [Link]
  • PMC, New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
  • NIST, N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
  • Scribd, N - (2-Hydroxyethyl) - 2-Pyrrolidone (HEP)
  • PubChem, 5-Hydroxypyrrolidin-2-one. [Link]
  • DOSS, N-(2-Hydroxyethyl)-2-Pyrrolidone. [Link]
  • American Pharmaceutical Review, Solubility Concerns: API and Excipient Solutions. [Link]

Sources

Application Note: A Guide to the Reaction Kinetics of 5-(2-Hydroxyethyl)pyrrolidin-2-one Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a significant derivative of the pyrrolidin-2-one (γ-lactam) scaffold. The γ-lactam ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and serving as a versatile synthetic building block.[1] Understanding the kinetics of its formation is crucial for optimizing synthesis, scaling up production, and developing novel derivatives. This document provides a comprehensive guide to the synthesis of HEP, the theoretical principles governing its formation, and detailed protocols for conducting and analyzing its reaction kinetics. We focus on the common synthesis route from γ-butyrolactone and ethanolamine, offering field-proven insights into experimental design and data interpretation.

Introduction and Significance

The pyrrolidin-2-one ring system is a cornerstone of heterocyclic chemistry, prized for its structural rigidity, stereochemical potential, and broad utility in drug discovery.[1] this compound (HEP) extends this utility by incorporating a reactive hydroxyl group, making it a valuable intermediate for further chemical modification.[2] A primary application of HEP is its use as a precursor in the synthesis of N-vinylpyrrolidone (NVP), a monomer essential for producing biocompatible polymers like polyvinylpyrrolidone (PVP).[3]

The formation of the γ-lactam ring typically occurs via an intramolecular cyclization of a γ-amino acid or a related derivative.[4] This process, known as lactamization, is a thermodynamically favorable reaction for forming five-membered rings. The study of its kinetics provides fundamental insights into reaction mechanisms, catalyst efficiency, and the influence of process parameters, enabling rational process design and optimization.

Reaction Mechanism and Synthesis Pathways

The industrial synthesis of HEP is most commonly achieved through the reaction of γ-butyrolactone with ethanolamine.[1][3] This reaction proceeds through a two-step mechanism:

  • Ring-Opening Aminolysis: The nucleophilic amino group of ethanolamine attacks the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the opening of the lactone ring to form a γ-hydroxy amide intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide.

  • Intramolecular Cyclization (Lactamization): The terminal amino group of the intermediate attacks the ester carbonyl, leading to an intramolecular condensation. This step forms the five-membered pyrrolidin-2-one ring and releases a molecule of water, yielding the final product, this compound.

An alternative pathway involves the reductive amidation of dicarboxylic acids, such as succinic acid, with ethanolamine, which also proceeds through amide intermediates before cyclization.[3]

Reaction_Mechanism GBL γ-Butyrolactone Intermediate γ-Hydroxy Amide Intermediate GBL->Intermediate  Ring-Opening Aminolysis Ethanolamine Ethanolamine Ethanolamine->Intermediate  Ring-Opening Aminolysis HEP This compound Intermediate->HEP Intramolecular Cyclization Water H₂O Intermediate->Water - H₂O Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A1 Prepare Reactant Stock Solutions A3 Calibrate HPLC with Standards & IS A1->A3 A2 Prepare Internal Standard (IS) Solution A2->A3 B1 Equilibrate Reactor to Target Temp (T₁) A3->B1 B2 Add Reactant 1 & Solvent to Reactor B1->B2 B3 Initiate Reaction: Add Reactant 2 (t=0) B2->B3 B4 Withdraw Aliquots at Timed Intervals B3->B4 B5 Immediately Quench Aliquots in Vials B4->B5 C1 Add IS to Quenched Samples B5->C1 C2 Analyze Samples by HPLC C1->C2 C3 Determine [Product] and [Reactant] vs. Time C2->C3 D1 Plot Kinetic Data (e.g., ln[A] vs. t) C3->D1 D3 Repeat at Different Temperatures (T₂, T₃...) C3->D3 D2 Determine Rate Law & Rate Constant (k₁) D1->D2 D4 Create Arrhenius Plot (ln(k) vs. 1/T) D3->D4 D5 Calculate Activation Energy (Ea) D4->D5

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Introduction: Welcome to the technical support guide for the synthesis of this compound. This molecule, a derivative of the versatile γ-lactam scaffold, presents unique synthetic challenges due to its bifunctional nature, containing both a cyclic amide and a primary alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles. We will explore the causality behind frequent side reactions and provide robust, field-tested troubleshooting strategies to ensure successful and reproducible synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, framed in a question-and-answer format to provide direct and actionable solutions.

Q1: My reaction yields are consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I fix this?

A1: Low or no yield is the most common issue, typically stemming from incomplete intramolecular cyclization of the linear precursor (e.g., a γ-amino-ε-hydroxy acid or its ester). The formation of the five-membered lactam ring is an equilibrium process that requires overcoming a significant activation energy barrier.

Causality & Troubleshooting:

  • Inefficient Water Removal: The cyclization to form the amide bond is a condensation reaction that releases a molecule of water.[1] According to Le Chatelier's principle, the presence of this water can drive the equilibrium back towards the starting material.

    • Solution: Perform the reaction at elevated temperatures (pyrolysis conditions) with azeotropic removal of water. A Dean-Stark apparatus with a suitable solvent like toluene or xylene is highly effective. Be cautious, as excessively high heat can lead to decomposition, often resulting in black tar.[2]

  • Insufficient Activation of the Carboxylic Acid: The direct thermal condensation of an amino acid requires high heat.[2] Chemical activation can allow for milder conditions.

    • Solution: If starting from the γ-amino acid, consider converting it to a more reactive derivative, such as a methyl or ethyl ester, prior to cyclization. The aminolysis of esters to form amides, while sometimes requiring forcing conditions, is a standard method.[2][] Alternatively, coupling agents used in peptide synthesis (e.g., EDC, DCC) can be employed, though this adds cost and complexity.[4]

  • Suboptimal Reaction Concentration: The intramolecular cyclization that forms the desired product is in direct competition with intermolecular polymerization.

    • Solution: Apply high-dilution principles. Performing the reaction at low concentrations (e.g., 0.01-0.05 M) favors the intramolecular pathway over the intermolecular one, which requires two molecules to collide.[4] This can be achieved by the slow addition of the linear precursor to a large volume of hot solvent.

Q2: My NMR spectrum is complex, showing the desired product along with significant byproducts. What are these impurities?

A2: The formation of byproducts is often linked to the intermolecular side reactions mentioned above or degradation of the starting material or product.

Causality & Troubleshooting:

  • Oligomers/Polymers: The most common byproduct is the polyamide formed from intermolecular condensation of the γ-amino acid precursor. This will appear as a broad, poorly resolved set of peaks in the NMR and may precipitate from the reaction or streak on a TLC plate.

    • Solution: As detailed in Q1, employ high-dilution conditions to minimize this side reaction.[4] Purification can be challenging; often, the polymer is insoluble in standard chromatography solvents and can be removed by filtration.

  • Dimerization (Diketopiperazine-like structures): While classic diketopiperazine formation is characteristic of α-amino acids, intermolecular reaction between two molecules of the precursor can form a 10-membered cyclic diester-diamide, which can be a significant impurity under certain conditions.[5]

    • Solution: Again, high dilution is the key preventative measure. Careful control of temperature is also crucial, as some side reactions have different activation energies than the desired cyclization.

  • Side-Chain Dehydration: Under harsh acidic or thermal conditions, the primary alcohol of the hydroxyethyl side chain can undergo elimination to form 5-vinylpyrrolidin-2-one.

    • Solution: Avoid strong, non-volatile acids as catalysts. If an acid catalyst is necessary, consider using a milder, volatile one that can be removed under vacuum. Keep reaction temperatures as low as feasible to achieve cyclization.

Below is a diagram illustrating the main synthetic pathway versus the primary side reaction of polymerization.

G Main Reaction vs. Polymerization Side Reaction cluster_main Desired Intramolecular Cyclization cluster_side Undesired Intermolecular Polymerization precursor Linear Precursor (γ-Amino-ε-hydroxy Acid) product This compound precursor->product High Dilution Heat (-H₂O) precursor2 Linear Precursor (γ-Amino-ε-hydroxy Acid) polymer Polyamide Byproduct precursor2->polymer High Concentration (+ n molecules) G Troubleshooting Workflow start Reaction Complete. Analyze Crude Product. low_yield Problem: Low Yield start->low_yield impurity Problem: Significant Impurities start->impurity check_sm TLC shows unreacted starting material? low_yield->check_sm check_nmr What does NMR/MS show? impurity->check_nmr yes_sm YES check_sm->yes_sm  YES no_sm NO check_sm->no_sm  NO action_sm Increase reaction time/temp. Ensure anhydrous conditions. Use Dean-Stark trap. yes_sm->action_sm action_no_sm Suspect polymerization or degradation. Implement high-dilution conditions. Lower reaction temperature. no_sm->action_no_sm end_node Implement Solution & Re-run action_sm->end_node action_no_sm->end_node polymer_peak Broad peaks / High MW check_nmr->polymer_peak discrete_peak Discrete byproduct peaks check_nmr->discrete_peak action_polymer Polymerization likely. Use high-dilution. Purify via filtration/chromatography. polymer_peak->action_polymer action_discrete Possible dimer or side-chain dehydration. Optimize temp and concentration. Purify via chromatography. discrete_peak->action_discrete action_polymer->end_node action_discrete->end_node

Sources

optimizing reaction conditions to increase the yield of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP).[1][2] This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this valuable synthesis. The primary and most commercially viable route involves the reaction of γ-butyrolactone (GBL) with monoethanolamine (MEA).[3][4]

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound from GBL and MEA?

The synthesis proceeds via a two-step mechanism:

  • Ring-Opening Addition: The amine group of monoethanolamine (MEA) acts as a nucleophile, attacking the carbonyl carbon of γ-butyrolactone (GBL). This opens the lactone ring to form a stable intermediate, 4-hydroxy-N-(2-hydroxyethyl)-butanamide.

  • Intramolecular Dehydration (Cyclization): Upon heating, this intermediate undergoes an intramolecular condensation reaction. The hydroxyl group at the C4 position reacts with the amide proton, eliminating a molecule of water to form the stable five-membered pyrrolidinone ring.[5][6]

This thermal reaction can often be performed without a catalyst, although reaction conditions are critical for high yield and purity.[5]

Q2: What are typical yields for this reaction?

Under optimized, uncatalyzed, high-temperature conditions (e.g., 250°C in a pressure reactor), crude product yields can be significant, with the reaction mixture containing upwards of 73% N-(2-hydroxyethyl)-2-pyrrolidone by weight.[6] However, achieving high isolated yields of >99% purity requires effective purification to remove unreacted starting materials, water, and high-boiling point side products.[5][7]

Q3: Are there alternative synthesis routes?

Yes, an alternative route is the reductive amidation of succinic acid with ethanolamine. This process uses a catalyst, such as carbon-supported ruthenium (Ru/C), under a hydrogen atmosphere to convert the dicarboxylic acid and amine directly to the desired pyrrolidinone.[5] This method is part of a broader effort to produce valuable chemicals from biogenic sources.[3] Another route involves the reaction of methyl 4-oxobutyrate with 2-aminoethanol in the presence of a catalyst like Ru/C and hydrogen.[8]

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common experimental challenges. Use the following decision tree to diagnose potential issues in your synthesis.

Troubleshooting Flowchart

Troubleshooting start Problem: Low Yield or Purity check_sm Analysis (TLC, GC-MS) shows significant unreacted GBL/MEA? start->check_sm incomplete_rxn Root Cause: Incomplete Reaction check_sm->incomplete_rxn Yes check_impurities Analysis shows significant unknown peaks/spots? check_sm->check_impurities No solution_time Solution 1.1: Increase Reaction Time incomplete_rxn->solution_time solution_temp Solution 1.2: Increase Temperature (Caution: Side Reactions) incomplete_rxn->solution_temp solution_water Solution 1.3: Ensure Optimal Water Conc. (Water can enhance selectivity) incomplete_rxn->solution_water end Achieved High Yield & Purity solution_time->end solution_temp->end solution_water->end side_reactions Root Cause: Side Product Formation check_impurities->side_reactions Yes solution_distill Solution 2.1: Implement Multi-Stage Vacuum Distillation side_reactions->solution_distill solution_xtal Solution 2.2: Purify via Crystallization side_reactions->solution_xtal solution_temp_control Solution 2.3: Reduce Temperature to Minimize High-Boilers side_reactions->solution_temp_control solution_distill->end solution_xtal->end solution_temp_control->end

Sources

Technical Support Center: Navigating the Scale-Up of 5-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 5-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This resource is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning HEP production from the laboratory bench to pilot plant and industrial scales. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your scale-up process is efficient, reproducible, and safe.

The pyrrolidin-2-one ring is a crucial structural motif in many biologically active molecules, making its derivatives, like HEP, valuable building blocks in pharmaceutical synthesis.[1][2] However, scaling up its production is not merely about increasing reactant volumes; it introduces challenges in heat and mass transfer, impurity profiling, and product isolation that must be carefully managed.[3] This guide provides a structured, question-and-answer-based approach to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound (HEP)?

The most prominent and commercially applied method for synthesizing HEP is the thermal reaction, specifically the lactamization, of γ-butyrolactone (GBL) with monoethanolamine (MEA).[1][4] This route is favored for its atom economy and the fact that it can be carried out effectively in the liquid phase, often without a catalyst.[1] The reaction involves the nucleophilic attack of the amine on the lactone's carbonyl carbon, followed by ring-opening and subsequent intramolecular cyclization to form the desired γ-lactam, with water as the sole by-product.

Alternative routes, such as the reductive amidation of dicarboxylic acids (like succinic acid) with ethanolamine, are also being explored as sustainable pathways, particularly when starting from bio-based feedstocks.[4]

Q2: What are the critical process parameters to monitor during the reaction?

When scaling up the GBL and MEA reaction, precise control over key parameters is essential to maximize yield and minimize impurities.

  • Temperature: The reaction is typically conducted at elevated temperatures. However, excessive heat can promote side reactions, such as the cleavage of the C-N bond, leading to the formation of 2-pyrrolidone as a major side-product.[4] Careful temperature control is crucial.

  • Pressure/Vacuum: The reaction produces water. Applying a vacuum or using an inert gas sparge (like nitrogen) helps to remove water from the reaction mixture, driving the equilibrium towards product formation according to Le Chatelier's principle.

  • Mixing/Agitation: In large reactors, inefficient mixing can lead to localized temperature gradients and concentration imbalances, which can increase impurity formation and reduce yield.[3] The stirrer design and agitation speed must be sufficient to ensure a homogenous reaction medium.

  • Reactant Stoichiometry: While a 1:1 molar ratio is theoretically required, slight adjustments may be necessary at scale to compensate for any reactant loss or to push the reaction to completion.

Q3: How do I assess the purity of my crude and final HEP product?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse method for quantifying the purity of HEP and identifying known and unknown impurities.[5] A well-developed HPLC method can provide accurate percentage purity.

  • Gas Chromatography (GC): Given the volatility of potential starting materials and the product, GC coupled with mass spectrometry (GC-MS) is also highly effective for both identification and quantification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structural integrity of the final product and identifying impurities, especially if they are structurally related to HEP.[5]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in the structural elucidation of unknown impurities.[5]

Q4: What are the typical impurities I should expect during HEP production?

Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities include:

  • Unreacted Starting Materials: Residual γ-butyrolactone and monoethanolamine.

  • Side-Reaction Products: 2-pyrrolidone can form from the undesired cleavage of the hydroxyethyl side chain.[4] Polymeric materials or other condensation products can also form, especially under harsh thermal conditions.[5]

  • Intermediate Species: Incomplete reaction can leave intermediates like N-(2-hydroxyethyl)succinimide.[4]

Q5: What are the recommended storage and handling conditions for HEP?

Proper storage and handling are critical for maintaining the quality and safety of HEP.

  • Storage: HEP should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed containers.[7][8] It is advisable to store it under an inert nitrogen atmosphere to prevent oxidation and moisture uptake. The product may crystallize at lower temperatures (below 17°C), so temperature-controlled storage might be necessary.[9]

  • Handling: Always handle HEP in a well-ventilated area.[8] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing, should be worn to avoid contact with eyes and skin.[8][9] Avoid breathing vapors or mists.[7]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the scale-up process, providing probable causes and actionable solutions.

Problem 1: Low Reaction Yield or Incomplete Conversion

Possible Cause: Inefficient removal of water, the reaction by-product. Solution and Rationale: The lactamization reaction is reversible. At a larger scale, the increased volume-to-surface area ratio can make by-product removal less efficient.

  • Action: Implement fractional distillation during the reaction using a packed column to continuously remove water. Alternatively, conduct the final stages of the reaction under a moderate vacuum to shift the equilibrium towards the product side. Ensure your vacuum system is appropriately sized for the reactor volume.

Possible Cause: Sub-optimal thermal management leading to side reactions. Solution and Rationale: Large reactors can develop "hot spots" if mixing is poor or the heating/cooling jacket is inefficient, leading to thermal degradation or side reactions.[3]

  • Action: Validate your reactor's heating and cooling capabilities. Use a calibrated temperature probe and ensure the agitation system provides vigorous mixing to maintain a uniform temperature throughout the batch. Consider a staged temperature profile: a lower temperature initially, followed by an increase as the concentration of reactants decreases.

Problem 2: Product Purity Issues & Discoloration

Possible Cause: Thermal degradation during distillation. Solution and Rationale: HEP has a high boiling point (140-142 °C at 3 mmHg).[10] Attempting to distill it at atmospheric pressure will require very high temperatures, leading to decomposition and the formation of colored, high-molecular-weight impurities.

  • Action: Purify the crude product via vacuum distillation. This significantly lowers the boiling point, allowing for distillation at a temperature that minimizes thermal stress on the molecule. A multi-stage distillation setup can be highly effective, first removing low-boiling impurities and then separating the product from high-boiling residues.[11]

Possible Cause: Presence of oxidative impurities or atmospheric oxygen. Solution and Rationale: The product, especially at high temperatures, can be susceptible to oxidation, which often results in discoloration (e.g., yellowing).

  • Action: Ensure the reaction and distillation are carried out under an inert atmosphere, such as nitrogen.[9] Before heating, purge the reactor and distillation apparatus thoroughly with nitrogen to remove oxygen.

Problem 3: Difficulties in Product Isolation and Purification

Possible Cause: Failure to achieve crystallization for high-purity grades. Solution and Rationale: HEP can be challenging to crystallize from a crude mixture, often remaining as a supercooled liquid or oil. The presence of impurities can inhibit nucleation.

  • Action: A patented method highlights that crystallization can be effectively induced.[12] Cool the liquid crude HEP to a temperature below -5°C. Crucially, the presence of a small amount of water (1-4 wt.%) can facilitate the crystallization process. Seeding the chilled mixture with a small crystal of pure HEP is also highly recommended to initiate crystal growth.[5][12] This method can yield HEP with a purity greater than 99.9%.[12]

Possible Cause: Formation of emulsions during aqueous workup. Solution and Rationale: The amphiphilic nature of HEP and certain impurities can lead to the formation of stable emulsions during extraction or washing steps, making phase separation difficult.

  • Action: To break emulsions, try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. Gentle stirring, rather than vigorous shaking, during extractions can also prevent their formation. In some cases, filtration through a bed of celite may be effective.

Part 3: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of HEP via Lactamization
  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation condenser with a receiver flask.

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to remove air.

  • Charging Reactants: Charge γ-butyrolactone (1.0 eq) and monoethanolamine (1.0-1.05 eq) into the reactor.

  • Reaction: Begin agitation and slowly heat the mixture to 180-200°C. Water will begin to distill off as the reaction proceeds.

  • Water Removal: Continue heating and collecting the water by-product. The reaction can be monitored by measuring the amount of water collected.

  • Completion: Once the theoretical amount of water has been collected and/or in-process analysis (e.g., GC) shows complete consumption of the limiting reagent, the reaction is complete.

  • Cooling: Cool the reactor contents to below 60°C before proceeding to purification.

Protocol 2: Purification of Crude HEP by Vacuum Distillation
  • Setup: Configure the reactor for vacuum distillation. Ensure all joints are properly sealed.

  • Vacuum Application: Slowly apply vacuum to the system, aiming for a pressure of 3-10 mmHg.

  • Fraction 1 (Low Boilers): Gently heat the crude product. Collect an initial fraction containing any residual water, unreacted MEA, and other low-boiling point impurities.

  • Fraction 2 (Product): Increase the temperature. Collect the main product fraction of HEP at the appropriate boiling point for the applied pressure (e.g., 140-142 °C at 3 mmHg).[10]

  • Residue: Once the product has been distilled, shut down the heating and carefully release the vacuum with nitrogen. The remaining high-boiling residue in the reactor should be disposed of according to safety regulations.

Protocol 3: High-Purity Crystallization of HEP
  • Preparation: Place the distilled HEP into a suitable crystallization vessel equipped with a stirrer.

  • Water Addition: Add deionized water to the HEP, targeting a concentration of 2-3 wt.%.[12]

  • Cooling: Cool the mixture to between -5°C and -10°C with gentle agitation.

  • Seeding: Add a small amount (0.1-0.5% by weight) of pure HEP seed crystals to induce crystallization.[5][12]

  • Maturation: Hold the slurry at the low temperature for several hours to allow for complete crystal growth.

  • Isolation: Isolate the HEP crystals by filtration or centrifugation.

  • Drying: Wash the crystals with a cold solvent (if necessary) and dry under vacuum at a moderate temperature (e.g., 30-40°C) to yield the final high-purity product.

Part 4: Visual Guides & Diagrams

Diagram 1: Synthesis Pathway of HEP

G cluster_reactants Reactants GBL γ-Butyrolactone Intermediate Ring-Opened Intermediate GBL->Intermediate + MEA MEA Monoethanolamine MEA->Intermediate HEP This compound (HEP) Intermediate->HEP - H₂O (Cyclization) Water Water (H₂O)

Caption: Reaction pathway for HEP synthesis from GBL and MEA.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Temp Verify Reaction Temperature Profile Start->Check_Temp Temp_OK Temp OK? Check_Temp->Temp_OK Check_H2O Assess Water Removal Efficiency H2O_OK Water Removal OK? Check_H2O->H2O_OK Check_Mixing Evaluate Agitation and Mixing Mixing_OK Mixing OK? Check_Mixing->Mixing_OK Check_Purity Analyze Crude for Side Products (GC/HPLC) Mitigate_Side_Rxn Adjust Conditions to Minimize Impurities Check_Purity->Mitigate_Side_Rxn Temp_OK->Check_H2O Yes Adjust_Temp Optimize Temp Profile (Staged Heating) Temp_OK->Adjust_Temp No H2O_OK->Check_Mixing Yes Improve_H2O Increase Vacuum or Improve Distillation H2O_OK->Improve_H2O No Mixing_OK->Check_Purity Yes Improve_Mixing Increase Agitation Speed or Check Impeller Mixing_OK->Improve_Mixing No Adjust_Temp->Check_H2O Improve_H2O->Check_Mixing Improve_Mixing->Check_Purity

Caption: Troubleshooting workflow for diagnosing low reaction yield.

References

  • ResearchGate. (2006). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
  • ResearchGate. (2009). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives.
  • Olon USA. (n.d.). Process Development and Scale Up – Challenging Chemistry.
  • HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • PubMed Central. (2012). Synthesis of New Optically Active 2-Pyrrolidinones.
  • Royal Society of Chemistry. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids.
  • Australian Government Department of Health. (2005). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-.
  • Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone.
  • Google Patents. (2002). EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
  • Google Patents. (2003). US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
  • National Institutes of Health. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.
  • Pharmaceutical Technology. (2024). Trends and Challenges Impacting Highly Potent API Development.
  • LookChem. (n.d.). CAS No.3445-11-2,N-(2-Hydroxyethyl)-2-pyrrolidone Suppliers.
  • U.S. Food & Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • PubMed. (2021). PLGA-based nanomedicines manufacturing: Technologies overview and challenges in industrial scale-up.

Sources

Technical Support Center: Ensuring the Integrity of 5-(2-Hydroxyethyl)pyrrolidin-2-one in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Hydroxyethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this versatile compound during storage and use. Ensuring the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive overview of the stability profile of this compound, its degradation pathways, and actionable troubleshooting strategies.

Introduction to the Stability of this compound

This compound is a valuable building block in organic synthesis and pharmaceutical development, prized for its unique combination of a pyrrolidinone ring and a primary alcohol functionality. However, like many multifunctional organic molecules, its stability can be compromised under certain conditions, leading to the formation of impurities that can impact experimental results, from altering reaction kinetics to introducing toxicological risks in drug formulations.[1][2] Understanding the factors that influence its degradation is the first step toward mitigation.

The primary routes of degradation for this compound and related N-substituted pyrrolidinones are hydrolysis and oxidation.[3] The susceptibility to these pathways is influenced by temperature, pH, light exposure, and the presence of catalysts such as metal ions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A controlled room temperature, away from direct sunlight and heat sources, is recommended. For extended storage, refrigeration (2-8°C) is advisable. It is also crucial to prevent moisture ingress, as water can participate in hydrolytic degradation.

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection can sometimes offer initial clues. A pure compound should be a colorless to pale yellow liquid or a low-melting solid.[4][5] The development of a more intense yellow or brown color can be an indicator of oxidative degradation. However, significant degradation can occur without a noticeable change in appearance. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are the most reliable way to assess purity.

Q3: Is this compound sensitive to air?

A3: Yes, like many organic compounds, it can be susceptible to oxidation in the presence of atmospheric oxygen, especially when exposed to heat, light, or metal catalysts.[6][7] For sensitive applications, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the impact of pH on the stability of this compound?

A4: The lactam ring in the pyrrolidinone structure is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[3] This leads to the opening of the ring to form 4-((2-hydroxyethyl)amino)butanoic acid. The rate of hydrolysis is generally accelerated at elevated temperatures. For most applications, maintaining a near-neutral pH is advisable.

Q5: Can I use this compound that shows signs of discoloration?

A5: It is strongly discouraged. Discoloration is often a sign of impurity formation.[2] Using a degraded reagent can lead to unpredictable results, lower yields in synthesis, and the introduction of unknown substances into your experiments, which can have significant consequences for the safety and efficacy of pharmaceutical products.[1][2] It is always best to use a fresh, high-purity sample.

Troubleshooting Guide: Addressing Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot common experimental problems that may be linked to the degradation of this compound.

Observed Issue Potential Cause Related to Degradation Recommended Action & Explanation
Inconsistent reaction yields or kinetics The presence of degradation products can interfere with the reaction pathway, either by inhibiting the desired reaction or by participating in side reactions.Verify the purity of your this compound using a suitable analytical method like HPLC. If impurities are detected, use a fresh, high-purity batch of the reagent.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) These new peaks are likely degradation products of this compound formed during the reaction or workup.Characterize the unknown peaks using mass spectrometry to identify potential degradation products. This information can help elucidate the degradation pathway and guide you in modifying your experimental conditions (e.g., using an inert atmosphere, adjusting pH) to minimize degradation.
Formation of colored byproducts in the reaction mixture Oxidative degradation of the pyrrolidinone ring or the hydroxyethyl side chain can lead to the formation of colored, often polymeric, materials.Purge your reaction vessel with an inert gas (nitrogen or argon) before adding reagents. Consider using deoxygenated solvents. If the reaction is sensitive to metal catalysis, use metal-free reaction vessels or add a chelating agent.
Poor performance or toxicity in biological assays Degradation products may have different biological activities than the parent compound, potentially leading to misleading results or cytotoxicity.Always use a well-characterized, high-purity sample of this compound for biological studies. It is good practice to re-analyze the purity of the compound if it has been stored for an extended period.

Understanding Degradation Pathways

A deeper understanding of the chemical transformations that this compound can undergo is crucial for designing robust experimental protocols.

Hydrolytic Degradation

The lactam (cyclic amide) bond in the pyrrolidinone ring is the primary site for hydrolysis.

cluster_hydrolysis Hydrolytic Degradation 5_HEP This compound Ring_Opened 4-((2-hydroxyethyl)amino)butanoic acid 5_HEP->Ring_Opened H+ or OH- / H2O

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

Oxidation can occur at several sites on the molecule, leading to a variety of degradation products.

cluster_oxidation Oxidative Degradation Pathways 5_HEP This compound N_Oxide N-Oxide derivative 5_HEP->N_Oxide [O] Side_Chain_Oxidation Side-chain oxidation products (e.g., aldehydes, carboxylic acids) 5_HEP->Side_Chain_Oxidation [O] Ring_Oxidation Ring oxidation products 5_HEP->Ring_Oxidation [O]

Caption: Potential oxidative degradation pathways.

Experimental Protocols

To ensure the quality of your this compound, it is essential to have reliable analytical methods. Forced degradation studies are a key component of developing and validating such methods.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to generate its potential degradation products.[8] This helps in developing a stability-indicating analytical method that can separate the intact compound from its degradants.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute with the mobile phase to an appropriate concentration for analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M HCl.

  • Dilute with the mobile phase to an appropriate concentration for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to an appropriate concentration for analysis.

5. Thermal Degradation:

  • Place the solid compound in a vial and heat it in an oven at 80°C for 48 hours.

  • Alternatively, reflux a solution of the compound.

  • After cooling, dissolve the solid in the mobile phase or dilute the solution to an appropriate concentration for analysis.

6. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • After a defined period (e.g., 24 hours), analyze both the exposed and control samples.

Representative HPLC Method for Purity Assessment
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10][11][12] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

cluster_workflow Forced Degradation and Analysis Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress Analyze Analyze Stressed Samples by HPLC Stress->Analyze Characterize Characterize Degradation Products (e.g., by LC-MS) Analyze->Characterize Validate Develop and Validate a Stability-Indicating HPLC Method Analyze->Validate

Caption: General workflow for forced degradation studies and method development.

Conclusion

The stability of this compound is a critical factor in its successful application in research and development. By understanding its degradation pathways and implementing proper storage, handling, and analytical monitoring procedures, researchers can ensure the integrity of their starting materials and the reliability of their experimental data. This guide provides a foundational framework for these practices, empowering scientists to mitigate the risks associated with chemical degradation.

References

  • BenchChem. An In-depth Technical Guide to the Stability and Degradation Pathways of 1-Butylpyrrolidin-2-one. BenchChem. Accessed January 9, 2026.
  • Li, M., et al. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Journal of Pharmaceutical Sciences.
  • ICH. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Tanaka, K., et al. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Forensic Toxicology.
  • Eide-Haugmo, I., et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Accessed January 9, 2026.
  • Eide-Haugmo, I., et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
  • Journal of Pharmaceutical and Allied Sciences. Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical and Allied Sciences.
  • Shinde, V. Effects of Impurities in Pharmaceuticals. Veeprho. Accessed January 9, 2026.
  • Carnerup, M., et al. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
  • O'Sullivan, B., et al. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry.
  • Alsante, K. M., et al. Forced Degradation Studies for Biopharmaceuticals.
  • Oceanic Pharmachem. Effects of Impurities in Pharmaceuticals. Oceanic Pharmachem. Accessed January 9, 2026.
  • Eide-Haugmo, I., et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • de Oliveira, A. C. C., et al. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Hu, X., et al. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology.
  • Pytela, O., et al. Degradation of N5-(2-hydroxyethyl)-L-glutamine and L-glutamic Acid Homopolymers and Copolymers by Papain.
  • BASF. N-(2-hydroxyethyl)-2-pyrrolidone. BASF Product Finder. Accessed January 9, 2026.
  • Sigma-Aldrich. 1-(2-Hydroxyethyl)-2-pyrrolidone. Sigma-Aldrich. Accessed January 9, 2026.
  • Singh, R., & Rehman, Z. U. New Trends in Forced Degradation Studies.
  • International Journal of Creative Research Thoughts. Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook. Accessed January 9, 2026.
  • BASF. N-(2-hydroxyethyl)-2-pyrrolidone. BASF Product Finder. Accessed January 9, 2026.
  • Australian Government Department of Health. FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. Australian Industrial Chemicals Introduction Scheme.

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troubleshooting guide for 5-(2-Hydroxyethyl)pyrrolidin-2-one polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during the polymerization of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to support your research and development efforts.

Overview of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) Polymerization

1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), is a versatile monomer.[1] Its structure, featuring a lactam ring and a primary hydroxyl group, allows for various polymerization strategies. The most common method is the Ring-Opening Polymerization (ROP) of the pyrrolidinone ring, which is a type of chain-growth polymerization typically initiated by anionic or cationic species.[2] The resulting polymer is a functionalized polyamide. The presence of the hydroxyl group offers a reactive site for post-polymerization modification or can be utilized to initiate the polymerization itself, creating polymers with specific end-group functionality.[3]

Part 1: Monomer Purity and Handling

The success of any polymerization is fundamentally dependent on the purity of the monomer. For HEP, impurities can act as unintended initiators, chain transfer agents, or terminators, leading to poor control over molecular weight and dispersity.

Question: My polymerization reaction is failing to initiate or results in a very low yield. What is the most likely cause?

Answer: The most common culprit for initiation failure or low yield is monomer impurity, particularly the presence of water.

  • Causality: Water can act as an initiator or a terminating agent in both anionic and cationic ROP.[2] In anionic ROP, water will protonate the highly reactive anionic initiator or the propagating chain end, effectively killing the polymerization. In cationic ROP, it can act as a nucleophile that terminates the growing cationic chain. Commercial HEP requires a moisture content of less than 0.1% for successful polymerization.[2]

Recommended Monomer Purification Protocol

To ensure the high purity required for controlled polymerization, we recommend one of the following methods.

Method 1: Fractional Vacuum Distillation

This is the most common method for removing water and other volatile impurities.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried (≥120 °C overnight) and assembled hot under a stream of dry nitrogen or argon.

  • Drying Agent: Add a suitable drying agent to the crude HEP in the distillation flask. Calcium hydride (CaH₂) is effective. Stir the mixture under an inert atmosphere for several hours (or overnight) at room temperature to remove residual water.

  • Distillation: Heat the flask using an oil bath. The distillation should be performed under reduced pressure. Collect the fraction boiling at approximately 140-142 °C/3 mmHg.

  • Storage: The purified, distilled monomer should be stored in a sealed flask under an inert atmosphere (e.g., in a glovebox) and over molecular sieves (3Å or 4Å) to prevent moisture reabsorption.[2]

Method 2: Crystallization

Crystallization is an effective method for achieving very high purity (>99.9%).[4]

Step-by-Step Protocol:

  • Solvent Addition (Optional but Recommended): While HEP can be crystallized from the melt, adding 1-4 wt.% of water can surprisingly improve purification efficiency without increasing the final water content in the crystals.[4]

  • Induce Crystallization: Cool the liquid crude HEP. Crystallization can be induced by adding a seed crystal of pure HEP.[4]

  • Crystal Growth: Allow the crystals to grow slowly at a controlled temperature (e.g., room temperature).

  • Separation: Separate the pure HEP crystals from the mother liquor (which contains the concentrated impurities) via filtration or decantation.

  • Drying: Dry the crystals under vacuum to remove any residual surface moisture or solvent. Store under an inert atmosphere as described above.

ImpurityPotential Effect on PolymerizationRecommended Removal Method
Water Acts as initiator/terminator; leads to low MW and broad PDI.[2]Vacuum Distillation over CaH₂, Crystallization.[4][5]
2-Aminoethanol Can act as an initiator or chain transfer agent.Fractional Vacuum Distillation.[6]
γ-Butyrolactone (GBL) Unreacted starting material; may not interfere directly but affects monomer purity.Fractional Vacuum Distillation.[6]
Acidic/Basic Species Can act as uncontrolled initiators for ROP.[2]Neutralization followed by distillation; passing through a neutral alumina plug.

Part 2: Troubleshooting Polymerization Reactions

Even with pure monomer, challenges can arise during the polymerization itself. This section addresses common issues related to initiation, propagation, and side reactions.

Question: I am observing a very broad molecular weight distribution (high Polydispersity Index, PDI > 1.5) in my final polymer. How can I achieve better control?

Answer: A high PDI is indicative of poor control over the polymerization kinetics, often stemming from issues with initiation, termination, or chain transfer reactions.

  • Expertise & Causality: In a living polymerization, all chains should initiate simultaneously and grow at the same rate without termination or chain transfer.[7] A high PDI suggests that these ideal conditions are not being met.

    • Slow Initiation: If the initiation rate is slower than the propagation rate, new chains will be formed throughout the reaction, resulting in a mixture of long and short chains.

    • Chain Transfer: The hydroxyl group on HEP can potentially act as a chain transfer agent, terminating one growing chain and starting a new one. This is particularly relevant in cationic ROP.

    • Impurities: As discussed, impurities can terminate growing chains at different times, broadening the PDI.[7]

Strategies for Achieving Narrow PDI:
  • Optimize Initiator Choice: Select an initiator known for fast and efficient initiation. For anionic ROP, strong, non-nucleophilic bases are preferred. For living cationic polymerization, carefully chosen initiator/Lewis acid systems are required.[8]

  • Protect the Hydroxyl Group: To prevent side reactions, the hydroxyl group can be protected with a silyl group (e.g., TBDMS) prior to polymerization. The protecting group can then be removed post-polymerization.[8]

  • Control Reaction Temperature: Lowering the reaction temperature can often suppress side reactions and chain transfer events, leading to better control.[7]

  • Ensure Rigorous Inert Atmosphere: Oxygen can react with anionic species. Use Schlenk line or glovebox techniques to exclude air and moisture rigorously.

Visualizing the Problem: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing polymerization issues.

G start Polymerization Issue Observed prob1 Low/No Polymer Yield start->prob1 prob2 High PDI / Broad MW start->prob2 prob3 Inconsistent Results start->prob3 cause1 Monomer Impurity (H₂O, etc.) prob1->cause1 cause2 Initiator Inactive/Incorrect prob1->cause2 cause3 Incorrect Reaction Conditions prob1->cause3 cause6 Atmospheric Contamination (Air, H₂O) prob1->cause6 prob2->cause1 cause4 Slow Initiation vs. Propagation prob2->cause4 cause5 Chain Transfer / Side Reactions prob2->cause5 prob2->cause6 prob3->cause1 prob3->cause3 prob3->cause6 sol1 Purify Monomer (Distill/Crystallize) cause1->sol1 sol2 Verify/Change Initiator & Stoichiometry cause2->sol2 sol3 Optimize Temp. & Time cause3->sol3 cause4->sol2 cause5->sol3 sol4 Protect Hydroxyl Group cause5->sol4 sol5 Improve Inert Atmosphere Technique cause6->sol5

Caption: Troubleshooting workflow for HEP polymerization.

Question: My polymer characterization shows an unexpected structure. What side reactions could be occurring?

Answer: The bifunctional nature of HEP (lactam and hydroxyl) opens the door for several potential side reactions, especially under harsh conditions.

  • Transamidation: The hydroxyl group of one monomer or polymer chain could potentially react with the amide bond in another chain, leading to branching or cross-linking. This is more likely at elevated temperatures.

  • Dehydration: At high temperatures, particularly under acidic or basic conditions, the hydroxyl group could be eliminated, potentially leading to the formation of N-vinyl-2-pyrrolidone (NVP) in situ.[9] If NVP is formed, it could be incorporated into the polymer backbone via a different polymerization mechanism, altering the final structure.

Visualizing the Mechanism: Anionic Ring-Opening Polymerization (ROP)

Understanding the primary reaction pathway is key to identifying deviations. The diagram below illustrates a simplified anionic ROP mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (B⁻) Monomer HEP Monomer Initiator->Monomer Nucleophilic Attack AnionicMonomer Anionic Monomer Monomer->AnionicMonomer Ring Opening GrowingChain Propagating Anion AnionicMonomer->GrowingChain NewMonomer HEP Monomer GrowingChain->NewMonomer Attack on new monomer LongerChain Elongated Chain NewMonomer->LongerChain LongerChain->GrowingChain n times Terminator Terminating Agent (H₂O, CO₂) LongerChain->Terminator Quenching FinalPolymer Final Polymer Terminator->FinalPolymer

Caption: Simplified mechanism of anionic ROP of HEP.

Part 3: Frequently Asked Questions (FAQs)

Q1: What types of initiators are suitable for HEP polymerization? A1: The choice depends on the desired polymerization mechanism.

  • Anionic ROP: Strong bases like alkali metals, alkoxides (e.g., potassium tert-butoxide), or organometallics (e.g., n-butyllithium).[7]

  • Cationic ROP: Protic acids (e.g., triflic acid) or combinations of initiators and Lewis acids.[8]

  • Controlled Radical Polymerization (if modified): If the hydroxyl group is first converted to a radically polymerizable group (like an acrylate), initiators for ATRP, RAFT, or NMP can be used.[10]

Q2: How do I characterize the resulting poly(HEP)? A2: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and verify the ring-opening.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (amide, hydroxyl) and the disappearance of the cyclic lactam carbonyl stretch, although it can be less precise than NMR for purity assessment.[11]

Q3: Can I polymerize HEP in an aqueous solution? A3: Direct ROP of HEP in water is generally not feasible due to the high reactivity of the initiators and propagating species with water.[2] Polymerization is almost always conducted in dry, aprotic organic solvents like THF, toluene, or DMF under an inert atmosphere.

Q4: My stored HEP monomer has become viscous and yellow. What happened? A4: The monomer has likely started to self-polymerize during storage. This can be triggered by exposure to moisture, light, heat, or acidic/basic contaminants on the container walls.[2] The material should be discarded and preventative measures taken for new batches, such as storing in a cool, dark, dry place under an inert gas.[2]

References
  • ResearchGate. Characterization of Crosslinked Poly (2-Hydroxyethyl Methacrylate-co-N-Vinyl-2-Pyrrolidone) as a Carrier for Controlled Drug Delivery. [Link]
  • Otto, M. H., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5894-5903. [Link]
  • Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]
  • Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
  • Google Patents. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
  • Villamayor, B., et al. (2011). End functionalized polymeric system derived from pyrrolidine provide high transfection efficiency. European Journal of Pharmaceutics and Biopharmaceutics, 79(3), 485-494. [Link]
  • Michael, M., & Prévost, S. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(21), 5013. [Link]
  • Mireles, L. K., et al. (2020). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega, 5(47), 30461–30467. [Link]
  • Li, C., et al. (2018). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 10(4), 438. [Link]
  • ResearchGate. Characterization of poly(N-vinyl-2-pyrrolidone)s with broad size distributions. [Link]
  • Google Patents.
  • Peeters, M., et al. (2017). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry, 8(36), 5575-5583. [Link]
  • Mallak. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. [Link]
  • Minoda, A., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers, 14(21), 4567. [Link]
  • ResearchGate.
  • ResearchGate.
  • Akerman, M. P., et al. (2020). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. Heliyon, 6(11), e05391. [Link]
  • PubChem. CID 159939819 | C12H22N2O4. [Link]
  • Kuroda, K., & DeGrado, W. F. (2008). Cationic Antimicrobial Polymers and Their Assemblies. Journal of the American Chemical Society, 130(20), 6354–6355. [Link]
  • ResearchGate.

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Technical Support Center: Managing Thermal Runaway in 5-(2-Hydroxyethyl)pyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSRG-2026-001

Version: 1.0

Last Updated: January 9, 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides in-depth technical guidance on identifying, preventing, and managing the risks of thermal runaway during the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP). The primary focus is on the common and highly exothermic reaction between γ-butyrolactone (GBL) and ethanolamine.

FAQ 1: Understanding the Hazard
Q1: What is thermal runaway and why is it a specific concern in this synthesis?

A: Thermal runaway is a dangerous positive feedback loop where an exothermic reaction generates heat faster than it can be removed by the cooling system. This excess heat increase[1]s the reaction rate, which in turn generates even more heat, leading to a rapid, uncontrolled rise in temperature and pressure. If not managed, this can [1][2]result in violent boiling, vessel over-pressurization, and potentially an explosion, releasing toxic materials.

The synthesis of 5-(2-Hy[1][3]droxyethyl)pyrrolidin-2-one via the lactamization of γ-butyrolactone (GBL) with ethanolamine is a prominent and efficient method. However, this ring-openin[4][5]g and subsequent amidation is a significantly exothermic process. The core risk lies in a fundamental principle: heat generation from the reaction increases exponentially with temperature, while the ability of a standard reactor to remove heat increases only linearly. Once the rate of heat gen[1]eration surpasses the maximum cooling capacity, a runaway is inevitable.

ThermalRunawayLoop cluster_0 Positive Feedback Loop cluster_1 Influencing Factors HeatGen Increased Heat Generation Temp Increased Reaction Temperature HeatGen->Temp + Rate Increased Reaction Rate Temp->Rate + Rate->HeatGen + Cooling Inadequate Cooling Cooling->Temp enables Addition Rapid Reagent Addition Addition->HeatGen causes

Fig 1. Causal loop diagram of thermal runaway.
FAQ 2: Prevention and Mitigation
Q2: Which process parameters are most critical to control for preventing thermal runaway?

A: Successful prevention hinges on maintaining a negative heat balance at all times (Heat Removed > Heat Generated). The most critical parameters to control are:

  • Reagent Addition Rate: This is the primary control variable. The addition of ethanolamine to GBL must be slow and controlled, directly tied to the real-time temperature of the reaction mass. The goal is to keep the accumulation of unreacted reagents low. A runaway inside a batch reactor is often characterized by the loss of thermal control.

  • Jacket/Cooling Temp[6]erature: The cooling medium's temperature should be set significantly lower than the desired reaction temperature to provide a sufficient temperature difference (ΔT) for efficient heat transfer.

  • Agitation (Stirring Speed): Efficient stirring is crucial for uniform temperature distribution and effective heat transfer from the bulk of the reaction mixture to the vessel walls. Poor agitation can lead to localized "hot spots" where the reaction accelerates, potentially initiating a runaway.

  • Reaction Concentration: Higher concentrations lead to faster reaction rates and greater volumetric heat generation. Running the reaction in a suitable solvent can add thermal mass (acting as a heat sink) and help moderate the temperature.

ParameterRecommended Control StrategyRationale
Reagent Addition Semi-batch addition: Add ethanolamine via a syringe pump at a rate that maintains the target temperature.Prevents accumulation of unreacted, highly energetic starting material.
Cooling System [6]Use a circulating chiller with high cooling capacity, set at least 15-20°C below the target reaction temp.Ensures sufficient heat removal capacity even during minor process deviations.
Agitation Maintain vigorous, turbulent mixing (e.g., >300 RPM with an overhead stirrer).Prevents localized temperature gradients and improves heat transfer to the cooling jacket.
Concentration Consider using a high-boiling, inert solvent (e.g., DMSO, NMP) for initial trials.Increases thermal mass, moderating temperature changes and allowing for a wider safety margin.
Q3: How does reaction scale-up affect the risk of thermal runaway?

A: The risk of thermal runaway increases significantly with scale. This is due to the change[1] in the surface-area-to-volume ratio.

  • Heat Generation is proportional to the volume of the reactants (scales with the cube of the reactor dimension, r³).

  • Heat Removal is proportional to the surface area of the reactor available for cooling (scales with the square of the dimension, r²).

As the batch size increases, the volume grows much faster than the surface area. This means a production-scale reactor has inherently less efficient heat removal capability per unit of reactant compared to a lab-scale flask. Therefore, a process that[1] is safe and easily controlled in the lab can become hazardous when scaled up without careful engineering considerations.

Q4: Are there inh[3]erently safer approaches to this synthesis?

A: Yes. Flow chemistry, or continuous flow processing, is an inherently safer alternative to traditional batch synthesis for highly exothermic reactions.

In a flow reactor, small[7] volumes of reactants are continuously mixed and reacted in a narrow tube or channel. Key safety advantages include:

  • Superior Heat Trans[7]fer: The extremely high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat removal, quenching exotherms almost as soon as they begin.

  • Low Reactor Volume: At any given moment, only a tiny amount of reactive material is present in the reactor, minimizing the total potential energy that could be released in a runaway scenario.

  • Precise Control: Automated pumps and sensors allow for tight control over residence time, temperature, and stoichiometry, increasing reproducibility and safety.

FAQ 3: Troubl[7]eshooting and Emergency Response
Q5: What are the early warning signs of an impending thermal runaway?

A: Vigilant monitoring is key. Be alert for:

  • A continuous rise in temperature even when the cooling system is operating at maximum capacity.

  • An accelerating rate of temperature increase. A common rule of thumb is that the reaction rate, and thus heat generation, can double for every 10°C rise in temperature.

  • A sudden increase i[1]n pressure in a closed or refluxing system.

  • Noticeable changes in the reaction mixture, such as rapid gas evolution, color change, or increased viscosity.

Q6: I've detected a temperature spike that is not responding to cooling. What is the immediate action plan?

A: If you suspect a loss of thermal control, act immediately and decisively. Follow a pre-planned emergency protocol.

EmergencyProtocol Start Temperature Spike Detected (>5°C above setpoint) StopAddition IMMEDIATELY STOP Reagent Addition Start->StopAddition MaxCooling Ensure Cooling is at 100% (Lower Chiller Setpoint) StopAddition->MaxCooling PrepareQuench Prepare Quench Solution (e.g., cold, dilute acid) MaxCooling->PrepareQuench Assess Is Temperature Still Rising? PrepareQuench->Assess Quench Execute Emergency Quench: Add cold quenching agent rapidly but safely Assess->Quench Yes Stable Temperature is Stable or Decreasing Assess->Stable No Evacuate Alert Others & EVACUATE Quench->Evacuate

Fig 2. Emergency response decision workflow.

Step-by-Step Emergency Quench Protocol:

  • Stop Reagent Addition: Immediately stop the pump or dropping funnel feeding the limiting reagent (ethanolamine). This is the most critical first step.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If possible, lower the setpoint on the chiller.

  • Prepare to Quench: If the temperature continues to rise, prepare to neutralize the reaction. A pre-chilled solution of a weak acid (e.g., acetic acid in an appropriate solvent) can be used to neutralize the basic ethanolamine, effectively stopping the reaction.

  • Execute Quench (If Necessary): If the temperature rise is uncontrollable, add the quenching agent to the reaction vessel. This should be done from a safe distance, behind a blast shield.

  • Alert and Evacuate: Inform colleagues immediately of the situation. If the reaction cannot be brought under control, evacuate the area and alert emergency response personnel.

References
  • TÜV SÜD. Control Thermal Runaway and Chemical Reaction Hazards. [Link]
  • Poechlauer, P., et al. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry. [Link]
  • Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
  • AZoM. (2026). Key Trends Shaping the Future of Flow Chemistry. [Link]
  • Wikipedia. Thermal runaway. [Link]
  • Barton, J. & Rogers, R. (1993). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 115. [Link]

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degradation pathways of 5-(2-Hydroxyethyl)pyrrolidin-2-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of 5-(2-Hydroxyethyl)pyrrolidin-2-one in Aqueous Solutions

Welcome to the technical support guide for this compound, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound in aqueous environments. Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound (CAS No. 3445-11-2) is a heterocyclic organic compound.[1][2] It possesses a five-membered lactam (a cyclic amide) ring substituted with a hydroxyethyl group on the nitrogen atom. Due to its properties as a solvent and plasticizer, it finds applications in various fields, including as a component in printing inks and as a chemical intermediate in the synthesis of other valuable compounds like N-vinyl-2-pyrrolidone.[3][4]

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

Under typical experimental and storage conditions, this compound is susceptible to two main degradation pathways:

  • Hydrolytic Degradation: The most common pathway is the hydrolysis of the internal amide (lactam) bond. This reaction opens the pyrrolidinone ring to form 4-((2-hydroxyethyl)amino)butanoic acid. This process is significantly accelerated under strongly acidic or basic conditions. This mechanism is analogous to the hydrolysis of other N-substituted pyrrolidinones.[5][6]

  • Oxidative Degradation: The molecule has multiple sites susceptible to oxidation. The presence of oxidizing agents, dissolved oxygen, or metal catalysts (like iron) can lead to the formation of various degradation products.[7][8] Oxidation can occur at the pyrrolidinone ring or on the hydroxyethyl side chain.

Q3: What specific products are formed during the degradation of this compound?

Forced degradation studies and stability tests on related compounds have identified several potential degradation products:[9][10]

  • From Hydrolysis: 4-((2-hydroxyethyl)amino)butanoic acid is the primary ring-opened product.

  • From Oxidation: The degradation profile can be complex. Studies on blends containing this molecule for CO2 capture have identified smaller molecules like formic acid and pyrrolidine, suggesting fragmentation of the parent molecule under oxidative and thermal stress.[7][8] Oxidation of the terminal alcohol on the side chain could yield an aldehyde or a carboxylic acid.

Q4: How do pH and temperature affect the stability of this compound?

  • pH: The rate of hydrolysis is highly pH-dependent. The lactam ring is most stable in neutral or near-neutral aqueous solutions (pH 6-8).[5] Both strong acidic and strong alkaline conditions act as catalysts for hydrolysis, significantly increasing the degradation rate.[5][11]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of both hydrolysis and oxidation.[9] Therefore, for long-term storage of aqueous solutions, refrigeration (2-8 °C) or frozen conditions are recommended to minimize degradation.[1][5]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments involving this compound.

Issue 1: My analytical chromatogram shows unexpected new peaks over time, and the peak for the parent compound is decreasing.

  • Possible Cause 1: Hydrolytic Degradation.

    • Causality: Your aqueous solution may be at a non-neutral pH, or it may have been stored at an elevated temperature, leading to the hydrolysis of the lactam ring.

    • Troubleshooting Steps:

      • Measure the pH of your solution. If it is acidic or basic, and your experimental design allows, adjust it to a near-neutral range using a suitable buffer.

      • Verify the storage conditions. Ensure solutions are stored at a low temperature (e.g., 2-8 °C) to slow the degradation kinetics.[5]

      • The primary hydrolysis product, 4-((2-hydroxyethyl)amino)butanoic acid, is more polar than the parent compound. In reversed-phase HPLC, it would likely have a shorter retention time.

  • Possible Cause 2: Oxidative Degradation.

    • Causality: The solution may have been exposed to atmospheric oxygen for extended periods, especially at elevated temperatures or in the presence of trace metal impurities that can catalyze oxidation.[7]

    • Troubleshooting Steps:

      • If your experiment is sensitive to oxidation, consider de-gassing your aqueous solvent (e.g., by sparging with nitrogen or argon) before preparing the solution.

      • Use high-purity water and reagents to minimize catalytic metal impurities. If chelation is compatible with your system, adding a small amount of a chelating agent like EDTA can sequester metal ions.

      • Store solutions in tightly sealed containers with minimal headspace to limit oxygen exposure.

Issue 2: I am performing a forced degradation study, but I am seeing either no degradation or complete degradation of the compound.

  • Possible Cause: Inappropriate Stress Conditions.

    • Causality: Forced degradation studies aim for a target degradation of 5-20% to ensure that the degradation products can be reliably detected without being obscured by the parent peak or forming secondary degradants.[12][13] Your conditions are likely too mild or too harsh.

    • Troubleshooting Steps:

      • For No Degradation: Increase the severity of the stress. This can be done by increasing the concentration of the stress agent (e.g., from 0.1 N HCl to 1 N HCl), increasing the temperature, or extending the exposure time.[11]

      • For Complete Degradation: Reduce the severity of the stress. Decrease the concentration of the stress agent, lower the temperature, or shorten the incubation time. It is often best to perform a time-course experiment, taking samples at multiple time points to find the optimal duration.

Visualizing the Degradation Pathways

Primary Hydrolytic Degradation Pathway

The diagram below illustrates the ring-opening of the lactam under acidic or basic conditions.

G parent This compound intermediate Tetrahedral Intermediate parent->intermediate H₂O (Acid or Base Catalyst) product 4-((2-hydroxyethyl)amino)butanoic acid intermediate->product Ring Opening

Caption: Hydrolysis of the lactam ring.

Experimental Protocols & Data

Protocol 1: Forced Hydrolysis Study

This protocol is designed to intentionally degrade this compound to study its hydrolytic stability and identify degradation products. The goal is to achieve 5-20% degradation.[13]

Objective: To assess the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl) solutions (0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)

  • HPLC or LC-MS system for analysis

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic: Mix a known volume of the stock solution with 0.1 M HCl in a volumetric flask. Prepare a parallel sample with 1 M HCl for more aggressive degradation.

    • Basic: Mix a known volume of the stock solution with 0.1 M NaOH in a volumetric flask. Prepare a parallel sample with 1 M NaOH.

    • Neutral: Mix a known volume of the stock solution with high-purity water.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase used for analysis and analyze it immediately (t=0).

  • Incubation: Incubate all stress samples in a controlled temperature bath (e.g., 60 °C).

  • Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples by a suitable stability-indicating HPLC or LC-MS method.

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions (e.g., 60°C) cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Water) acid Acidic (0.1 M HCl) prep->acid base Basic (0.1 M NaOH) prep->base oxidative Oxidative (3% H₂O₂) prep->oxidative thermal Neutral (Water) prep->thermal sampling Sample at Time Points (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via HPLC/LC-MS neutralize->hplc data Characterize Degradants & Determine Degradation % hplc->data

Caption: General workflow for a forced degradation study.

Table 1: Representative Conditions for Forced Degradation Studies

This table summarizes typical starting conditions for stress testing as mandated by ICH guidelines.[9][10] Adjustments should be made based on the observed stability of the molecule.

Stress TypeConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80 °C1 - 24 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80 °C1 - 24 hours
Oxidation 3% - 30% H₂O₂Room Temperature1 - 24 hours
Thermal High-purity water60 °C to 80 °C24 - 72 hours
Photolytic Solid or SolutionAmbientICH Q1B exposure

References

  • Vertex AI Search. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Tetrahedron. (2012). Studies on pyrrolidinones.
  • MedCrave online. (2016).
  • SciSpace. (2016).
  • PubMed. (n.d.). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition.
  • National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • UiTM Institutional Repository. (2022).
  • PharmaTutor. (2022).
  • ResearchGate. (n.d.). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry | Request PDF.
  • BioPharm International. (n.d.).
  • Royal Society of Chemistry. (2019).
  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP)
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • NICNAS. (2015). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-.
  • BenchChem. (n.d.). : Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions.
  • ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2).
  • Biosynth. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 | FH38965.
  • BenchChem. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone.
  • ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2.
  • NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone - the NIST WebBook.
  • Semantic Scholar. (n.d.). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
  • National Institutes of Health (NIH). (n.d.). 5-Hydroxypyrrolidin-2-one - PubChem.

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stability issues of 5-(2-Hydroxyethyl)pyrrolidin-2-one in formulated products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2-Hydroxyethyl)pyrrolidin-2-one

A Guide to Formulation Stability and Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for our scientific partners in research and drug development. As Senior Application Scientists, we understand that formulation stability is paramount to experimental success and product efficacy. This document provides in-depth, field-proven insights into the stability challenges associated with this compound and offers a structured approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous formulations?

The most significant stability concern is the hydrolysis of the γ-lactam ring. This reaction is catalyzed by both acidic and basic conditions and results in the formation of the ring-opened product, 4-amino-6-hydroxyhexanoic acid.[1][2] This degradant is structurally distinct and will have different physicochemical properties, impacting the formulation's performance and analytical profile.

Q2: What are the ideal pH and temperature conditions for ensuring the stability of our formulation?

Lactam-containing structures, including pyrrolidinones, exhibit maximum stability in a near-neutral pH range (approximately 6.0-7.5).[1][3] Deviations into strongly acidic or alkaline territory will significantly accelerate the rate of hydrolysis.[3][4] For storage, maintaining low temperatures is crucial. For long-term stability, storage at -20°C or, ideally, -70°C is recommended, especially for stock solutions or reference standards.[5][6] Room temperature storage should be minimized.

Q3: We've observed a gradual drop in the pH of our liquid formulation over time. What could be the cause?

A decrease in pH is a strong indicator of ongoing degradation. The hydrolysis of the lactam ring produces a carboxylic acid (4-amino-6-hydroxyhexanoic acid), which will acidify the formulation. Similarly, oxidative degradation can also yield acidic byproducts.[7] This pH shift can then autocatalyze further degradation, creating a cycle of instability.

Q4: Can common pharmaceutical excipients interact with this compound?

Yes, excipient interactions are a critical consideration.[8] Hygroscopic excipients can introduce moisture, providing the necessary medium for hydrolysis.[8] Excipients with inherent acidity or alkalinity (e.g., certain phosphate salts, citrate buffers) or those containing reactive impurities like peroxides or metal ions can directly catalyze degradation.[3][8]

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues. Follow the logical workflow to diagnose and resolve stability problems.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing stability issues.

G Start Stability Issue Observed (e.g., Low Assay, New Peaks, pH Shift) Check_pH Measure Formulation pH and Review Storage Conditions Start->Check_pH pH_Shift pH Outside Neutral Range (6.0-7.5)? Check_pH->pH_Shift pH Data Storage_Issue Improper Temperature or Light Exposure? Check_pH->Storage_Issue Storage Log Analyze_Deg Analyze for Degradants (HPLC, LC-MS) pH_Shift->Analyze_Deg No Reformulate Reformulate: - Adjust pH with Buffer - Add Antioxidant - Select Inert Excipients pH_Shift->Reformulate Yes Storage_Issue->Analyze_Deg No Optimize_Storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Headspace (N2) Storage_Issue->Optimize_Storage Yes Identify_Deg Identify Degradation Products and Pathways Analyze_Deg->Identify_Deg Forced_Deg Conduct Forced Degradation Study (See Protocol 2) Identify_Deg->Forced_Deg Unknown Degradant Excipient_Review Review Excipient Compatibility (See Table 2) Identify_Deg->Excipient_Review Known Degradant Forced_Deg->Reformulate Excipient_Review->Reformulate

Caption: Systematic workflow for troubleshooting stability issues.

Issue 1: Loss of Potency or Assay Failure
  • Symptom: The concentration of this compound, as determined by a validated analytical method (e.g., HPLC), is lower than expected.

  • Potential Root Causes:

    • Hydrolytic Degradation: The lactam ring has opened, converting the active molecule into 4-amino-6-hydroxyhexanoic acid, which typically has a different retention time and will not be quantified as the parent compound.

    • Oxidative Degradation: The molecule has been altered by reaction with oxygen or peroxide contaminants, leading to various degradation products.[7][9]

    • Thermal Decomposition: High temperatures during processing or storage have caused the molecule to break down.[10]

  • Recommended Actions & Investigations:

    • Confirm Storage Conditions: Immediately verify the storage temperature and light exposure conditions of the formulation against recommended specifications.

    • Measure pH: Accurately measure the pH of the liquid formulation. A value below 6.0 or above 8.0 strongly suggests hydrolysis is the culprit.

    • Review Chromatographic Data: Examine the chromatograms from the potency assay. Look for the appearance of new peaks or an increase in the area of existing impurity peaks that correlates with the loss of the main peak.

    • Perform Forced Degradation: Use the protocol provided below (Protocol 1) to intentionally degrade the compound under acidic, basic, oxidative, and thermal stress. This will help confirm the identity of the degradant peaks seen in your sample.[11][12][13]

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
  • Symptom: New, unexpected peaks are observed during chromatographic analysis of a stability sample.

  • Potential Root Causes:

    • Formation of Degradation Products: As described above, these peaks are likely the result of hydrolysis, oxidation, or thermal stress.

    • Excipient Interaction: The molecule may be reacting with one of the formulation excipients to form a new adduct.[8]

    • Leachables: A chemical may have leached from the container closure system and is being detected by the analytical method.

  • Recommended Actions & Investigations:

    • Characterize the Unknown Peak: Use a mass spectrometry (LC-MS) detector to determine the mass-to-charge ratio (m/z) of the unknown peak(s). This is the most critical step in identification. The mass of the hydrolyzed product should be 18 Da higher than the parent compound (129.16 g/mol ) due to the addition of a water molecule.

    • Spike Study: If you suspect an excipient interaction, prepare and analyze a placebo formulation (all components except the active molecule). If the peak is absent, it confirms it is related to the active compound.

    • Compare with Stressed Samples: Compare the retention times of the unknown peaks with those generated during the forced degradation study (Protocol 1). A match provides strong evidence for the degradation pathway.

Understanding the Key Degradation Pathways

The stability of this compound is primarily dictated by its susceptibility to hydrolysis, oxidation, and thermal stress.

G Parent This compound Hydrolysis Hydrolysis (H+ or OH-) Parent->Hydrolysis Oxidation Oxidation (O2, Peroxides, Metal Ions) Parent->Oxidation Thermal Thermal Stress (High Temp) Parent->Thermal Deg1 4-amino-6-hydroxyhexanoic acid (Ring-Opened Product) Hydrolysis->Deg1 Deg2 Oxidized Derivatives (e.g., Hydroxylated species, Ring-opened fragments) Oxidation->Deg2 Deg3 Decomposition Fragments Thermal->Deg3

Caption: Primary degradation pathways for this compound.

Data Presentation: Factors Influencing Stability

Use these tables for quick reference during formulation development.

Table 1: Influence of Formulation Parameters on Stability

ParameterEffect on this compound StabilityRecommended Mitigation Strategy
pH High instability at pH < 5 and pH > 8 due to accelerated hydrolysis.[3][4]Maintain pH between 6.0 - 7.5 using a suitable, non-reactive buffer system (e.g., phosphate buffer).
Temperature Degradation rate increases significantly with temperature.[5][9]Store formulations at refrigerated (2-8°C) or frozen (≤ -20°C) conditions. Avoid thermal cycling.
Oxygen Can lead to oxidative degradation, especially in the presence of metal ions.[9][14]Minimize headspace oxygen by purging with an inert gas (e.g., nitrogen, argon). Consider adding an antioxidant if compatible.
Light Photodegradation is possible for many active molecules.Store the product in light-protective packaging (e.g., amber vials).
Moisture Essential for hydrolytic degradation.For solid formulations, use low-moisture excipients and control humidity during manufacturing and storage.[8]

Table 2: Common Excipients and Potential Interactions

Excipient CategoryExamplesPotential Interaction Mechanism with this compound
Diluents/Fillers Lactose, Microcrystalline Cellulose (MCC), Mannitol[15][16]Lactose can participate in Maillard reactions with primary/secondary amines if the lactam ring opens. Some grades may contain impurities.
Binders Polyvinylpyrrolidone (PVP), Starch, HPMC[16][17]Generally inert, but check for peroxide impurities in PVP which can be oxidative. Starch is hygroscopic.
Disintegrants Croscarmellose Sodium, Sodium Starch Glycolate[16][17]Can be hygroscopic, potentially increasing local moisture content in solid dosage forms.
Preservatives Benzalkonium Chloride, Parabens, Sodium Benzoate[15][18]Assess for pH impact. Sodium benzoate is most effective at acidic pH, which could be detrimental to lactam stability.
Buffers Phosphate, Citrate, AcetateCritical for maintaining optimal pH, but ensure no direct catalysis. Citrate can chelate metal ions, which may be beneficial.

Experimental Protocols

These protocols provide a validated starting point for your internal stability studies.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][19][20]

Materials:

  • This compound reference standard

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Mobile phase for HPLC

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 8, 24h). Before analysis, neutralize with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples at intermediate time points. Before analysis, neutralize with an equivalent amount of 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Also, place a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and storing it at 2-8°C.

  • Analysis: Analyze all stressed and control samples by a suitable HPLC method (see Protocol 2). Aim for 5-20% degradation for optimal results.[19][20]

Protocol 2: HPLC-UV Analytical Method for Stability Testing

Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Data Analysis: Integrate the peak area for the parent compound and all degradation products. Assess peak purity using a PDA detector.

References

  • MolecularCloud. (2025). Common Types of Excipients in Pharmaceutical Formulations.
  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS One.
  • Fass, R. J., & Helsel, V. L. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial agents and chemotherapy.
  • Colorcon. (2025). What Are Excipients? 9 Common Examples.
  • Netex. (2024). Excipients: What they are and their importance in the pharmaceutical industry.
  • Wu, Y., et al. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. AAPS PharmSciTech.
  • Fass, R. J., & Helsel, V. L. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology.
  • Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Microbiology Spectrum.
  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2018). Effect of pH on the lactam formation.
  • Tsujikawa, K., et al. (2013). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Science International.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Google Patents. (1979). US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone.
  • ResearchGate. (2025). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine.
  • Kokotou, M. G., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry.
  • MedCrave online. (2016). Forced Degradation Studies.
  • SciSpace. (2016). Forced Degradation Studies.
  • ResearchGate. (2025). A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone).
  • American Pharmaceutical Review. (2022). Forced Degradation – A Review.
  • ResearchGate. (1980). The products of acid hydrolysis of N–vinyl–2–pyrrolidone.
  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals.
  • ResearchGate. (2025). Thermal Degradation of Polyvinylpyrrolidone on the Surface of Pyrogenic Silica.
  • O'Connell, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry.
  • Tooke, C. L., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry.
  • O'Connell, S., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast.
  • Australian Government Department of Health. (2015). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-.
  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Moody, M. R., et al. (1982). Interactions of beta-lactam antibiotics and antineoplastic agents. Cancer.
  • Gîrd, C. E., et al. (2021). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics.
  • NIST WebBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.
  • Wang, J., et al. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B.
  • NIST WebBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.

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Technical Support Center: Synthesis of N-vinyl-2-pyrrolidone (NVP) from 1-(2-hydroxyethyl)-2-pyrrolidone (HEP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-vinyl-2-pyrrolidone (NVP) from 1-(2-hydroxyethyl)-2-pyrrolidone (HEP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthesis, focusing on the minimization of by-product formation. Here, we provide in-depth, experience-driven guidance in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing NVP from HEP?

A1: The most prevalent industrial method is the vapor-phase dehydration of HEP.[1][2][3] This process typically involves passing vaporized HEP, often mixed with an inert diluent gas like nitrogen, through a heated reactor containing a solid catalyst.[1]

Q2: What are the primary by-products I should be concerned about in this synthesis?

A2: The main by-products of concern are 2-pyrrolidone (2-Py), N-ethyl-2-pyrrolidone (NEP), and non-volatile materials, often referred to as "heavies".[1] NEP is particularly problematic as it is not easily converted back to NVP.[1]

Q3: My NVP product is yellowing over time. What causes this, and how can I prevent it?

A3: NVP can discolor due to polymerization and degradation.[4] Commercially, polymerization inhibitors like sodium hydroxide or ammonia are added.[4][5] However, these can sometimes contribute to color formation.[4] Storing NVP under an inert atmosphere and at a controlled temperature (15-40°C) can help maintain its colorlessness.[4]

Q4: What analytical techniques are recommended for monitoring the reaction and purity of NVP?

A4: Gas chromatography (GC) is a widely used method for analyzing the reaction mixture and determining the purity of the final NVP product.[6][7] It can effectively separate and quantify NVP, unreacted HEP, and major by-products.[6][7] High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of NVP.[8]

Troubleshooting Guide: Minimizing By-Product Formation

This guide provides a systematic approach to identifying and resolving common issues related to by-product formation during the synthesis of NVP from HEP.

Issue 1: High Levels of 2-pyrrolidone (2-Py) in the Product

Root Cause Analysis:

2-pyrrolidone is primarily formed through the hydrolysis of NVP, especially in the presence of acidic conditions.[5] It can also result from the decomposition of the starting material, HEP.[9]

Corrective and Preventive Actions:

  • Moisture Control: Ensure all reactants and the reaction system are thoroughly dry. The water content in the NVP product should ideally be less than 0.1 wt%.[5]

  • pH Adjustment: Maintaining a slightly alkaline environment can inhibit hydrolysis.[5] The addition of a small amount of a base like ammonia or sodium hydroxide during storage and transport can be beneficial.[5]

  • Catalyst Selection: The choice of catalyst can influence the formation of 2-Py. Catalysts with high selectivity towards dehydration over other side reactions are crucial. Alkali or alkaline earth metal oxides on a silica support have shown high performance.[2][3]

Issue 2: Excessive Formation of N-ethyl-2-pyrrolidone (NEP)

Root Cause Analysis:

NEP is a particularly undesirable by-product. Its formation is thought to be related to secondary reactions occurring at high temperatures.

Corrective and Preventive Actions:

  • Controlled Addition of Water: Surprisingly, the controlled addition of water to the dehydration process has been shown to reduce the formation of NEP.[1][10] This approach can also help sustain high conversions of HEP and improve selectivity towards NVP.[1][10]

  • Optimization of Reaction Temperature: High temperatures can favor the formation of NEP. It is essential to operate within the optimal temperature range for the specific catalyst being used, typically between 320-400°C for gas-phase reactions.[11]

  • Catalyst Deactivation Monitoring: A decline in catalyst performance can sometimes lead to an increase in by-product formation. Regularly monitor catalyst activity and regenerate or replace it as needed.

Issue 3: Formation of Non-Volatile Residues ("Heavies")

Root Cause Analysis:

"Heavies" are high-molecular-weight by-products and polymers formed during the synthesis.[1] NVP is prone to polymerization, especially at elevated temperatures or in the presence of initiators.[5][12]

Corrective and Preventive Actions:

  • Use of Polymerization Inhibitors: While typically added to the final product for stability, the judicious use of inhibitors during the reaction or purification stages might be considered, depending on the process. Common inhibitors include sodium hydroxide and various organic amines.[4][5]

  • Minimized Residence Time at High Temperatures: The longer the reactants and products are exposed to high temperatures, the greater the likelihood of polymerization and degradation. Optimizing the flow rate and reactor design to minimize residence time is critical.

  • Effective Purification: Purification of the crude NVP is essential to remove heavies. Vacuum distillation is a common and effective method.[11] For achieving very high purity, crystallization can also be employed.[9][11]

Visualizing the Process and Troubleshooting

Reaction Pathway and By-Product Formation

The following diagram illustrates the primary reaction pathway from HEP to NVP and the points at which major by-products are formed.

ReactionPathway HEP 1-(2-hydroxyethyl)-2-pyrrolidone (HEP) NVP N-vinyl-2-pyrrolidone (NVP) HEP->NVP Dehydration (Catalyst, Heat) NEP N-ethyl-2-pyrrolidone (NEP) HEP->NEP Side Reaction (High Temp) H2O Water (H2O) TwoPy 2-pyrrolidone (2-Py) NVP->TwoPy Hydrolysis (+H2O, Acidic) Heavies Heavies (Polymers, etc.) NVP->Heavies Polymerization (Heat) TroubleshootingFlowchart decision decision start High By-product Levels Detected identify Identify Predominant By-product(s) (GC, HPLC) start->identify is_2py Is 2-Py the main issue? identify->is_2py is_nep Is NEP the main issue? is_2py->is_nep No check_moisture Check for moisture ingress Ensure dry reactants & system is_2py->check_moisture Yes is_heavies Are 'Heavies' the main issue? is_nep->is_heavies No optimize_temp_nep Optimize Reaction Temperature (Avoid excessive heat) is_nep->optimize_temp_nep Yes optimize_temp_heavies Optimize Reaction Temperature & Residence Time is_heavies->optimize_temp_heavies Yes end Problem Resolved is_heavies->end No check_ph Verify reaction/product pH Adjust to slightly alkaline if needed check_moisture->check_ph check_ph->end add_water Consider controlled water addition optimize_temp_nep->add_water add_water->end inhibitor Evaluate use of polymerization inhibitor optimize_temp_heavies->inhibitor purification Improve purification method (Vacuum Distillation/Crystallization) inhibitor->purification purification->end

Caption: A step-by-step guide for troubleshooting by-product formation.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Analysis of NVP Synthesis

This protocol provides a general guideline for monitoring the reaction progress and final product purity. Specific parameters may need to be optimized for your instrument and column.

  • Sample Preparation:

    • Carefully take an aliquot of the reaction mixture or final product.

    • Dilute the sample in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis.

    • If quantifying, prepare a standard solution of pure NVP, HEP, 2-Py, and NEP in the same solvent.

  • GC Conditions (Example): [6] * Detector: Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD). [6] * Column: A polar capillary column (e.g., polyethylene glycol stationary phase) is often suitable. [6] * Carrier Gas: Nitrogen or Helium. [6] * Temperatures:

    • Injector: 250-280°C [6] * Detector: 280-300°C
    • Oven: Programmed temperature ramp (e.g., start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes).
  • Analysis:

    • Inject the prepared sample and standards into the GC.

    • Identify the peaks corresponding to NVP, HEP, and by-products based on their retention times from the standard injections.

    • Quantify the components by comparing their peak areas to the calibration curve generated from the standards.

Data Summary

The following table summarizes typical reaction conditions for the vapor-phase dehydration of HEP to NVP.

ParameterTypical RangeRationale and Impact on By-products
Reaction Temperature 320 - 400 °C [11]Higher temperatures increase reaction rate but can also lead to increased formation of NEP and "heavies". [1]
Catalyst Alkali/alkaline earth metal oxides on SiO₂ [2][3]Catalyst choice is critical for selectivity. Poor catalysts can increase the formation of all by-products.
Pressure Atmospheric or slight vacuum (e.g., 10 kPa) [11]Lower pressures can facilitate the removal of the water by-product, driving the reaction forward.
Diluent Gas Nitrogen [1]An inert gas is used to vaporize the HEP and carry it through the reactor, preventing unwanted side reactions.

References

  • A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone) in. AKJournals.
  • Thermal stability of poly(N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere. ResearchGate.
  • Polymerization Kinetics of N-Vinylpyrrolidone. ResearchGate.
  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies.
  • Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI.
  • New studies on radical polymerization of N-vinylpyrrolidone initiated by benzoyl peroxide. SBPMat.
  • Process for making n-vinyl-2-pyrrolidone. Google Patents.
  • Development of a New Production Process for N-Vinyl-2-pyrrolidone. Oxford Academic.
  • Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. PubMed.
  • N-Vinyl-2-pyrroli. OSHA.
  • POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF. European Patent Office.
  • Synthesis and applications of polystyrene-block-poly(N-vinyl-2-pyrrolidone) copolymers. Redalyc.
  • Development of a New Production Process for N Vinyl2Pyrrolidone. ResearchGate.
  • Thermal Degradation of Polyvinylpyrrolidone on the Surface of Pyrogenic Silica. ResearchGate.
  • N-Vinylpyrrolidone. Wikipedia.
  • Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. ResearchGate.
  • Thermal Degradation of Poly(N-vinylpyrrolidone)–Poly(vinyl alcohol) Blends. ResearchGate.
  • Vapor phase intramolecular dehydration of N-(2-hydroxyethyl)-2-pyrrolidone to N-vinyl-2-pyrrolidone over alkali metal oxide/SiO2 catalysts. ResearchGate.
  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI.
  • N-vinyl-2-pyrrolidone. PubChem.
  • PRODUCTION METHOD OF N-VINYL-2-PYRROLIDONE. European Patent Office.
  • Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing).
  • PROCESS FOR MAKING N-VINYL-2-PYRROLIDONE. WIPO Patentscope.
  • Synthesis of N-vinyl-2-pyrrolidone. PrepChem.com.
  • Development of a New Production Process for N-Vinyl-2-pyrrolidone. ChemInform.
  • Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst. ResearchGate.
  • Hierarchically Porous Vanadium-Based Cathode Materials for High-Performance Na-Ion Batteries. MDPI.
  • Green and Scalable Synthesis of Na3V2(PO4)3 Cathode and the Study on the Failure Mechanism of Sodium-Ion Batteries. ACS Publications.
  • A solution synthesis of Na3V2(PO4)3 cathode for sodium storage by using CTAB additive. ResearchGate.
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Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic and non-catalytic synthesis of this important heterocyclic building block. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize product purity, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary and commercially relevant synthesis routes for this compound, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP). The choice between these routes often depends on the desired purity, cost of starting materials, and available equipment.

  • Route 1: Non-Catalytic Lactamization of γ-Butyrolactone (GBL) with Ethanolamine. This is a straightforward and widely used method that involves the reaction of GBL with 2-aminoethanol (ethanolamine) at elevated temperatures. The reaction proceeds without the need for an external catalyst.[1][2]

  • Route 2: Catalytic Reductive Amidation of Succinic Acid Derivatives. This route involves the reaction of succinic acid or its esters with ethanolamine in the presence of a heterogeneous catalyst, typically Ruthenium on carbon (Ru/C), under a hydrogen atmosphere.[3][4]

Q2: How does the choice of a catalyst affect the final purity of this compound?

The use of a catalyst significantly influences the reaction pathway and, consequently, the impurity profile of the final product.

  • Non-Catalytic Route (GBL + Ethanolamine): The primary impurities in this process are typically unreacted starting materials (GBL and ethanolamine) and the intermediate, N-(2-hydroxyethyl)-4-hydroxybutanamide (HEHBA).[5] The formation of HEHBA is an equilibrium step, and its incomplete cyclization to the desired pyrrolidone can be a major source of impurity. Purity is controlled by optimizing reaction temperature and time to drive the cyclization to completion and by efficient downstream purification.

  • Catalytic Route (Reductive Amidation): The Ru/C catalyst facilitates the direct conversion of a carboxylic acid to a lactam, bypassing the isolation of intermediates.[4] This can lead to a cleaner initial reaction mixture. However, potential impurities can arise from side reactions such as over-reduction of the pyrrolidone ring or incomplete conversion of the starting dicarboxylic acid. The catalyst's activity and selectivity are crucial for minimizing these side products.

Q3: My final product has a yellowish tint. What is the likely cause and how can I prevent it?

A yellow discoloration in the final product often indicates the presence of thermal degradation products or high molecular weight byproducts.

  • Potential Cause: Excessive heating during the reaction or distillation can lead to the formation of colored impurities. In the non-catalytic GBL route, prolonged reaction times at very high temperatures can cause side reactions.

  • Troubleshooting Steps:

    • Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and the minimization of side products.

    • During purification by distillation, use a vacuum to lower the boiling point of the product and reduce the risk of thermal degradation.

    • Consider purification by crystallization, which can be very effective at removing colored impurities.[5]

Q4: I am observing a significant amount of unreacted γ-butyrolactone in my final product. What should I do?

The presence of unreacted GBL indicates an incomplete reaction.

  • Potential Causes:

    • Insufficient reaction time or temperature.

    • Sub-stoichiometric amount of ethanolamine.

  • Troubleshooting Steps:

    • Increase the reaction time or temperature incrementally. Monitor the reaction progress by GC or HPLC to determine the optimal conditions.

    • Ensure that at least a stoichiometric amount of ethanolamine is used. A slight excess of ethanolamine can help to drive the reaction to completion.

    • Improve mixing to ensure good contact between the reactants.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

IssuePotential Cause(s)Recommended Actions
Low Yield Non-Catalytic Route: Incomplete cyclization of the HEHBA intermediate. Catalytic Route: Inactive catalyst or non-optimal reaction conditions (temperature, pressure).Non-Catalytic Route: Increase reaction temperature to 250-290 °C to favor the intramolecular dehydration.[2][6] Catalytic Route: Ensure the Ru/C catalyst is active. Use a higher catalyst loading or increase hydrogen pressure. Optimize the reaction temperature, as higher temperatures can improve conversion.[4]
Product is Contaminated with the Intermediate N-(2-hydroxyethyl)-4-hydroxybutanamide (HEHBA) Incomplete intramolecular dehydration during the reaction.Increase the reaction time and/or temperature to promote cyclization. During distillation, HEHBA is difficult to separate from the final product due to their similar properties, so ensuring complete reaction is crucial.[5]
Presence of High-Boiling Point Impurities Formation of polymeric byproducts due to high reaction temperatures or prolonged reaction times.Optimize reaction conditions to minimize byproduct formation. Purify the final product by vacuum distillation to separate the desired product from less volatile impurities.[2]
Difficulty in Product Purification The product is a high-boiling, viscous liquid.Distillation: Use a high-vacuum distillation setup to reduce the boiling point and prevent thermal decomposition. Crystallization: this compound can be purified by crystallization. Seeding the crude product with a small crystal of the pure compound can induce crystallization. This method is highly effective for achieving high purity (>99.9%).[5]

Experimental Protocols

Protocol 1: Non-Catalytic Synthesis from γ-Butyrolactone and Ethanolamine

This protocol is based on the direct reaction of γ-butyrolactone with ethanolamine.

Materials:

  • γ-Butyrolactone (GBL)

  • 2-Aminoethanol (Ethanolamine)

  • Reaction flask equipped with a mechanical stirrer, thermometer, and distillation head.

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Charge the reaction flask with γ-butyrolactone and ethanolamine in a 1:1 to 1:1.2 molar ratio.

  • Heat the mixture with stirring to 250-280°C.[2]

  • Water will begin to distill off as the reaction proceeds. Continue heating until the theoretical amount of water has been collected. The reaction time is typically 2-4 hours.

  • Monitor the reaction progress by GC analysis to ensure the complete consumption of GBL.

  • After the reaction is complete, cool the mixture and purify the crude this compound by vacuum distillation.

Protocol 2: Ru/C Catalyzed Reductive Amidation of Succinic Acid

This protocol describes the synthesis from succinic acid and ethanolamine using a heterogeneous catalyst.

Materials:

  • Succinic Acid

  • 2-Aminoethanol (Ethanolamine)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Methanol (solvent)

  • High-pressure autoclave reactor equipped with a stirrer and temperature control.

  • Hydrogen gas source

Procedure:

  • Charge the autoclave with succinic acid, ethanolamine, methanol, and the 5% Ru/C catalyst. A typical catalyst loading is 1-5 wt% relative to the succinic acid.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 1000-1500 psi.

  • Heat the reactor to 100-150°C with vigorous stirring.[7]

  • Maintain the reaction conditions for 4-8 hours. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by vacuum distillation or crystallization.

Visualizing the Reaction Pathways

The following diagrams illustrate the key steps in the non-catalytic and catalytic synthesis routes.

non_catalytic_synthesis GBL γ-Butyrolactone Reactants GBL->Reactants Ethanolamine Ethanolamine Ethanolamine->Reactants Intermediate N-(2-hydroxyethyl)-4- hydroxybutanamide (HEHBA) Reactants->Intermediate Ring Opening Product This compound Intermediate->Product Intramolecular Dehydration (-H₂O) Water H₂O Product->Water

Caption: Non-catalytic synthesis pathway.

catalytic_synthesis SuccinicAcid Succinic Acid Reactants SuccinicAcid->Reactants Ethanolamine Ethanolamine Ethanolamine->Reactants Amide Intermediate Amide Reactants->Amide Amidation Product This compound Amide->Product Reductive Cyclization Catalyst Ru/C, H₂ Catalyst->Amide Catalyst->Product

Caption: Catalytic reductive amidation pathway.

Data Summary: Comparison of Synthesis Routes

ParameterNon-Catalytic Route (GBL)Catalytic Route (Reductive Amidation)
Catalyst NoneRuthenium on Carbon (Ru/C)
Starting Materials γ-Butyrolactone, EthanolamineSuccinic Acid, Ethanolamine, Hydrogen
Typical Reaction Temp. 250-290°C[6]100-150°C[7]
Typical Reaction Pressure AtmosphericHigh Pressure (1000-1500 psi)
Primary Impurities Unreacted GBL, HEHBA[5]Unreacted Succinic Acid, over-reduced byproducts
Purity before Purification Moderate to HighHigh
Advantages Simple setup, no catalyst cost.Milder reaction temperature, potentially higher initial purity.
Disadvantages High reaction temperature, potential for thermal degradation.Requires high-pressure equipment, catalyst cost.

References

  • WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents.
  • Concentration-time-profile of the reductive amidation of succinic acid... - ResearchGate.
  • US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents.
  • EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents.
  • US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents.
  • Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP) - Google Patents.
  • Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry | Request PDF - ResearchGate.
  • Development of a New Production Process for N Vinyl2Pyrrolidone - ResearchGate.
  • Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H.
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver | Request PDF - ResearchGate.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - NIH.
  • Ruthenium Catalyzed Reductive Transformation of Itaconic Acid and Ammonia Into 3‐ and 4‐Methyl‐pyrrolidone - ResearchGate.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 5-(2-Hydroxyethyl)pyrrolidin-2-one. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic challenges.

Introduction to the Challenge

This compound is a polar molecule containing both a hydroxyl group and a lactam (a cyclic amide). While the lactam nitrogen is not strongly basic, the overall polarity and the presence of a lone pair of electrons on the nitrogen can lead to undesirable secondary interactions with the stationary phase in reversed-phase HPLC.[1][2][3] These interactions are a primary cause of peak tailing, a phenomenon that compromises peak integration, reduces resolution, and ultimately affects the accuracy and reliability of your quantitative results.[2][4][5]

This guide provides a structured approach to troubleshooting, moving from simple mobile phase adjustments to more complex column and system considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for this compound? A: The most common cause is secondary polar interactions between the analyte and active residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][6] These acidic silanols can interact with the polar functional groups of your analyte, causing a portion of the molecules to be retained longer than the main analyte band, which results in a tailing peak.[2][7][8]

Q2: I'm seeing peak tailing for my analyte but not for the neutral compounds in my standard mix. Why? A: This is a classic indicator that the tailing is due to a chemical interaction rather than a physical problem in the system.[9] Neutral, non-polar compounds do not have the functional groups to interact strongly with active silanols. The fact that only your polar analyte is tailing points directly to secondary silanol interactions as the root cause.[2][10]

Q3: Can I solve peak tailing just by changing the pH? A: Yes, adjusting the mobile phase pH is often the most effective first step.[11][12] Using a low-pH mobile phase (e.g., pH 2.5-3.0) protonates the silanol groups, rendering them neutral and significantly reducing their ability to interact with your analyte.[1][2][8][13]

Q4: What is an "end-capped" column and will it help? A: End-capping is a process where the stationary phase is chemically treated to block most of the residual silanol groups with a small, non-polar cap (like a trimethylsilyl group).[1][7][14] Using a high-quality, fully end-capped column is highly recommended as it minimizes the sites available for secondary interactions, leading to much-improved peak shape for polar compounds like this compound.[14][15]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing. We will explore potential issues related to the mobile phase, column, HPLC system, and sample itself.

Mobile Phase Optimization: The First Line of Defense

The composition of your mobile phase is the most powerful tool for controlling peak shape.[11][12][16]

Issue: Secondary Interactions with Silanol Groups

As established, the primary cause of tailing for polar analytes is the interaction with acidic silanol groups on the silica surface.[1][2][17]

Solution 1: Adjust Mobile Phase pH

  • Causality: At a neutral pH (e.g., 7.0), silanol groups can be deprotonated and negatively charged, leading to strong electrostatic interactions with any basic character in the analyte.[1][6][15] By lowering the mobile phase pH to ≤ 3, you suppress the ionization of these silanols, neutralizing them and minimizing these unwanted interactions.[2][13]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable acidic modifier to adjust the pH. Common choices include Trifluoroacetic Acid (TFA), Formic Acid, or Phosphoric Acid.

    • Measure the pH of the aqueous component before mixing with the organic solvent for accurate and reproducible results.[13]

    • A good starting point is a pH of 2.5 to 3.0.

Solution 2: Use a Mobile Phase Additive (Silanol Blocker)

  • Causality: Sometimes, pH adjustment alone is not enough, especially on older columns (Type A silica) with high silanol activity.[2] In these cases, a "sacrificial base" like triethylamine (TEA) can be added to the mobile phase. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[8][17]

  • Protocol:

    • Add a small concentration of an amine modifier, such as triethylamine (TEA), to your mobile phase.

    • A typical starting concentration is 25 mM TEA.[17]

    • Caution: Amine modifiers can be difficult to remove from a column and may suppress ionization if you are using a mass spectrometer (MS) detector.

Data Summary: Common Mobile Phase Modifiers
ModifierTypical ConcentrationMechanism of ActionImpact on Peak ShapeMS Compatibility
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Lowers pH to protonate silanols; acts as an ion-pairing agent.[18][19][20]Excellent improvement.Poor (causes significant ion suppression).[19]
Formic Acid 0.1% (v/v)Lowers pH to protonate silanols.Good improvement.Excellent (volatile and promotes ionization).
Triethylamine (TEA) 10 - 50 mMActs as a competitive base to block active silanol sites.[8][17]Very good improvement, especially on older columns.Poor (can cause ion suppression and contaminate the system).
Column Selection and Care

Your choice of HPLC column is critical. Not all C18 columns are created equal.

Issue: High Silanol Activity of the Stationary Phase
  • Causality: The quality of the base silica and the thoroughness of the bonding and end-capping processes determine the column's residual silanol activity. Older "Type A" silica columns have higher metal content and more acidic silanols, which are notorious for causing peak tailing with basic and polar compounds.[2][7][21] Modern, high-purity "Type B" silica columns, which are often fully end-capped, are specifically designed to minimize these effects.[2][21]

  • Solution:

    • Use a Modern, End-Capped Column: Select a column from a reputable manufacturer that is specified as being high-purity, Type B silica, and fully end-capped.

    • Consider an Alternative Stationary Phase: If tailing persists on a C18 column, consider a column with a polar-embedded phase. These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols.[15]

    • Explore HILIC: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[22][23][24] HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a high-organic mobile phase, providing a different retention mechanism that is well-suited for polar analytes.[22][25]

Issue: Column Contamination or Degradation
  • Causality: Over time, strongly retained compounds from previous injections can accumulate at the head of the column, creating new active sites that can cause peak tailing.[17][26][27] Physical degradation of the packed bed, such as the formation of a void, can also lead to peak distortion for all analytes.[1][27][28]

  • Solution:

    • Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column to trap contaminants and protect it.[27] This is a cost-effective way to extend the life of your expensive analytical column.

    • Implement a Column Flushing Protocol: Regularly flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove contaminants.

    • Check for Voids: If all peaks in your chromatogram (including neutral ones) begin to tail or split, it may indicate a physical void at the column inlet.[9][28] In this case, the column may need to be replaced.[26]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the cause of peak tailing.

G cluster_0 start Peak Tailing Observed for This compound q_all_peaks Are ALL peaks tailing, including neutral standards? start->q_all_peaks a_all_yes Yes q_all_peaks->a_all_yes a_all_no No q_all_peaks->a_all_no physical_issue Likely Physical/System Issue a_all_yes->physical_issue check_fittings Check for loose fittings and dead volume physical_issue->check_fittings check_void Inspect/replace column for potential void check_fittings->check_void chemical_issue Likely Chemical Interaction (Silanol Effects) a_all_no->chemical_issue q_ph Is mobile phase pH < 3? chemical_issue->q_ph a_ph_no No q_ph->a_ph_no a_ph_yes Yes q_ph->a_ph_yes adjust_ph Adjust pH to 2.5-3.0 with Formic Acid or TFA a_ph_no->adjust_ph adjust_ph->q_ph q_column Using a modern, end-capped column? a_ph_yes->q_column a_column_no No q_column->a_column_no a_column_yes Yes q_column->a_column_yes replace_column Switch to a high-quality end-capped or polar-embedded column a_column_no->replace_column replace_column->q_column q_overload Is sample concentration high? a_column_yes->q_overload a_overload_yes Yes q_overload->a_overload_yes a_overload_no No q_overload->a_overload_no dilute_sample Dilute sample and re-inject a_overload_yes->dilute_sample dilute_sample->q_overload consider_hilic Consider advanced options: - Add silanol blocker (TEA) - Use Ion-Pairing Reagent - Develop HILIC method a_overload_no->consider_hilic

Caption: A workflow for troubleshooting HPLC peak tailing.

System and Sample Considerations

If mobile phase and column optimizations do not fully resolve the issue, look to the broader system and the sample itself.

Issue: Extra-Column Volume
  • Causality: "Dead volume" refers to any excess space in the flow path outside of the column, such as overly long or wide tubing, or poorly made connections.[15][17][26] This extra volume allows the analyte band to spread out, causing band broadening and peak tailing, which is especially noticeable for early-eluting peaks.[5][27]

  • Solution:

    • Minimize tubing length between the injector, column, and detector.

    • Use tubing with a narrow internal diameter (e.g., 0.005").[15]

    • Ensure all fittings are properly seated to eliminate any gaps.

Issue: Column Overload
  • Causality: Injecting too much sample mass can saturate the active sites on the stationary phase.[3][17] This leads to a non-linear relationship between the analyte and the stationary phase, often resulting in a distorted peak that resembles tailing.[26]

  • Solution:

    • Perform a loading study by injecting progressively smaller amounts of your sample (e.g., reduce the concentration or injection volume).

    • If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column.[17][26] Find the optimal sample load that provides good signal without compromising peak shape.

References

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Restek. (2016, January 27). Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • HPLC for Dummies! (2013, November 10). Understanding key points about COLUMN CHEMISTRY. Retrieved from [Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Laboratory Talk. (2010, May 24). YMC looks at use of TFA in HPLC applications.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Restek. (2014, March 11). [15]Troubleshooting HPLC- Tailing Peaks.
  • Phenomenex. (n.d.). LC Technical Tip.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • CHROMacademy. (n.d.). The Theory of HPLC Column Chemistry.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns [Video]. YouTube.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • asep.hplc.org. (n.d.). HPLC Troubleshooting Guide.
  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Journal of Chromatographic Science. (1996). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases.
  • LCGC. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • J&K Scientific LLC. (2021, January 15). Method Development Guide of Ion-pair Reagents.
  • SIELC. (n.d.). HPLC Analysis of Trifluoroacetic and Acetic Acid on Obelisc N Mixed-Mode HPLC Column.
  • scharlab.com. (n.d.). Ion pair chromatography reagents.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.

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Technical Support Center: Solubility Enhancement for 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge: the poor solubility of this highly polar molecule in nonpolar solvent systems. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome this hurdle in your experiments.

Understanding the Core Challenge: The Physicochemical Nature of HEP

This compound is a highly versatile molecule, often used as a polar solvent, a humectant, and a chemical intermediate.[1][2][3] Its utility, however, is intrinsically linked to its molecular structure, which presents a significant challenge for formulation in nonpolar environments.

The molecule possesses two key features that dictate its hydrophilic (water-loving) nature:

  • A Lactam Ring: The cyclic amide group is highly polar and capable of acting as a hydrogen bond acceptor.

  • A Primary Hydroxyl Group (-OH): The hydroxyethyl side chain contains a primary alcohol, which is an excellent hydrogen bond donor and acceptor.

These functional groups allow HEP to interact strongly with other polar molecules, especially water, leading to its excellent aqueous solubility.[1][4] Conversely, these same properties cause it to have very weak interactions with nonpolar (lipophilic) solvents like hydrocarbons (e.g., hexane, toluene) or chlorinated solvents (e.g., dichloromethane), resulting in poor solubility.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[4][5][6]
Molecular Weight 129.16 g/mol [4][5]
Appearance Colorless to yellow liquid or low-melting solid[3][4]
Water Solubility 1000 g/L at 20°C (Very Soluble)[1][4]
LogP (octanol-water) -1.03 at 25°C[4]
Boiling Point 140-142 °C at 3 mmHg[4]

The negative LogP value quantitatively confirms its preference for a polar environment (water) over a nonpolar one (octanol), which is the root of the solubility issue.

Troubleshooting Guide: Step-by-Step Solutions

This section is designed as a logical workflow to address solubility issues, starting with the simplest methods and progressing to more complex chemical modifications.

G cluster_start Initial Problem cluster_methods Select Your Strategy cluster_solutions Implement Solution start HEP is insoluble in nonpolar solvent q_cosolvent Is adding a polar co-solvent acceptable for your application? start->q_cosolvent q_modification Is temporary chemical modification of HEP a viable option? q_cosolvent->q_modification No   sol_cosolvent Strategy 1: Use a Co-Solvent System q_cosolvent->sol_cosolvent  Yes sol_prodrug Strategy 2: Chemical Modification (Prodrug Approach) q_modification->sol_prodrug  Yes sol_micelle Strategy 3: Micellar Solubilization (Surfactant System) q_modification->sol_micelle No  

Caption: Decision workflow for selecting a solubility enhancement strategy.

Question 1: My HEP won't dissolve in my nonpolar solvent. What is the most direct method to try first?

Answer: The most straightforward approach is co-solvency .

Causality: The principle of "like dissolves like" governs solubility.[7] A nonpolar solvent cannot form the strong intermolecular interactions (like hydrogen bonds) that HEP prefers. A co-solvent acts as a bridge. By introducing a small amount of a polar, water-miscible solvent that is also miscible with your nonpolar solvent, you can create a final solvent mixture with a polarity that is more favorable for dissolving HEP.[8][9] The co-solvent essentially reduces the interfacial tension between the highly polar solute (HEP) and the nonpolar bulk solvent.[7][10]

Recommended Co-solvents:

Co-SolventRationaleTypical Starting Concentration
Tetrahydrofuran (THF) Moderately polar, fully miscible with water and many nonpolar solvents.5-20% (v/v)
1,4-Dioxane Similar to THF, acts as a good bridging solvent.5-20% (v/v)
Dimethyl Sulfoxide (DMSO) A powerful polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[11] Use sparingly due to its high boiling point.1-10% (v/v)
Acetone Can act as an intermediate solvent to bring about the miscibility of polar and nonpolar liquids.[9]5-20% (v/v)
Experimental Protocol 1: Co-solvent Screening

Objective: To determine the minimum amount of co-solvent needed to achieve the desired concentration of HEP.

Materials:

  • This compound (HEP)

  • Primary nonpolar solvent (e.g., Toluene)

  • Co-solvents for screening (e.g., THF, Dioxane, DMSO)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Graduated cylinders or pipettes

Procedure:

  • Prepare a Target Solution: In a vial, add the desired amount of HEP for your target concentration (e.g., 10 mg).

  • Add Nonpolar Solvent: Add 80% of the final desired volume of the nonpolar solvent (e.g., 0.8 mL for a final volume of 1 mL).

  • Initial Mixing: Cap the vial and stir vigorously for 5 minutes. Observe for dissolution. As expected, it will likely remain undissolved or as a separate phase.

  • Titrate with Co-solvent: Begin adding the first co-solvent (e.g., THF) dropwise or in small, measured increments (e.g., 20 µL).

  • Mix and Observe: After each addition, cap the vial and stir for 2-3 minutes. Observe for clarity.

  • Determine Endpoint: Continue adding the co-solvent until the solution becomes clear and homogenous. Record the total volume of co-solvent added.

  • Repeat: Repeat steps 1-6 for each co-solvent you wish to screen.

  • Analysis: Compare the minimum percentage of each co-solvent required to achieve full dissolution. Select the system that uses the least amount of co-solvent or the one most compatible with your downstream application.

Question 2: Co-solvents interfere with my experiment. How can I increase lipophilicity by modifying the HEP molecule itself?

Answer: A prodrug approach through chemical modification is the ideal solution. Prodrugs are inactive, chemically modified versions of a parent drug or molecule that are designed to improve properties like solubility or permeability.[12]

Causality: The primary hydroxyl group on HEP is the main culprit for its polarity. By temporarily masking this group with a nonpolar, lipophilic "promoieity," you can dramatically increase the molecule's affinity for nonpolar solvents.[13][14][15] The most common and effective way to do this is through esterification , converting the polar alcohol into a much less polar ester.[13][14] This new ester derivative will be significantly more soluble in nonpolar solvents. The ester bond can often be cleaved later (e.g., by hydrolysis) to regenerate the original HEP molecule if needed.

G HEP This compound (Polar, Low Solubility) arrow Esterification (in nonpolar solvent with a base like Pyridine) HEP->arrow AcidChloride Lipophilic Acid Chloride (e.g., Octanoyl Chloride) AcidChloride->arrow Prodrug Ester Prodrug Derivative (Nonpolar, High Solubility) HCl HCl (byproduct) plus1 + plus2 + arrow->Prodrug arrow->HCl

Caption: Reaction scheme for creating a lipophilic HEP prodrug via esterification.

Experimental Protocol 2: Synthesis of a Lipophilic HEP Ester

Objective: To synthesize an octanoyl ester of HEP as a proof-of-concept for enhancing nonpolar solubility. (Safety Note: This procedure should be performed in a fume hood by personnel trained in synthetic chemistry. Acid chlorides are corrosive and react with moisture. )

Materials:

  • This compound (HEP)

  • Octanoyl chloride

  • Anhydrous pyridine (or Triethylamine)

  • Anhydrous dichloromethane (DCM) or another nonpolar solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stir bar, separatory funnel, rotary evaporator

Procedure:

  • Setup Reaction: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve HEP (1 equivalent) in anhydrous DCM.

  • Add Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath (0°C). The base acts as a scavenger for the HCl byproduct.

  • Add Acid Chloride: Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by adding saturated sodium bicarbonate solution to neutralize the excess acid and HCl byproduct.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Workup - Drying: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude ester product.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

  • Verification: Confirm the structure of the new, more soluble ester derivative using techniques like NMR or Mass Spectrometry. The resulting oil/solid should be freely soluble in solvents like hexane and toluene.

Frequently Asked Questions (FAQs)

Q: Why can't I just use micronization or particle size reduction to improve solubility?

A: Micronization is a physical process that increases the surface area of a solid, which can enhance the rate of dissolution but does not change the intrinsic equilibrium solubility of the compound.[8][16] Since HEP is often a liquid or low-melting solid at room temperature and has fundamentally poor thermodynamic affinity for nonpolar solvents, simply increasing its surface area will not overcome the energy barrier to solvation. The problem is chemical incompatibility, not dissolution kinetics.

Q: Are there any non-covalent strategies besides co-solvency?

A: Yes, micellar solubilization using surfactants is another powerful technique. In a nonpolar solvent, certain surfactants can form "reverse micelles," which are aggregates with their hydrophilic heads pointing inward and their lipophilic tails pointing outward into the solvent. These inward-facing polar cores can encapsulate polar molecules like HEP, effectively dissolving them in the bulk nonpolar medium.[10] This creates a thermodynamically stable microemulsion.[8] This method avoids chemical modification of your molecule but does require introducing a surfactant into your system.

Q: I performed the esterification, but my yield was low. What could have gone wrong?

A: Low yields in this type of reaction are often due to a few common issues:

  • Water Contamination: The acid chloride reactant is highly sensitive to moisture. Ensure all your glassware is oven-dried and you are using anhydrous (dry) solvents and reagents. Water will react with the acid chloride, consuming it before it can react with HEP.

  • Insufficient Base: The reaction produces HCl as a byproduct. An insufficient amount of base (like pyridine or triethylamine) will result in an acidic environment that can hinder the reaction. Ensure you use at least one equivalent of base.

  • Poor Temperature Control: Adding the acid chloride too quickly or without cooling can lead to side reactions. A slow, controlled addition at 0°C is recommended.

Q: Will changing the temperature significantly improve solubility?

A: For most substances, solubility increases with temperature.[9] You may see a modest improvement by heating the nonpolar solvent. However, because the underlying issue is a fundamental mismatch in polarity, the effect is often limited. For HEP in a solvent like hexane, heating alone is unlikely to achieve high concentrations and the HEP may precipitate out again upon cooling. It is not a robust solution for achieving stable, room-temperature formulations.

References

  • Vertex AI Search. (n.d.). Prodrugs for Enhancement of Lipophilicity.
  • MDPI. (n.d.). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization.
  • Vertex AI Search. (n.d.). Prodrugs with Improved Lipophilicity and Permeability.
  • ResearchGate. (n.d.). Examples of prodrugs for enhanced lipophilicity.
  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • IJSDR. (n.d.). Methods to boost solubility.
  • World Journal of Biology and Pharmaceutical Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • IJIRT. (n.d.). Solubility Enhancement Methods.
  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.
  • Guidechem. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone 3445-11-2 wiki.
  • Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2.
  • Unilong. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone CAS 3445-11-2.
  • NIST WebBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.
  • NIST WebBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.

Sources

mitigating moisture effects on 5-(2-Hydroxyethyl)pyrrolidin-2-one purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)pyrrolidin-2-one. Its focus is to provide actionable troubleshooting advice and robust protocols to mitigate the effects of moisture, ensuring the compound's purity, stability, and performance in your experiments.

Introduction

This compound, also known as HEP, is a versatile organic compound utilized in various chemical syntheses and as a formulation component.[1][2] Its structure, featuring both a hydroxyl (-OH) group and a lactam ring, makes it particularly susceptible to moisture. The hygroscopic nature of HEP means it readily absorbs water from the atmosphere, which can lead to significant purity issues, reaction failures, and inconsistent analytical results.[3][4] The lactam functional group is prone to hydrolysis, a chemical degradation pathway that can be catalyzed by the presence of water, compromising the integrity of the material.[4][5]

This document serves as a centralized resource for understanding and overcoming the challenges associated with moisture in your work with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my recently purchased bottle of this compound showing lower than expected purity?

A: This is a common issue stemming from the compound's hygroscopic nature. Improper sealing during or after manufacturing, transport, or initial laboratory handling can lead to moisture absorption.[3] Even brief exposure to ambient air can be sufficient to uptake enough water to affect purity assays. It is crucial to handle and store the material under dry conditions from the moment it is received.[6]

Q2: I suspect water contamination. What is the most reliable method to quantify the water content in my sample?

A: The gold-standard method for accurately determining trace amounts of water in organic samples is the Karl Fischer (KF) titration.[7][8][9] This technique is highly specific to water and is not affected by other volatile substances, unlike loss-on-drying methods.[9] Both volumetric and coulometric KF titration methods are suitable, with the choice depending on the expected water content.[10]

Q3: Can moisture affect the outcomes of my reactions involving this compound?

A: Absolutely. Water can act as an unwanted nucleophile or a base in many organic reactions, leading to side product formation and reduced yields. For moisture-sensitive reactions, such as those involving organometallics or strong bases, even trace amounts of water can be detrimental. Furthermore, water can promote the hydrolysis of the lactam ring in HEP itself, degrading your starting material.[4][5]

Q4: Is it possible to dry this compound if it has absorbed moisture?

A: Yes, several methods can be employed. For removing significant amounts of water, azeotropic distillation with a suitable solvent like toluene is effective.[11][12][13] For removing trace amounts, drying over a suitable desiccant or placing the sample under high vacuum can be used.[3][11] However, care must be taken with heating, as the compound has a high boiling point and could decompose at excessive temperatures.[14][15]

Troubleshooting Guides

Scenario 1: Purity Degradation Detected During Storage

Issue: A previously high-purity batch of this compound shows decreased purity and the appearance of new peaks in HPLC or NMR analysis after a period of storage.

Root Cause Analysis: The primary suspect is moisture absorption leading to hydrolytic degradation. The lactam ring is susceptible to cleavage in the presence of water, which can be accelerated by acidic or basic impurities.[4][5] Improper storage containers or frequent opening of the container in a humid environment are the most common entry points for moisture.[3][16]

Solutions & Mitigation Strategy:

  • Verify Water Content: Immediately quantify the water content using Karl Fischer titration to confirm moisture ingress.[7][9]

  • Implement Strict Storage Protocols:

    • Primary Container: Always use airtight containers with secure, tight-fitting lids.[3] For long-term storage, containers with PTFE-lined caps are recommended.

    • Secondary Containment: Store the primary container inside a desiccator cabinet or a glove bag with a desiccant.[16] Monitor the desiccant (e.g., color-indicating silica gel) and regenerate or replace it as needed.

    • Inert Atmosphere: For highly sensitive applications, aliquot the compound into smaller vials under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.[6] This minimizes the exposure of the entire batch to air each time a sample is needed.

  • Repurification: If degradation is significant, the material may need to be repurified. Crystallization has been shown to be an effective method for purifying HEP, capable of achieving purity greater than 99.9%.[17]

Scenario 2: Inconsistent Analytical Results

Issue: You observe drifting retention times in reverse-phase HPLC, poor peak shape, or non-reproducible NMR spectra for samples of this compound.

Root Cause Analysis: The presence of water can directly impact analytical results. In reverse-phase HPLC, water is a component of the mobile phase, and excess water in the sample can alter the local solvent environment at the point of injection, leading to peak distortion or shifts in retention time. In NMR, the presence of a large, broad water peak can suppress or obscure signals of interest, and H-D exchange with the hydroxyl proton can cause peak broadening.

Solutions & Mitigation Strategy:

  • Sample Preparation:

    • Prepare samples in a dry environment whenever possible (e.g., under a stream of dry nitrogen or in a glovebox).[6]

    • Use anhydrous solvents for sample dilution. Ensure solvents are freshly opened or have been properly dried and stored over molecular sieves.

  • For HPLC Analysis:

    • Lyophilize (freeze-dry) the sample before reconstitution in the mobile phase, if the compound's stability permits.

    • Filter every sample to remove any potential particulates that may have formed due to moisture-induced degradation.

  • For NMR Analysis:

    • Use deuterated solvents from freshly opened ampoules.

    • To confirm the hydroxyl proton peak, perform a D₂O shake. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton peak will disappear or significantly diminish due to H-D exchange.

Core Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination

This protocol provides a general guideline for volumetric Karl Fischer titration. Always refer to your specific instrument's operating manual.

  • System Preparation: Flush the KF titrator vessel with fresh, anhydrous methanol (or a specialized KF solvent) until a stable, low-drift endpoint is achieved.

  • Titrant Standardization: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the vessel. Titrate with the Karl Fischer reagent to the endpoint. The instrument will calculate the titrant concentration (titer) in mg H₂O/mL. Perform this in triplicate for accuracy.[8]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample and transfer it quickly to the titration vessel.[18] The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is consumed.

    • Allow the sample to dissolve completely.

    • Begin the titration. The instrument will automatically add the KF reagent and stop at the potentiometric endpoint.[9]

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titrant's concentration, and the sample weight.

Protocol 2: Azeotropic Distillation for Bulk Water Removal

This method is effective for drying the compound when dissolved in a suitable solvent. Toluene is a common and effective entrainer for water.[11][13]

  • Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a condenser.

  • Procedure:

    • Dissolve the this compound in toluene in the round-bottom flask.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the side arm of the Dean-Stark trap.[13] Toluene is less dense than water and will flow back into the flask, while the separated water collects at the bottom of the trap.

    • Continue the distillation until no more water is collected in the trap.

  • Solvent Removal: Once drying is complete, remove the toluene under reduced pressure using a rotary evaporator to yield the dried compound.

  • Verification: Confirm the removal of water by performing a Karl Fischer titration on the dried product.[13]

Technical Data Summary

Table 1: Recommended Desiccants for this compound

DesiccantEfficiency (Residual Water)CapacityCompatibility Notes
Molecular Sieves (3Å or 4Å) Very High (<0.001 mg/L in air)HighExcellent choice. Does not react with alcohols or amides. Can be regenerated by heating.[19]
Phosphorus Pentoxide (P₂O₅) Extremely High (<0.001 mg/L in air)LowHighly efficient but can form a film on the product. Reacts with alcohols, NOT recommended .
Anhydrous Magnesium Sulfate (MgSO₄) High (~1.0 mg/L in ether)HighFast-acting and neutral. Suitable for general-purpose drying.
Anhydrous Calcium Chloride (CaCl₂) Medium (~0.4 mg/L in ether)HighForms adducts with alcohols and amines. NOT recommended .
Silica Gel (Indicating) MediumHighGood for use in desiccators to provide a dry storage environment. The color indicator shows when regeneration is needed.[16]

Table 2: Solvent Properties for Azeotropic Water Removal

SolventBoiling Point (°C)Azeotrope Boiling Point (°C)Water in Azeotrope (% w/w)Notes
Toluene 110.684.1~20%Forms a positive azeotrope, boiling at a lower temperature than either component.[12][13]
Benzene 80.169.3~9%Historically used, but now largely avoided due to its carcinogenicity.[12]
Cyclohexane 80.769.8~9%A viable alternative to benzene and toluene.[12]

Visual Workflows

Drying_Method_Selection start Moisture Contamination Suspected kf_titration Perform Karl Fischer Titration start->kf_titration decision_water_content Water Content > 1%? kf_titration->decision_water_content azeotrope Perform Azeotropic Distillation decision_water_content->azeotrope Yes high_vac Dry Under High Vacuum / Over Desiccant decision_water_content->high_vac No (Trace Moisture) verify Verify Purity (HPLC, NMR) & Water Content (KF) azeotrope->verify high_vac->verify end Proceed with Experiment verify->end

Caption: Decision tree for selecting the appropriate drying technique.

Handling_Workflow receive Receive New Compound inspect Inspect Container Seal for Integrity receive->inspect decision_seal Seal Intact? inspect->decision_seal quarantine Quarantine & Contact Supplier decision_seal->quarantine No glovebox Transfer to Inert Atmosphere Glovebox decision_seal->glovebox Yes aliquot Aliquot into Pre-dried, Tared Vials glovebox->aliquot main_storage Store Main Bottle in Desiccator glovebox->main_storage storage Store Aliquots in Desiccator aliquot->storage end Ready for Use storage->end

Caption: Workflow for handling a newly received hygroscopic compound.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
  • Mettler Toledo.
  • University of Rochester, Department of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]
  • GWSI.
  • Mettler Toledo.
  • Wikipedia.
  • Wikipedia.
  • Enviro-Safe. Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
  • The Japanese Pharmacopoeia.
  • Scharlab.
  • Pharma Times Now.
  • Pharma World K.
  • ResearchGate.
  • European Patent Office.
  • Allied Academies. A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. [Link]
  • PubChem. CID 159939819 | C12H22N2O4. [Link]
  • National Institutes of Health.
  • ResearchGate. Hydrates and Solid-State Reactivity: A Survey of β-Lactam Antibiotics. [Link]
  • HalenHardy. Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. [Link]
  • ChemBK. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
  • ResearchGate. Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. [Link]
  • ResearchGate. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. [Link]
  • NIST WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
  • Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]
  • Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
  • Scribd.
  • University of California, Riverside.
  • MALLAK. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. [Link]
  • Geotech Environmental Equipment.
  • NICNAS. FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, offering unparalleled precision and accuracy. However, the reliability of any HPLC data is fundamentally dependent on the rigorous validation of the analytical method. This guide provides an in-depth, comparative analysis of the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a key chemical intermediate.

This document will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding the entire process in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] We will compare a primary, optimized HPLC method with a hypothetical, less-refined alternative to highlight the practical impact of key validation parameters.

The Analytical Challenge: this compound

This compound is a small, polar molecule, which can present challenges for retention and peak shape in traditional reversed-phase chromatography. The development of a robust and reliable HPLC method is therefore critical for its accurate quantification in various sample matrices.

The Validation Workflow: A Self-Validating System

A validated HPLC method is a self-validating system, where each parameter demonstrates the method's fitness for its intended purpose.[4] The overall workflow for validating an HPLC method is a systematic process that begins with a clear definition of the method's intended use and culminates in a comprehensive validation report.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Method_Development Method Development (Column, Mobile Phase, etc.) Method_Optimization Method Optimization (System Suitability) Method_Development->Method_Optimization Refinement Validation_Protocol Validation Protocol Method_Optimization->Validation_Protocol Finalized Method Specificity Specificity Validation_Protocol->Specificity Execution Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Data Compilation Method_Implementation Method Implementation Validation_Report->Method_Implementation Approval

Caption: Overall workflow for HPLC method validation.

Comparative Analysis of Two HPLC Methods

For the purpose of this guide, we will compare two hypothetical HPLC methods for the quantification of this compound.

  • Method A (Optimized): A well-developed RP-HPLC method with a modern C18 column and a buffered mobile phase, designed for optimal peak shape and resolution.

  • Method B (Alternative): A less-refined method using an older generation C18 column and a simple water/acetonitrile mobile phase, which may be susceptible to pH fluctuations and matrix effects.

ParameterMethod A (Optimized)Method B (Alternative)
Stationary Phase Modern, end-capped C18 (e.g., 2.7 µm particle size)Legacy C18 (e.g., 5 µm particle size)
Mobile Phase 20 mM Potassium Phosphate buffer (pH 6.8) / Acetonitrile (95:5 v/v)Water / Acetonitrile (95:5 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Column Temperature 30°CAmbient
Detection UV at 210 nmUV at 210 nm
Injection Volume 5 µL10 µL

Validation Parameters: A Deep Dive

The following sections will detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines.[1][3][5]

Specificity

Why it's important: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] A lack of specificity can lead to artificially inflated results for the analyte of interest.

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution medium or placebo to ensure no interfering peaks are present at the retention time of the analyte.

  • Stressed Sample Analysis: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in both standard and stressed samples.

ResultMethod A (Optimized)Method B (Alternative)
Interference from Blank No interfering peaksMinor baseline disturbances
Resolution from Degradants > 2.0 for all degradation productsPartial co-elution with one degradant
Peak Purity Index > 0.9990.985 (indicating potential co-elution)
Linearity and Range

Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

ParameterMethod A (Optimized)Method B (Alternative)Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs per intended use
Correlation Coefficient (r²) > 0.9990.995≥ 0.999
Y-intercept Close to zeroSignificant non-zero interceptClose to zero
Accuracy

Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.[8]

Experimental Protocol:

  • Prepare samples by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelMethod A (Optimized) - % Recovery (Mean ± RSD)Method B (Alternative) - % Recovery (Mean ± RSD)Acceptance Criteria
80% 99.5 ± 0.8%97.2 ± 2.5%98.0 - 102.0%
100% 100.2 ± 0.5%103.5 ± 2.1%98.0 - 102.0%
120% 99.8 ± 0.7%96.8 ± 2.8%98.0 - 102.0%
Precision

Why it's important: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[7]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Precision LevelMethod A (Optimized) - %RSDMethod B (Alternative) - %RSDAcceptance Criteria
Repeatability ≤ 1.0%≤ 3.5%≤ 2.0%
Intermediate Precision ≤ 1.5%≤ 5.0%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

ParameterMethod A (Optimized)Method B (Alternative)
LOD (S/N ≈ 3) 0.1 µg/mL0.5 µg/mL
LOQ (S/N ≈ 10) 0.3 µg/mL1.5 µg/mL
Robustness

Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol:

Intentionally vary critical method parameters one at a time and assess the effect on the results. Typical variations include:

  • Flow rate (± 10%)

  • Column temperature (± 5°C)

  • Mobile phase composition (e.g., ± 2% organic)

  • Mobile phase pH (± 0.2 units)

Varied ParameterMethod A (Optimized) - Impact on ResultsMethod B (Alternative) - Impact on Results
Flow Rate ± 10% Minor shift in retention time, results within acceptance criteriaSignificant shift in retention time, some results outside acceptance criteria
Column Temp ± 5°C Negligible impactNoticeable peak broadening
Mobile Phase pH ± 0.2 No significant changeSignificant peak tailing and shift in retention time

The Interrelationship of Validation Parameters

The various validation parameters are not independent but are interconnected. A change in one can influence another, emphasizing the holistic nature of method validation.

Interrelationship of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity affects baseline Accuracy Accuracy Specificity->Accuracy ensures correct measurement Precision Precision Specificity->Precision Range Range Linearity->Range defines Range->Accuracy Range->Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

A Comparative Analysis of 5-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) and N-methyl-2-pyrrolidone (NMP) as Solvents in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selection of an appropriate solvent is a critical decision in the pharmaceutical industry, profoundly influencing the efficacy, stability, and safety of drug formulations. For decades, N-methyl-2-pyrrolidone (NMP) has been a widely utilized aprotic solvent, valued for its exceptional solvency power for a broad range of active pharmaceutical ingredients (APIs).[1][2] However, mounting concerns over its reproductive and developmental toxicity have necessitated the exploration of safer alternatives.[3] This guide presents a comparative study of 5-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) and N-methyl-2-pyrrolidone (NMP), offering an in-depth analysis of their physicochemical properties, solvent performance, and toxicological profiles to aid researchers, scientists, and drug development professionals in making informed solvent selection decisions.

Chemical Structures

The structural similarities and differences between HEP and NMP underpin their distinct properties and performance characteristics. Both are 5-membered lactam rings, but the substituent on the nitrogen atom is a key differentiator.

  • N-methyl-2-pyrrolidone (NMP): Features a methyl group (-CH3) on the nitrogen atom.

  • This compound (HEP): Possesses a hydroxyethyl group (-CH2CH2OH) on the nitrogen atom.[4] This hydroxyl group introduces the potential for hydrogen bonding, which can significantly influence its solvent properties.

Physicochemical Properties: A Tabular Comparison

A comprehensive understanding of the physicochemical properties of a solvent is fundamental to predicting its behavior in various applications. The following table summarizes the key properties of HEP and NMP.

PropertyThis compound (HEP)N-methyl-2-pyrrolidone (NMP)References
CAS Number 3445-11-2872-50-4[2][5]
Molecular Formula C6H11NO2C5H9NO[2][5]
Molecular Weight 129.16 g/mol 99.13 g/mol [2][5]
Boiling Point 140-142 °C at 3 mmHg202 °C[1][6]
Melting Point 19-21 °C-24 °C[1][6]
Density 1.143 g/mL at 25 °C1.028 g/mL at 25 °C[1][6]
Flash Point >100 °C91 °C[2][7]
Water Solubility Very solubleMiscible[2][8]
Vapor Pressure 0.02 Pa at 20 °C0.29 mmHg (38.66 Pa) at 20 °C[1][6]

Solvent Performance in Pharmaceutical Formulations

The primary function of a solvent in drug formulation is to dissolve the API to facilitate its delivery and enhance bioavailability.

N-methyl-2-pyrrolidone (NMP): The Established Standard

NMP is a powerful, aprotic solvent with a long history of use in the pharmaceutical industry.[9][10] Its high solvency for a wide range of both polar and non-polar compounds has made it a go-to choice for solubilizing poorly water-soluble drugs.[1][11] NMP has been shown to significantly enhance the solubility of numerous APIs, in some cases by as much as 800-fold in a 20% v/v aqueous solution.[11] It is believed to act as both a cosolvent and a complexing agent to achieve this pronounced effect.[11] Furthermore, NMP is utilized as a penetration enhancer in transdermal drug delivery systems.[9][10]

This compound (HEP): A Promising Alternative

HEP is also recognized for its utility as a solubilizer and penetration enhancer in pharmaceutical and cosmetic applications.[8] Its hydrophilic character, stemming from the hydroxyethyl group, combined with its polar nature, suggests its potential as an effective solvent for a variety of compounds.[12] While extensive quantitative data on the solubility of a wide range of specific APIs in HEP is not as readily available as for NMP, its structural similarity and reported applications indicate its promise as a viable alternative. The presence of the hydroxyl group in HEP allows for hydrogen bonding, which may offer unique advantages in solubilizing certain APIs compared to the aprotic nature of NMP.

Comparative Toxicology and Safety Profile

The toxicological profile of a solvent is a paramount consideration in pharmaceutical development, directly impacting patient safety and regulatory approval.

N-methyl-2-pyrrolidone (NMP): Significant Toxicological Concerns

Despite its excellent solvent properties, NMP is associated with significant reproductive and developmental toxicity.[3] It is classified as a substance that may damage fertility or the unborn child.[13] Studies have shown that exposure to NMP can lead to decreased fetal weight and other adverse reproductive outcomes.[14] These concerns have led to increased regulatory scrutiny and a push to find safer alternatives in many applications.[3]

This compound (HEP): A Potentially Safer Profile

The available toxicological data for HEP suggests a more favorable safety profile compared to NMP. Acute toxicity studies indicate low toxicity, with a reported oral LD50 in rats of >6400 mm³/kg and a dermal LD50 of >2000 mg/kg.[15] While comprehensive data on chronic, reproductive, and developmental toxicity is not as extensive as for NMP, the current information suggests that HEP is not classified as a hazardous substance.[16] However, it is noted to be a skin and eye irritant.[17] The lower vapor pressure of HEP compared to NMP also suggests a reduced risk of inhalation exposure.[1][6]

Experimental Protocols

For a direct and robust comparison of these two solvents in a research setting, the following experimental workflows are recommended.

Protocol for Determining API Solubility

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[18]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_api Weigh excess API combine Combine API and solvent in a sealed vial prep_api->combine prep_solvent Measure known volume of solvent (HEP or NMP) prep_solvent->combine agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 24-72 hours) combine->agitate check_equilibrium Periodically sample and analyze to ensure equilibrium is reached agitate->check_equilibrium separate Separate undissolved solid (centrifugation or filtration) check_equilibrium->separate quantify Quantify dissolved API in the supernatant using a validated analytical method (e.g., HPLC-UV) separate->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for API solubility determination.

Protocol for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxicity of a substance.

G cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed a suitable cell line (e.g., fibroblasts) in a 96-well plate incubate_initial Incubate until cells adhere and reach a desired confluency seed_cells->incubate_initial prepare_solutions Prepare serial dilutions of HEP and NMP in cell culture medium treat_cells Replace medium with solvent-containing medium and incubate for a defined period (e.g., 24 hours) incubate_initial->treat_cells prepare_solutions->treat_cells add_mtt Add MTT solution to each well and incubate treat_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control read_absorbance->calculate_viability determine_ic50 Determine the IC50 (concentration that inhibits 50% of cell growth) for each solvent calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion and Future Perspectives

The choice between HEP and NMP as a solvent in pharmaceutical formulations involves a trade-off between established performance and potential safety concerns. NMP is a highly effective and well-characterized solvent, but its reproductive toxicity is a significant drawback that is leading to its phasing out in many areas.

HEP presents itself as a promising alternative with a potentially more favorable safety profile. Its structural similarity to NMP, coupled with the presence of a hydroxyl group, suggests it may offer comparable or even advantageous solvency for certain APIs. However, the current body of publicly available, quantitative data on the solvent performance and comprehensive toxicology of HEP is less extensive than that for NMP.

For researchers and drug development professionals, this guide highlights the critical need for further head-to-head comparative studies. Generating robust data on the solubility of a wider range of APIs in HEP and conducting more in-depth toxicological assessments will be crucial for its broader adoption as a safer alternative to NMP. As the pharmaceutical industry continues to prioritize safety and sustainability, solvents like HEP are poised to play an increasingly important role in the development of next-generation drug products.

References

  • NMP in Pharmaceutical Formulations: Enhancing Drug Delivery and Synthesis. (URL: [Link])
  • N-METHYL 2-PYRROLIDONE (NMP).
  • N-Methyl-2-pyrrolidone. Wikipedia. (URL: [Link])
  • Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 366–376. (URL: [Link])
  • Moslehi, Z., & Lari, P. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1). (URL: [Link])
  • Solubility Determination. Dow Development Labs. (URL: [Link])
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (URL: [Link])
  • U.S. Environmental Protection Agency. (2009). Safer Choice Criteria for Solvents. (URL: [Link])
  • World Health Organization. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). INCHEM. (URL: [Link])
  • Bergström, C. A., & Larsson, P. (2018). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 556, 375–383. (URL: [Link])
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018-07-02). (URL: [Link])
  • CID 159939819 | C12H22N2O4. PubChem. (URL: [Link])
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2023). MDPI. (URL: [Link])
  • Jönsson, B. A., & Akesson, B. (2003). Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker. International archives of occupational and environmental health, 76(4), 267–274. (URL: [Link])
  • Human experimental exposure to N-methyl-2-pyrrolidone (NMP): Toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker. (2025-08-05).
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A Comparative Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one and Other Pyrrolidone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrolidone Scaffold in Neuropharmacology

The pyrrolidone ring, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with profound effects on the central nervous system (CNS).[1] From the pioneering nootropic agent piracetam to the widely used antiepileptic drug levetiracetam, pyrrolidone derivatives have demonstrated a remarkable range of pharmacological activities.[1] These compounds have been the subject of extensive research for their potential in treating cognitive disorders, epilepsy, and neurodegenerative diseases.[1][2] This guide provides a comprehensive performance comparison of 5-(2-Hydroxyethyl)pyrrolidin-2-one with other key pyrrolidone derivatives, offering insights for researchers and professionals in drug development.

While extensive data exists for established derivatives, it is crucial to note that publicly available research on the specific pharmacological performance of this compound in CNS applications is limited. Therefore, this guide will first delve into the known properties of this compound, followed by a detailed, data-supported comparison with its more extensively studied analogs. We will conclude with proposed experimental workflows to systematically evaluate the therapeutic potential of this compound.

Focus Compound: this compound (HEP)

Also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), this derivative is characterized by a hydroxyethyl group attached to the nitrogen atom of the pyrrolidone ring.

Physicochemical Properties and Known Applications:

This compound is a colorless to yellowish liquid with a high boiling point and is soluble in water.[3][4] Its primary documented applications are in industrial and pharmaceutical formulations rather than as a direct therapeutic agent. It is utilized as a co-solvent in agrochemical, coating, and inkjet formulations.[4] In the pharmaceutical industry, it serves as a solubilizer and a penetration enhancer, improving the solubility and bioavailability of poorly soluble drugs.[3] The hydroxyl group can be further functionalized, making it a versatile building block in polymer chemistry and for synthesizing other derivatives.[4]

A notable application highlighting its formulation utility is the creation of the diclofenac salt, diclofenac/N-(2-hydroxyethyl)pyrrolidine (DHEP). This salt exhibits significantly increased solubility in both water and octanol compared to other diclofenac salts, and it displays surfactant properties, making it a promising candidate for novel drug delivery systems.[5]

Comparative Analysis with Key Pyrrolidone Derivatives

To understand the potential performance of this compound, it is essential to compare it with well-characterized pyrrolidone derivatives that have established therapeutic roles.

The Racetam Class: Nootropic Agents

The racetams are a class of drugs known for their cognitive-enhancing effects.[1]

  • Piracetam: The archetypal nootropic, piracetam's mechanism of action is thought to involve the modulation of neurotransmitter systems, including the cholinergic and glutamatergic pathways, and enhancing cell membrane fluidity.[1] It is used to treat cognitive impairment and dementia in some countries.[6]

  • Aniracetam: This derivative is a positive allosteric modulator of AMPA receptors and also modulates the cholinergic and dopaminergic systems.[6] It is prescribed for cognitive disorders in certain regions.[6]

Anticonvulsant Pyrrolidones
  • Levetiracetam: A widely prescribed antiepileptic drug, levetiracetam's primary mechanism of action is its binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[6] It is used as an adjunctive therapy for various types of seizures.[6]

The following table summarizes the key pharmacological and performance characteristics of these derivatives.

Compound Primary Mechanism of Action Primary Therapeutic Application Key Performance Data
Piracetam Positive allosteric modulator of AMPA receptors; enhances membrane fluidity.[6]Cognitive impairment, dementia, dyslexia.[6]A meta-analysis of 19 studies indicated a significant improvement in global cognitive function compared to placebo.[6]
Aniracetam Positive allosteric modulator of AMPA receptors; modulates cholinergic and dopaminergic systems.[6]Cognitive disorders, dementia.[6]Has shown efficacy in improving cognitive function in patients with mild cognitive impairment.
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[6]Epilepsy (adjunctive therapy for partial-onset, myoclonic, and generalized tonic-clonic seizures).[6]Clinical trials have demonstrated a median reduction in seizure frequency of 26.1% to 30.1% at various dosages compared to placebo.[6]

Structure-Activity Relationship and Performance Postulation for this compound

Based on its structure, we can hypothesize about the potential pharmacological profile of this compound. The presence of the 2-hydroxyethyl group introduces a polar hydroxyl moiety, which can influence several properties:

  • Blood-Brain Barrier (BBB) Permeability: The increased polarity due to the hydroxyl group might reduce passive diffusion across the BBB compared to less polar analogs. However, it could also be a substrate for specific transporters.

  • Receptor Interactions: The hydroxyl group could form hydrogen bonds with target receptors, potentially altering the binding affinity and selectivity compared to derivatives lacking this group.

  • Metabolism: The hydroxyl group provides a site for phase II metabolism (e.g., glucuronidation or sulfation), which could influence the compound's pharmacokinetic profile and duration of action.

Proposed Experimental Workflows for Performance Evaluation

To rigorously assess the performance of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a direct comparison with established pyrrolidone derivatives.

In Vitro Neuroprotective Activity Assessment

This workflow aims to determine the potential of this compound to protect neuronal cells from damage.

cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection A SH-SY5Y or PC12 cells B Induce Oxidative Stress (e.g., H2O2, glutamate) A->B 1. Culture C Co-treat with: - Vehicle (Control) - this compound - Piracetam - Aniracetam B->C 2. Induce Damage & Treat D Cell Viability Assay (MTT, LDH) C->D 3. Evaluate E Measurement of Reactive Oxygen Species (ROS) C->E F Apoptosis Assay (Caspase-3 activity) C->F

Caption: In vitro workflow for assessing neuroprotective effects.

In Vivo Cognitive Enhancement Evaluation (Morris Water Maze)

This protocol evaluates the potential nootropic effects in a rodent model of learning and memory.

cluster_0 Animal Groups and Treatment cluster_1 Morris Water Maze Task cluster_2 Data Analysis G1 Vehicle Control T1 Acquisition Phase (Find hidden platform) G1->T1 G2 Scopolamine (Amnesia Model) G2->T1 G3 Scopolamine + this compound G3->T1 G4 Scopolamine + Piracetam G4->T1 T2 Probe Trial (Platform removed) T1->T2 Training D1 Escape Latency T2->D1 Measure D2 Time in Target Quadrant T2->D2

Caption: In vivo Morris water maze protocol for cognitive assessment.

In Vivo Anticonvulsant Activity Screening

This workflow is designed to assess the potential of this compound to prevent seizures.

cluster_0 Animal Groups cluster_1 Seizure Induction cluster_2 Endpoint Measurement A1 Vehicle S1 Maximal Electroshock (MES) Test A1->S1 S2 Pentylenetetrazole (PTZ) Test A1->S2 A2 This compound A2->S1 A2->S2 A3 Levetiracetam A3->S1 A3->S2 E1 Seizure Score S1->E1 E2 Latency to Seizure S2->E2

Caption: In vivo screening workflow for anticonvulsant activity.

Conclusion and Future Directions

This compound is a pyrrolidone derivative with established utility in pharmaceutical formulations. However, its potential as a direct therapeutic agent for CNS disorders remains largely unexplored. Based on the well-documented activities of structurally related compounds like piracetam and levetiracetam, there is a compelling rationale for the systematic investigation of its neuropharmacological properties.

The proposed experimental workflows provide a clear path for researchers to elucidate the performance of this compound in key areas of CNS pharmacology. Such studies will be instrumental in determining whether this compound can transition from a formulation aid to a novel therapeutic candidate. The insights gained will not only expand our understanding of the structure-activity relationships within the pyrrolidone class but also potentially uncover new avenues for the treatment of neurological and cognitive disorders.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222.
  • Fini, A., Fazio, G., & Rapaport, I. (1993). Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. Drugs under experimental and clinical research, 19(3), 81–88.
  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312.
  • Guan, L. P., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European journal of medicinal chemistry, 44(9), 3847–3851.
  • Guan, L. P., et al. (2008). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Archiv der Pharmazie, 341(11), 703–707.
  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). Pharmacology, biochemistry, and behavior, 229, 173602.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-38.
  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). Pharmaceuticals (Basel, Switzerland), 14(9), 888.
  • Kamiński, K., et al. (2019). KA-11, a Novel Pyrrolidine-2,5-dione Derived Broad-Spectrum Anticonvulsant: Its Antiepileptogenic, Antinociceptive Properties and in Vitro Characterization. Molecules (Basel, Switzerland), 24(2), 297.
  • Sokołowska, J., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological reports : PR, 67(6), 1165–1172.
  • Study of the new 4-phenylpyrrolidinone-2 derivative pharmacokinetics and neuroprotective effect in the ischemic stroke animal model. (2020). Research Results in Pharmacology, 6(1), 59-67.
  • The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. (2023). Indian Journal of Pharmaceutical Sciences, 85(6), 1234-1245.
  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367.
  • Wang, D., et al. (2021). Reinforcing and discriminative-stimulus effects of two pyrrolidine-containing synthetic cathinone derivatives in rats. Pharmacology, biochemistry, and behavior, 202, 173111.
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  • Effect of a Nootropic on the Cognitive Performance in Young Adults. (2021). ClinicalTrials.gov.
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  • Froestl, W., Muhs, A., & Pfeifer, A. (2013). Cognitive enhancers (nootropics). Part 2: drugs interacting with enzymes. Journal of Alzheimer's disease : JAD, 33(3), 547–658.
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A Comparative-Use Guide: Evaluating 5-(2-Hydroxyethyl)pyrrolidin-2-one as a Novel Pharmaceutical Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The selection of an appropriate solvent is a critical decision in the early stages of drug development, profoundly influencing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). For researchers and formulation scientists, the ideal solvent must not only possess superior solubilizing power for increasingly complex and poorly soluble drug candidates but also exhibit a favorable safety and toxicological profile. This guide provides a comparative analysis of 5-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a novel pyrrolidone-based solvent, against established pharmaceutical solvents.

Structurally, HEP combines the potent, polar aprotic characteristics of a pyrrolidone ring with the hydrogen-bonding capability of a primary hydroxyl group. This unique molecular architecture suggests its potential as a high-performance, low-toxicity alternative to conventional solvents like N-Methyl-2-pyrrolidone (NMP), which faces increasing regulatory scrutiny due to reproductive toxicity concerns.[1][2] This guide will objectively compare the physicochemical properties and solubilizing performance of HEP with NMP, Dimethyl Sulfoxide (DMSO), and Propylene Glycol (PG), providing the necessary experimental frameworks for its evaluation.

Part 1: Physicochemical Property Analysis

A solvent's performance is dictated by its physical and chemical properties. HEP's structure, featuring both a lactam and a hydroxyl group, suggests a unique combination of polarity, hydrogen bonding capacity, and a high boiling point.[3][4] Below is a comparative table of key properties for HEP and benchmark solvents.

Table 1: Comparative Physicochemical Properties of Selected Solvents

PropertyThis compound (HEP) N-Methyl-2-pyrrolidone (NMP) Dimethyl Sulfoxide (DMSO) Propylene Glycol (PG)
CAS Number 3445-11-2[5]872-50-4[6]67-68-5[7]57-55-6
Molecular Formula C₆H₁₁NO₂[5]C₅H₉NO[6](CH₃)₂SO[8]C₃H₈O₂[9]
Molecular Weight 129.16 g/mol [10]99.13 g/mol [6]78.13 g/mol [7]76.09 g/mol
Boiling Point ~295 °C[11] (140-142°C @ 3mmHg)[10]202 °C[6][12]189 °C[7][8]187.4 °C[13]
Density (25°C) 1.143 g/mL[10]1.028 g/mL[6]1.095 g/mL[7]1.036 g/mL
Flash Point 100 °C[10][11]90 °C[12]95 °C[7]99 °C[13]
Water Solubility Very Soluble / Miscible[3][14]Miscible[12][15][16]Miscible[7][8][17]Miscible[9][18]
Solvent Type Polar Aprotic (with H-bond donor capability)Polar Aprotic[12][15]Polar Aprotic[8][19]Polar Protic (Diol)[13]
Key Features High boiling point, high viscosity, hydrophilic character.[3]High solvency for organic/inorganic compounds, thermally stable.[12][15][16]Dissolves polar and nonpolar compounds, penetrates skin.[8][17]Excellent humectant, low toxicity, superb solvent for APIs.[9][20]

Expert Interpretation:

The high boiling point and flash point of HEP indicate low volatility, which is a desirable trait for reducing exposure risks and solvent loss during processing.[10][11] Its miscibility with water is comparable to the benchmark solvents, offering flexibility in creating aqueous co-solvent systems.[3][14] The most significant structural differentiator is the hydroxyethyl group. This feature introduces protic characteristics, allowing HEP to act as a hydrogen bond donor, a property absent in the purely aprotic solvents NMP and DMSO. This dual capability could offer unique advantages in solvating APIs with diverse functional groups.

Part 2: Performance Analysis - A Framework for Evaluating Solubility Enhancement

The primary function of a solvent in pharmaceutical development is to effectively dissolve the API. A standardized method for comparing the solubilizing capacity of HEP against other solvents is essential. The Shake-Flask method is the gold-standard for determining equilibrium solubility and is recommended for this evaluation.[21][22]

Logical Workflow for Comparative Solubility Assessment

The following diagram outlines the logical process for a head-to-head comparison of solvent performance.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation API Select BCS Class II/IV Model Drug (e.g., Ibuprofen) Solvents Prepare Solvents: HEP, NMP, DMSO, PG Vials Add Excess API to Vials (Ensure solid phase remains) Shake Incubate & Agitate Vials (e.g., 25°C, 48-72h) Vials->Shake Equilibrium Reach Thermodynamic Equilibrium Shake->Equilibrium Separate Separate Solid & Liquid (Centrifugation/Filtration) Equilibrium->Separate Dilute Accurately Dilute Supernatant Separate->Dilute HPLC Quantify Drug Concentration via Validated HPLC Method Dilute->HPLC Data Calculate Solubility (mg/mL) HPLC->Data Compare Compare Solvent Performance Data->Compare

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Part 3: Detailed Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the saturation solubility of a model poorly soluble drug in HEP, NMP, DMSO, and PG.

Materials:

  • Model Drug (e.g., Carbamazepine, a BCS Class II compound)

  • Solvents: this compound (HEP), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), Propylene Glycol (PG)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge capable of >10,000 x g

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (UV)[23][24]

Procedure:

  • Preparation: Add an excess amount of the model drug (e.g., ~100 mg) to separate 20 mL vials. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.[21]

  • Solvent Addition: Accurately add 10 mL of each respective solvent (HEP, NMP, DMSO, PG) to the vials containing the API.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate at a moderate speed (e.g., 150 rpm) for 48 to 72 hours. This extended time is crucial to ensure thermodynamic equilibrium is achieved.[22]

  • Phase Separation: After incubation, remove the vials and allow them to stand for 1 hour. To separate the undissolved solid, centrifuge the samples at 10,000 x g for 15 minutes.

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any remaining particulates. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable mobile phase (as used in the HPLC method) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the precise concentration of the dissolved drug.[25][26]

  • Calculation: Calculate the solubility in mg/mL, accounting for the dilution factor. Perform each experiment in triplicate to ensure statistical validity.

Part 4: Safety, Toxicology, and Regulatory Considerations

Solvent selection extends beyond performance to safety and regulatory acceptance. NMP is well-known for its reproductive toxicity, leading to its classification as a Substance of Very High Concern (SVHC) in some regions and strict usage limits under ICH Q3C guidelines.[1][27]

  • N-Methyl-2-pyrrolidone (NMP): Classified as an ICH Class 2 solvent, with a Permitted Daily Exposure (PDE) that requires careful limitation in final drug products.[27][28] Its use necessitates rigorous risk-benefit assessments.

  • Dimethyl Sulfoxide (DMSO): Also an ICH Class 2 solvent, but generally considered less toxic than other members of its class like NMP.[8] It is widely used in early-stage research and in some topical formulations.

  • Propylene Glycol (PG): Classified as an ICH Class 3 solvent, indicating low toxic potential. It is widely used in oral, topical, and injectable formulations and is generally regarded as safe (GRAS).[9][29]

  • This compound (HEP): While not explicitly listed in current ICH guidelines, its structure suggests a potentially favorable toxicological profile compared to NMP. The addition of the hydroxyethyl group may provide alternative metabolic pathways that avoid the toxic metabolites associated with N-alkyl pyrrolidones. However, comprehensive toxicological studies are required for definitive classification and to establish a PDE.

Conclusion and Future Outlook

This compound (HEP) presents itself as a promising novel solvent for pharmaceutical applications. Its unique chemical structure, combining the potent solvency of a pyrrolidone ring with the hydrogen-bonding capability of a hydroxyl group, positions it as a potentially high-performance alternative to established solvents. Its high boiling point and low volatility are advantageous from a manufacturing and safety perspective.

The primary driver for exploring alternatives like HEP is the need to move away from solvents with known toxicities, such as NMP. While the preliminary analysis is positive, the adoption of HEP in a GxP environment is contingent upon rigorous experimental validation. The protocols outlined in this guide provide a clear and scientifically sound framework for researchers to conduct a direct comparative analysis of its solubilizing power against industry standards.

Ultimately, the potential of HEP to serve as a safer, effective, and flexible excipient warrants a thorough investigation by the drug development community. The data generated from such studies will be crucial in determining its place in the formulator's toolkit for tackling the challenges of poorly soluble drugs.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Wikipedia. (2026). Dimethyl sulfoxide.
  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published.
  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone.
  • Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP).
  • Univar Solutions. (2025, December 16). An Introduction to Propylene Glycol: Properties and Applications.
  • International Council for Harmonisation (ICH). (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6).
  • International Council for Harmonisation (ICH). (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • Dow Inc. (n.d.). Propylene Glycol (PG) Industrial Grade.
  • gChem Global. (n.d.). DMSO Physical Properties.
  • AGC Chemicals. (n.d.). Propylene glycol General Name:PG.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
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  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.
  • Wikipedia. (2026). Propylene glycol.
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  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
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  • ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement.
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  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • OUCI. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs.
  • Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone.
  • DOSS. (2021, April 6). N-(2-Hydroxyethyl)-2-Pyrrolidone.
  • NIST WebBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.
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A Comparative Guide to Purity Assessment of 5-(2-Hydroxyethyl)pyrrolidin-2-one: Titrimetric and Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mandate for Purity

5-(2-Hydroxyethyl)pyrrolidin-2-one, hereafter referred to as HEP, is a versatile heterocyclic compound characterized by a pyrrolidinone ring and a primary alcohol functional group. Its unique properties, including high water solubility, a high boiling point, and strong polar solubility, make it a valuable component in diverse applications ranging from a humectant and solvent in industrial formulations to a critical building block in the synthesis of advanced pharmaceutical intermediates.[1][2] In research and drug development, the purity of starting materials and intermediates like HEP is not merely a quality metric; it is a foundational pillar of experimental validity, reproducibility, and, ultimately, patient safety.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of HEP. We will focus on the principles and practical execution of classical titration methods, contextualizing their utility against modern chromatographic techniques. Our objective is to equip researchers, scientists, and drug development professionals with the technical rationale to select the most appropriate analytical strategy for their specific needs, balancing accuracy, cost, and analytical throughput.

The Analytical Challenge: Chemical Nature of HEP

To select an appropriate assay method, one must first understand the chemical personality of the analyte. HEP's structure contains two key functional groups:

  • Lactam (Cyclic Amide): The nitrogen atom in the pyrrolidinone ring is weakly basic. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, significantly reducing its ability to accept a proton compared to a typical amine.

  • Primary Alcohol (-CH₂OH): The hydroxyl group is very weakly acidic, comparable to other primary alcohols.

This weak basicity of the lactam nitrogen makes direct titration in an aqueous medium problematic. Water, being amphiprotic (acting as both a weak acid and a weak base), competes effectively with the weak base analyte for protons from the titrant, leading to a poorly defined, indistinct titration endpoint.[3][4] This necessitates a strategic shift in the titration environment to achieve a sharp, quantifiable result.

Titration Methods: A Detailed Examination

Method 1: Non-Aqueous Potentiometric Titration (Recommended Titrimetric Method)

This method stands as the most reliable and accurate titrimetric approach for assaying HEP. By moving from an aqueous to a non-aqueous solvent system, we can manipulate the acid-base properties of the analyte to our advantage.

Causality and Principle: The core principle is to enhance the apparent basicity of the weakly basic lactam. This is achieved by using an acidic, non-aqueous solvent, such as anhydrous glacial acetic acid.[5] In this protogenic (proton-donating) solvent, the weak base HEP is "leveled" to a stronger apparent base, allowing it to be titrated sharply with a strong acid, perchloric acid, dissolved in the same solvent.[6][7]

Endpoint detection is achieved potentiometrically. Instead of relying on a visual color change from an indicator, which can be subjective, a potentiometric titration measures the change in potential (voltage) between two electrodes as the titrant is added.[8][9] The point of maximum inflection in the voltage curve corresponds to the equivalence point, providing an objective and highly accurate determination.[8]

Experimental Protocol: Non-Aqueous Potentiometric Titration

  • Preparation of 0.1 M Perchloric Acid Titrant:

    • To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid and mix.

    • Cautiously add 20 mL of acetic anhydride, mix, and allow the solution to cool. Acetic anhydride is added to react with any residual water in the perchloric acid and solvent, ensuring a truly non-aqueous system.[5]

    • Dilute to 1000 mL with glacial acetic acid and let the solution stand for 24 hours before use.

  • Standardization of Titrant:

    • Accurately weigh approximately 500 mg of primary standard potassium hydrogen phthalate (PHP), previously dried.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator and titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.[5]

    • Perform a blank titration and calculate the exact molarity of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh approximately 250-300 mg of the HEP sample into a clean, dry 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse a calibrated combination pH electrode (or separate glass and reference electrodes) suitable for non-aqueous titrations into the solution.

    • Titrate with the standardized 0.1 M perchloric acid using an automatic potentiometric titrator. The titrant should be added in small increments, especially near the equivalence point.

    • The endpoint is determined from the point of maximum inflection on the titration curve (typically by calculating the first or second derivative).[8]

  • Calculation of Purity:

    • Purity (%) = (V × M × MW) / (W × 10)

      • V = Volume of perchloric acid titrant consumed (mL)

      • M = Molarity of perchloric acid titrant (mol/L)

      • MW = Molecular weight of HEP (129.16 g/mol )[10][11]

      • W = Weight of the HEP sample (mg)

Workflow for Non-Aqueous Potentiometric Titration

G cluster_prep Titrant Preparation & Standardization cluster_analysis Sample Analysis prep_titrant Prepare 0.1 M HClO4 in Glacial Acetic Acid standardize Standardize HClO4 with KHP prep_titrant->standardize titrate Potentiometric Titration with Standardized HClO4 standardize->titrate Standardized Titrant prep_sample Weigh & Dissolve HEP Sample in Glacial Acetic Acid prep_sample->titrate endpoint Determine Endpoint (1st/2nd Derivative) titrate->endpoint calculate Calculate Purity (%) endpoint->calculate

Caption: Workflow for HEP purity assay by non-aqueous potentiometric titration.

Alternative Purity Assessment Methods: A Comparative Overview

While titration provides an excellent measure of the total basic substance content (assay), it is not specific for the parent compound in the presence of basic impurities. For a complete purity profile, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12][13] For HEP, a Reverse-Phase HPLC (RP-HPLC) method is typically employed.

  • Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. A polar mobile phase (e.g., a mixture of water and acetonitrile) carries the sample through a nonpolar stationary phase column (e.g., C18). Nonpolar compounds are retained longer on the column than polar compounds. HEP, being quite polar, will have a relatively short retention time. Purity is determined by calculating the area of the main HEP peak as a percentage of the total area of all detected peaks (excluding the solvent front).

  • Key Advantage: HPLC offers high specificity. It can separate HEP from its synthesis-related impurities and degradation products, providing a detailed impurity profile in a single analysis. This makes it the method of choice for regulatory submissions and in-depth stability studies.[12][13]

Gas Chromatography (GC)

GC separates volatile and semi-volatile compounds in their gaseous state.[14] A sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase.

  • Principle: Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Components are detected as they exit the column, producing a chromatogram. Purity is calculated using the area percent method, similar to HPLC.[15]

  • Applicability to HEP: HEP has a high boiling point (approx. 140-142 °C at 3 mmHg), which is manageable with modern GC instruments and columns.[16][17] GC is particularly effective for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process, which titration or HPLC might not be optimized to detect.[14][18]

Head-to-Head Comparison of Methods

The choice of analytical method involves a trade-off between different performance characteristics. The following table provides a direct comparison to aid in this decision-making process.

Parameter Non-Aqueous Potentiometric Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Primary Measurement Total basic content (Assay)Purity and Impurity ProfilePurity and Volatile Impurity Profile
Specificity Low to Moderate. Will titrate any basic impurity along with the analyte.High. Separates parent compound from non-volatile impurities.High. Separates parent compound from volatile impurities.
Accuracy & Precision Excellent for assay (typically <0.5% RSD)Excellent for purity and impurity quantification (<1-2% RSD)Excellent for purity and volatile impurity quantification (<1-2% RSD)
Sensitivity (LOD/LOQ) Moderate (mg level)High (µg to ng level)Very High (ng to pg level)
Analysis Time/Sample ~10-15 minutes~15-30 minutes~20-40 minutes
Equipment Cost Low to ModerateHighHigh
Cost per Analysis LowModerateModerate
Required Expertise ModerateHighHigh

Conclusion and Strategic Recommendations

The assessment of this compound purity is not a one-size-fits-all endeavor. The optimal method is dictated by the analytical question being asked.

  • For Routine Quality Control and Assay: Non-aqueous potentiometric titration is the recommended method. It is a robust, cost-effective, and highly accurate technique for determining the purity of the bulk substance, as defined by its total basic content.[19] Its simplicity and speed make it ideal for routine checks in a production or research environment.

  • For Impurity Profiling and Regulatory Compliance: High-Performance Liquid Chromatography (HPLC) is the superior choice.[12] Its high specificity allows for the separation, identification, and quantification of individual process-related impurities and degradation products. This level of detail is essential for drug development, stability testing, and meeting the stringent requirements of regulatory bodies.

  • For Analysis of Volatile Impurities: Gas Chromatography (GC) is the go-to method for analyzing residual solvents and other volatile organic impurities that may be present from the synthesis process.[14][20]

In a comprehensive quality control strategy, titration and chromatography are complementary, not mutually exclusive. Titration provides a rapid and accurate assay of the active substance, while HPLC and GC provide a detailed picture of the impurity landscape, ensuring the overall quality, safety, and efficacy of the final product.

References

  • PHARMD GURU. NON AQUEOUS TITRATIONS.
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  • PubChem. CID 159939819 | C12H22N2O4.
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  • ResearchGate. The determination of impurities in caprolactam by capillary gas chromatography-mass spectrometry.
  • Unacademy. Notes on Types of Non-Aqueous Titration and their Significance.
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  • Vedantu. Non Aqueous Titration: Principles, Methods & Uses.
  • ResearchGate. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
  • Khan Academy. Acid–base titrations.
  • ChemBK. N-(2-Hydroxyethyl)-2-pyrrolidone.
  • Omics. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Chemistry For Everyone (YouTube). How To Calculate Percent Purity From Gas Chromatography?.
  • Wikipedia. Acid–base titration.
  • Dr. K. S. V. Krishna Rao (YouTube). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications).
  • ResearchGate. Potentiometric titration curves (a) and distribution curves of ligands....
  • Chemistry LibreTexts. Acid-Base Titrations.
  • NIST WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone.
  • Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone.
  • Politechnika Gdańska. CONDUCTOMETRIC AND POTENTIOMETRIC TITRATION.
  • Chad's Prep (YouTube). 17.2 Acid-Base Titrations and Titration Curves | General Chemistry.
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Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The pyrrolidone scaffold is a privileged structure in chemistry, forming the core of industrial solvents, pharmaceutical intermediates, and commercial polymers. While compounds like N-Methyl-2-pyrrolidone (NMP) are highly effective and widely used, their toxicological profiles, particularly concerning reproductive and developmental effects, have prompted significant regulatory scrutiny and a search for safer alternatives.[1] This guide provides a comparative toxicological analysis of 5-(2-Hydroxyethyl)pyrrolidin-2-one against its key structural analogs: the parent compound 2-Pyrrolidone, the widely scrutinized N-Methyl-2-pyrrolidone (NMP), and the reactive monomer N-Vinyl-2-pyrrolidone (NVP).

The central objective of this document is to synthesize the available toxicological data to build a coherent, data-driven narrative. We will move beyond simple data reporting to explain the causality behind the toxicological endpoints and the experimental designs used to measure them. For drug development professionals and researchers, understanding the structure-toxicity relationships within this chemical class is paramount for early-stage candidate selection and risk assessment. A significant finding of this guide is the relative scarcity of comprehensive data for this compound, which itself presents both a challenge and an opportunity for future research.

Physicochemical Properties and Toxicokinetic Considerations

The toxicological profile of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The pyrrolidone derivatives discussed herein share a common lactam core but differ in their N- or C5-substituents, leading to distinct properties.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Water Solubility LogP
This compound

129.16~309Miscible-1.2 (est.)
2-Pyrrolidone 85.11245Miscible-0.71
N-Methyl-2-pyrrolidone (NMP) 99.13202-204Miscible-0.38
N-Vinyl-2-pyrrolidone (NVP) 111.14193Miscible0.05

Expertise & Experience: Interpreting the Data

The high water solubility and low estimated LogP of this compound suggest it is unlikely to bioaccumulate. Its high boiling point indicates low volatility. In contrast, NMP and NVP are more volatile. The pyrrolidone ring itself is metabolically stable; toxicity is often driven by the substituents. For instance, NMP is readily absorbed and metabolized, with key metabolites including 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). The vinyl group on NVP makes it highly reactive and is central to its carcinogenic properties.[2][3] The metabolism of this compound has not been thoroughly investigated, but the hydroxyethyl group is a potential site for Phase II conjugation reactions (e.g., glucuronidation), which would facilitate rapid excretion.

Comparative Analysis of Toxicological Endpoints

This section forms the core of our analysis, comparing the compounds across key toxicological endpoints. The data reveals a clear divergence in safety profiles, with NMP and NVP posing the most significant hazards.

Acute Toxicity

Acute toxicity studies, typically using oral, dermal, or inhalation routes, provide the median lethal dose (LD50) or concentration (LC50), which is a first-pass indicator of a substance's intrinsic toxicity.

Compound Oral LD50 (rat, mg/kg) Dermal LD50 (rabbit/rat, mg/kg) Inhalation LC50 (rat, mg/L/4h) Summary of Acute Effects
This compound 14430[4] (>6400)[5]>2000 (rat)[5]>0.008 (rat)[5]Very low acute toxicity.
2-Pyrrolidone >5000[6]>2000 (rabbit)[7]No data availableLow acute toxicity; moderate eye irritant.[6]
N-Methyl-2-pyrrolidone (NMP) 3914 - 4150[8][9][10]>5000 (rat)[9]>5.1[9][10]Low acute toxicity; skin and eye irritant.[8]
N-Vinyl-2-pyrrolidone (NVP) ~1500 (calculated)560 (rabbit)[11]No data availableHarmful if swallowed, toxic in contact with skin, causes serious eye damage.[11][12]

Trustworthiness: A Self-Validating System The data consistently show that this compound has an exceptionally low order of acute toxicity, significantly lower than NMP and NVP. An oral LD50 in rats exceeding 5000 mg/kg is generally classified as non-toxic under global harmonized systems (GHS). This provides a strong initial data point for its potential as a safer alternative.

Genotoxicity and Mutagenicity

Genotoxicity assays are critical for identifying compounds that can damage DNA, potentially leading to cancer or heritable diseases. The bacterial reverse mutation assay (Ames test) is a standard initial screen.

Compound Ames Test (OECD 471) In Vitro Micronucleus Other Genotoxicity Data
This compound Negative[13]No data availableNo data available
2-Pyrrolidone No data available[6]No data availableStated to not cause genetic toxicity.
N-Methyl-2-pyrrolidone (NMP) Generally NegativeGenerally NegativeNot considered a genotoxic agent.[14]
N-Vinyl-2-pyrrolidone (NVP) Negative[3]No data availableDespite negative results in some assays, its carcinogenicity suggests a potential non-genotoxic or complex mechanism.[3][15]

Authoritative Grounding: The negative Ames test result for this compound is a crucial piece of evidence suggesting it does not induce point mutations in bacteria.[13] However, this is only one test. A complete assessment requires further investigation, such as an in vitro micronucleus assay (OECD 487), to detect chromosomal damage.

Carcinogenicity

Long-term animal studies are used to assess the carcinogenic potential of a substance.

  • This compound: No data available.

  • 2-Pyrrolidone: No data available.[6]

  • N-Methyl-2-pyrrolidone (NMP): No increase in tumors in rats. An increase in liver adenomas and carcinomas was seen in mice at high doses (1089 mg/kg/day).[14]

  • N-Vinyl-2-pyrrolidone (NVP): Considered an animal carcinogen. Inhalation exposure in rats produced tumors of the nasal cavity, larynx, and liver.[2][3][12] This is a major hazard associated with NVP.

Reproductive and Developmental Toxicity

This is the most critical endpoint differentiating these compounds, particularly concerning NMP.

  • This compound: No data available. This is a significant data gap that must be addressed before it can be considered a truly "safe" alternative.

  • 2-Pyrrolidone: Stated to cause developmental toxicity only at levels toxic to the mother.

  • N-Methyl-2-pyrrolidone (NMP): This is the defining hazard for NMP. It is classified as a reproductive toxicant that harms the developing fetus.[1] Studies in rats show it reduces fertility, causes developmental delays, and at high doses can cause extensive damage to seminiferous tubules in males.[16][17]

  • N-Vinyl-2-pyrrolidone (NVP): No comprehensive data available in the provided search results, but its high general toxicity warrants caution.[11]

Key Experimental Protocols: A Closer Look

To ensure scientific integrity, it is essential to understand the methodologies that generate this data. Below are detailed protocols for two foundational toxicology assays.

Protocol: Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

Causality Behind Experimental Choices: The OECD 420 guideline is designed to determine a substance's intrinsic toxicity with minimal animal usage.[18][19] It avoids using death as a primary endpoint, relying instead on clear signs of toxicity at fixed dose levels (5, 50, 300, 2000, and 5000 mg/kg).[18][20] The use of a single sex (typically female, as they are often slightly more sensitive) and a step-wise procedure reduces the number of animals required compared to traditional LD50 tests.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy, young adult rats (8-12 weeks old) of a single sex (normally females).[20] Acclimatize animals to laboratory conditions for at least 5 days.

  • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to gauge the toxic response.[19][21] The outcome determines the starting dose for the main study.

  • Dosing: Fast animals overnight prior to dosing.[18] Administer the test substance in a single dose by oral gavage.

  • Main Study: Dose a group of 5 animals at the selected starting level.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for at least 14 days.[19] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and body weight weekly.[18]

  • Endpoint Determination: Based on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed doses until the dose causing evident toxicity is identified.[18]

  • Pathology: At the end of the study, perform a gross necropsy on all animals to identify any pathological changes.[19]

Workflow Diagram: OECD 420 Fixed Dose Procedure

OECD420_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) sighting Sighting Study (1 animal) start->sighting observe_sighting Observe for Toxicity/Mortality sighting->observe_sighting main_study Main Study: Dose 5 Animals at Selected Level observe_sighting->main_study Inform Dose Selection observe_main Observe for 14 Days (Clinical Signs, Body Weight) main_study->observe_main outcome Evaluate Outcome observe_main->outcome evident_tox Evident Toxicity outcome->evident_tox 2-4 animals show signs no_tox No Evident Toxicity outcome->no_tox 0-1 animal shows signs mortality Mortality outcome->mortality Mortality occurs lower_dose Test Lower Dose evident_tox->lower_dose stop Stop: Classify Substance evident_tox->stop higher_dose Test Higher Dose no_tox->higher_dose no_tox->stop mortality->lower_dose mortality->stop lower_dose->main_study higher_dose->main_study

Caption: Workflow for the OECD 420 Acute Oral Toxicity test.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality Behind Experimental Choices: The Ames test uses several strains of Salmonella typhimurium and E. coli that are engineered with mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. A mammalian liver extract (S9 fraction) is included to simulate metabolic activation, as some chemicals only become mutagenic after being processed by liver enzymes.[22][23]

Step-by-Step Methodology:

  • Strain Selection: Select at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or WP2 uvrA (pKM101)).[22] This covers the detection of both base-pair substitution and frameshift mutagens.

  • Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range of the test substance, identifying cytotoxic levels.

  • Main Experiment (Plate Incorporation Method): a. To a test tube with molten top agar, add the bacterial culture, the test substance at a specific concentration, and either the S9 metabolic activation mix or a buffer control.[24] b. Quickly vortex the tube and pour the mixture onto a minimal glucose agar plate.[24] c. Include a negative (vehicle) control and a known positive control for each strain, with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[24]

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count.

AmesTest_Workflow

Caption: A tiered approach to toxicological testing for novel pyrrolidones.

References

  • Saillenfait, A. M., et al. (2008). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. International Journal of Occupational Medicine and Environmental Health, 21(1), 73-80. [Link]
  • Solomon, H. M., et al. (1995). 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat. Drug and Chemical Toxicology, 18(4), 271-293. [Link]
  • U.S. Environmental Protection Agency (EPA). (2021). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). [Link]
  • Organisation for Economic Co-operation and Development (OECD). (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]
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  • Thakur, K. (2016). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. SlideShare. [Link]
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A Scientist's Guide to Validating the Structure of 5-(2-Hydroxyethyl)pyrrolidin-2-one Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of pharmaceutical development, the stability of a drug substance is a critical attribute that directly impacts its safety and efficacy. The formation of degradation products, even at minute levels, can introduce unforeseen toxicological risks and alter the therapeutic outcome. This guide offers a detailed comparison of analytical strategies for the structural validation of degradation products originating from 5-(2-Hydroxyethyl)pyrrolidin-2-one, a compound often used as an intermediate in pharmaceutical synthesis. Moving beyond standard protocols, this document delves into the scientific rationale behind experimental choices, enabling researchers to construct robust, self-validating analytical workflows.

The Imperative of Degradation Pathway Elucidation

A thorough understanding of how this compound degrades is fundamental to ensuring the quality and safety of the final pharmaceutical product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stress testing to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2][3] This proactive approach is essential for developing stable formulations, defining appropriate storage conditions, and establishing a valid shelf-life for the drug product.[4]

A Comparative Toolkit for Structural Analysis

The definitive identification of unknown degradation products requires a multi-faceted analytical approach. No single technique provides all the necessary information; instead, a combination of methods is employed to piece together the structural puzzle.

Analytical TechniquePrinciple of OperationStrengths in Degradant AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD) Separates compounds based on their differential affinity for a stationary and a mobile phase.Excellent for separating and quantifying the parent compound and its degradation products. A stability-indicating method is the cornerstone of any degradation study.[5]Provides limited structural information beyond the UV chromophore, which may be similar for related compounds.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.Provides accurate mass measurements, which are crucial for determining the elemental composition of degradants. Tandem MS (MS/MS) offers fragmentation patterns that are invaluable for structural elucidation.[7][8]Isomeric compounds can be difficult to distinguish. Ionization efficiency can vary significantly between the parent drug and its degradants.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds in a gaseous mobile phase before mass analysis.Effective for identifying volatile degradation products.This compound and many of its likely degradation products are not sufficiently volatile and would require derivatization, which can complicate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Considered the gold standard for unambiguous structure determination, providing definitive evidence of atomic arrangement.[5][7]Requires isolation of the degradation product in sufficient quantity and purity. Less sensitive than mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a molecule, providing a "fingerprint" of its functional groups.[6]Can confirm the presence or absence of key functional groups (e.g., carbonyls, hydroxyls) in an isolated degradant.[7]Provides limited information on the overall molecular structure and connectivity.

Expert Insight: The most effective strategy involves a tiered approach. HPLC-DAD is used to develop a stability-indicating method and to monitor the formation of degradation products under stress conditions. LC-MS is then employed to gain initial structural insights, including molecular weight and fragmentation data. For critical degradation products that appear in significant quantities, isolation via preparative HPLC followed by definitive structural characterization using NMR and FTIR is the standard and most rigorous approach.

Forced Degradation: Proactively Uncovering Instabilities

Forced degradation, or stress testing, is a systematic process of subjecting a drug substance to conditions more severe than those it would encounter during storage and shipping.[2][9] This accelerated degradation helps to identify the likely degradation products and pathways.[2] According to ICH guidelines, stress testing should include exposure to acid, base, oxidation, heat, and light.[1][3][9]

A General Workflow for Forced Degradation Studies

Caption: A workflow for conducting forced degradation studies and subsequent degradation product identification.

Detailed Protocol: Oxidative Degradation

This protocol provides a step-by-step method for investigating the stability of this compound under oxidative stress.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample: To a known volume of the stock solution, add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

  • Control Sample: Prepare a control by adding the same volume of the solvent without hydrogen peroxide.

  • Incubation: Store both samples protected from light at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

  • Time-Point Analysis: At regular intervals (e.g., 2, 8, 24 hours), withdraw aliquots from both the stress and control samples.

  • Reaction Quenching (Optional but Recommended): If necessary, the reaction can be stopped by adding a quenching agent like sodium bisulfite.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the extent of degradation and the profile of the degradation products.

Rationale for Experimental Choices:

  • Hydrogen Peroxide (3%): This is a commonly used oxidizing agent in forced degradation studies as it can simulate oxidative degradation that might occur in the presence of atmospheric oxygen or trace metal ions.[1]

  • Protection from Light: This is crucial to ensure that the observed degradation is due to oxidation and not a result of photolytic degradation.

  • Time-Point Monitoring: This allows for an understanding of the degradation kinetics and helps in selecting the optimal time point for isolating degradation products, aiming for a target degradation of 5-20%.[1]

A Systematic Approach to Structural Elucidation

Once a degradation product is detected, a logical and systematic workflow is essential for its structural validation.

G A Degradation Product Detected via HPLC B LC-MS Analysis A->B C Determine Molecular Weight and Elemental Formula B->C D Analyze MS/MS Fragmentation Patterns B->D E Propose Putative Structures C->E D->E F Isolate Degradation Product (e.g., Prep-HPLC) E->F G Acquire NMR Data (1H, 13C, 2D-NMR) F->G H Acquire Other Spectroscopic Data (e.g., FTIR) F->H I Confirm Structure G->I H->I J Synthesize Reference Standard (Optional but Recommended) I->J K Compare Spectroscopic and Chromatographic Data I->K J->K

Caption: A comprehensive workflow for the structural elucidation of an unknown degradation product.

Hypothetical Case Study: Hydrolytic Degradant

Imagine a major degradation product is observed under acidic hydrolysis of this compound.

  • LC-MS Analysis: High-resolution mass spectrometry reveals a molecular ion with an m/z corresponding to a molecular formula of C6H13NO3. This indicates the addition of one molecule of water (H2O) to the parent compound (C6H11NO2).

  • Hypothesis Generation: The most likely reaction under acidic hydrolysis is the opening of the lactam ring to form the corresponding amino acid: 4-amino-6-hydroxyhexanoic acid.

  • MS/MS Fragmentation: The fragmentation pattern shows a characteristic loss of water and a loss of the carboxylic acid group, which supports the proposed linear amino acid structure.

  • Isolation and NMR Analysis: The degradant is isolated using preparative HPLC.

    • ¹H NMR: The spectrum shows a distinct triplet for the terminal hydroxyl methylene group and other multiplets consistent with a linear alkyl chain. Crucially, broad signals indicative of amine (NH2) and carboxylic acid (OH) protons are observed.

    • ¹³C NMR: A signal in the downfield region (~175-185 ppm) confirms the presence of a carboxylic acid carbon.

    • 2D NMR (COSY, HMBC): These experiments establish the connectivity between protons and carbons, confirming the 4-amino-6-hydroxyhexanoic acid structure and ruling out other isomers.

Trustworthiness Through Corroboration: The proposed structure is validated by the convergence of evidence from multiple, independent analytical techniques. The accurate mass and fragmentation data from LC-MS provide a strong initial hypothesis, which is then unequivocally confirmed by the detailed structural information from NMR spectroscopy. This multi-technique approach ensures a high degree of confidence in the final structural assignment.

Conclusion

The structural validation of degradation products is a scientifically rigorous process that is essential for ensuring the safety and quality of pharmaceutical products. By combining a systematic approach to forced degradation studies with a powerful arsenal of analytical techniques, researchers can confidently identify and characterize these impurities. This guide provides a framework for not only executing the necessary experiments but also for understanding the underlying scientific principles, ultimately contributing to the development of safer and more effective medicines.

References

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comparative review of synthesis routes for N-substituted pyrrolidones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Review of Synthesis Routes for N-Substituted Pyrrolidones

Introduction: The Enduring Relevance of the Pyrrolidone Core

N-substituted pyrrolidones represent a critical class of five-membered lactams, with members like N-Methyl-2-pyrrolidone (NMP) and N-vinyl-2-pyrrolidone (NVP) being cornerstones of numerous industrial processes. They function as versatile aprotic solvents, key intermediates in pharmaceutical synthesis, and monomers for advanced polymers.[1] The pyrrolidone scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the nootropic piracetam and the anticonvulsant levetiracetam.[1]

However, the traditional reliance on petrochemically-derived feedstocks and often harsh reaction conditions has prompted a paradigm shift. Coupled with increasing regulatory scrutiny of solvents like NMP for their reproductive toxicity, the development of efficient, sustainable, and safer synthetic routes has become a paramount objective for researchers in both academia and industry.[2]

This guide provides a comparative analysis of the dominant and emerging synthetic strategies for N-substituted pyrrolidones. We will dissect the mechanistic underpinnings, compare performance with quantitative data, and provide detailed experimental protocols to empower researchers, chemists, and drug development professionals to make informed decisions that balance efficiency, scalability, and green chemistry principles.

Diagram: Major Synthetic Pathways to N-Substituted Pyrrolidones

G cluster_feedstocks Fossil Feedstocks cluster_biomass Biomass-Derived Feedstocks cluster_routes GBL γ-Butyrolactone (GBL) DirectAmination Direct Amination GBL->DirectAmination High T, P + R-NH₂ Pyrrolidone 2-Pyrrolidone BaseAlkylation Base-Mediated N-Alkylation Pyrrolidone->BaseAlkylation 1. Base 2. R-X LevulinicAcid Levulinic Acid (LA) ReductiveAmination Reductive Amination LevulinicAcid->ReductiveAmination H₂, Catalyst + R-NH₂ Product N-Substituted Pyrrolidones ReductiveAmination->Product DirectAmination->Product BaseAlkylation->Product

Caption: Overview of primary synthetic routes to N-substituted pyrrolidones.

The Industrial Workhorse: Direct Amination of γ-Butyrolactone (GBL)

The reaction of γ-butyrolactone, a commodity chemical typically derived from the hydrogenation of maleic anhydride, with primary amines is the most established and widely used industrial method for producing N-alkyl pyrrolidones like NMP.[3] This process is valued for its high efficiency and throughput.

Mechanism and Causality: The reaction proceeds via a nucleophilic acyl substitution. The primary amine (e.g., methylamine) attacks the electrophilic carbonyl carbon of the lactone, leading to a ring-opening to form a γ-hydroxyamide intermediate. This intermediate is generally not isolated. The high temperatures and pressures employed are critical causal factors; they provide the necessary activation energy to overcome the stability of the lactone and drive the subsequent intramolecular cyclization via dehydration, releasing a molecule of water and forming the highly stable five-membered amide ring of the pyrrolidone.[4] The process is typically performed continuously in tubular or shaft reactors to handle the high pressures and temperatures safely and efficiently.[5]

Typical Reaction Conditions:

  • Temperature: 200–350 °C[5]

  • Pressure: 40–100 atm (4 to 10 MPa), and can be higher, to maintain the reactants in the liquid phase.[5][6]

  • Reactants: γ-Butyrolactone and a primary amine (e.g., monomethylamine). An excess of the amine is often used to drive the reaction to completion.[4]

  • Catalyst: The reaction is often run without an explicit catalyst, driven by thermal energy alone. However, some processes may use acidic or basic catalysts.[7]

  • Yield: Typically very high, often exceeding 98-99%.[3][5]

The Green Alternative: Reductive Amination of Levulinic Acid

With the increasing focus on sustainable chemistry, the valorization of biomass has become a major research area. Levulinic acid (LA), readily accessible from the acid-catalyzed dehydration of C6 sugars (cellulose), is a top-tier platform molecule.[8][9] Its reductive amination provides a direct, greener path to N-substituted-5-methyl-2-pyrrolidones.[10][11]

Mechanism and Causality: This one-pot reaction is a cascade process involving three key steps, typically facilitated by a heterogeneous catalyst possessing both acidic and metallic sites.[10]

  • Imine/Enamine Formation: The primary amine reacts with the ketone carbonyl of levulinic acid to form an imine intermediate, with the elimination of water.

  • Intramolecular Cyclization: The carboxylic acid moiety of the imine intermediate then undergoes an intramolecular amidation, cyclizing to form a cyclic enamine or a related species. This step is often the rate-determining step.[12]

  • Reduction: The metallic component of the catalyst (e.g., Pd, Pt, Ru, Ni) hydrogenates the double bond of the cyclic intermediate to yield the final N-substituted pyrrolidone product.[10][13]

The choice of catalyst is crucial for efficiency and selectivity. The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling, key tenets of green chemistry.[10]

G LA Levulinic Acid + R-NH₂ Imine Imine Intermediate LA->Imine - H₂O (Condensation) Cyclic Cyclic Intermediate (Enamine) Imine->Cyclic Intramolecular Cyclization Product N-Substituted Pyrrolidone Cyclic->Product + H₂ / Catalyst (Reduction)

Sources

A Senior Application Scientist's Guide to the Hygroscopicity of Pyrrolidone Derivatives: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Water in Pharmaceutical Formulations

In the realm of pharmaceutical sciences, water is not merely a passive solvent; it is a dynamic component that can profoundly influence the stability, efficacy, and manufacturability of a drug product. The propensity of a substance to attract and retain atmospheric moisture—a property known as hygroscopicity—is a critical parameter that must be meticulously evaluated during pre-formulation and formulation development.[1][2][3][4] For active pharmaceutical ingredients (APIs) and excipients, excessive moisture uptake can lead to a cascade of undesirable events, including chemical degradation (e.g., hydrolysis), physical instability (e.g., crystal form changes, deliquescence), and compromised mechanical properties like powder flow and compressibility.[2][3]

Pyrrolidone derivatives are a versatile class of compounds widely employed in the pharmaceutical industry. From the polymeric binder Polyvinylpyrrolidone (PVP) to the aprotic solvent N-Methyl-2-Pyrrolidone (NMP), these materials offer a range of functionalities. However, their utility is intrinsically linked to their interaction with water. This guide provides a quantitative comparison of the hygroscopic nature of key pyrrolidone derivatives, grounded in established analytical techniques, to empower researchers and formulation scientists in making informed decisions.

The Subjects of Comparison: A Family of Pyrrolidones

Our comparative analysis focuses on three widely used pyrrolidone derivatives, each with a distinct molecular architecture and application profile:

  • Polyvinylpyrrolidone (PVP): A hygroscopic, amorphous polymer available in various molecular weight grades, characterized by a "K-value".[5][6] We will examine two common grades, PVP K30 and PVP K90 , which differ in their degree of polymerization and molecular weight.[7] Despite these differences, their fundamental repeating unit provides numerous sites for hydrogen bonding with water.[8]

  • N-Methyl-2-Pyrrolidone (NMP): A powerful, polar aprotic solvent recognized for its high solvency and complete miscibility with water at all temperatures.[9][10] Its hygroscopic nature is a key consideration in solvent-based processing and purification.

  • N-Vinyl-2-Pyrrolidone (NVP): The monomer unit from which PVP is synthesized.[11][12] While primarily a liquid reactive intermediate, understanding its interaction with water is crucial for polymerization processes and handling.

Quantifying Hygroscopicity: The Dynamic Vapor Sorption (DVS) Method

To move beyond qualitative descriptions like "slightly" or "very" hygroscopic, a robust quantitative method is required. While Karl Fischer titration is an excellent and precise method for determining the absolute water content of a sample at a single point in time, it does not reveal the dynamics of moisture uptake and loss across a range of environmental conditions.[13][14][15]

For a comprehensive characterization, Dynamic Vapor Sorption (DVS) is the preferred technique. DVS is a gravimetric method that measures the mass change of a sample as it is exposed to a precisely controlled stream of gas at a specific temperature and varying levels of relative humidity (RH).[16][17][18] This allows for the generation of a moisture sorption-desorption isotherm, a unique fingerprint of how a material interacts with water vapor.[16][19]

Expertise in Practice: The Causality Behind the DVS Protocol

The protocol described below is designed to be a self-validating system. Each parameter is chosen to ensure that the data collected is accurate, reproducible, and truly representative of the material's properties.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation & Loading:

    • Step 1.1: Accurately weigh 5-15 mg of the pyrrolidone derivative into a clean, dry DVS sample pan.

    • Causality: This mass range is optimal for modern microbalances, ensuring high sensitivity to mass changes without being limited by sample saturation or slow equilibration kinetics. For powdered samples like PVP, using a consistent, small mass minimizes inter-particle effects and ensures uniform exposure to the humidified gas stream.[3]

  • Initial Drying/Pre-treatment:

    • Step 2.1: Place the sample in the DVS instrument and expose it to a stream of dry nitrogen (0% RH) at the analysis temperature (typically 25°C) until a stable mass is achieved. The equilibrium criterion is typically set to a mass change of less than 0.002% per minute over a 10-minute period.

    • Causality: This critical step establishes a dry reference mass. Without this, the initial moisture content of the material would be unknown, making accurate hygroscopicity categorization impossible.[1] This step removes confounding variability from sample history and handling.[20]

  • Sorption Phase:

    • Step 3.1: Increase the RH in a stepwise fashion, for example, from 0% to 90% RH in 10% RH increments.

    • Step 3.2: At each RH step, allow the sample to equilibrate until the mass becomes stable, using the same equilibrium criterion as in the drying step. The instrument automatically records the mass at equilibrium for each RH value.

    • Causality: A stepwise increase allows for the precise determination of equilibrium moisture content at various humidity levels. The 10% RH increment provides sufficient data points to accurately define the shape of the isotherm curve, which is crucial for understanding the sorption mechanism (e.g., monolayer vs. multilayer adsorption).[18][19]

  • Desorption Phase:

    • Step 4.1: Once the maximum RH (e.g., 90%) is reached and the sample has equilibrated, decrease the RH in the same stepwise manner back to 0% RH.

    • Step 4.2: Record the equilibrium mass at each descending RH step.

    • Causality: The desorption phase is essential for identifying hysteresis—the phenomenon where the amount of moisture at a given RH is different during desorption than it was during sorption. Hysteresis can indicate changes in the material's structure, such as the formation of stable hydrates or solvent-induced phase changes.[19][21]

  • Data Analysis:

    • Step 5.1: Plot the percentage change in mass (%Δm) on the y-axis against the relative humidity (%RH) on the x-axis for both the sorption and desorption phases. This graph is the moisture sorption isotherm.

Visualizing the Workflow: DVS Experimental Process

DVS_Workflow cluster_prep 1. Preparation cluster_exp 2. DVS Analysis cluster_analysis 3. Data Output prep Weigh 5-15 mg of Pyrrolidone Derivative dry Initial Drying (0% RH) Establish Dry Mass prep->dry Load Sample sorb Sorption Phase (Stepwise RH Increase, 0% -> 90%) dry->sorb Equilibrate desorb Desorption Phase (Stepwise RH Decrease, 90% -> 0%) sorb->desorb Equilibrate plot Plot % Mass Change vs. %RH desorb->plot Collect Data isotherm Generate Sorption-Desorption Isotherm plot->isotherm

Caption: A schematic of the Dynamic Vapor Sorption (DVS) workflow.

Quantitative Data Summary

The hygroscopicity of different pyrrolidone derivatives can be summarized by their equilibrium moisture content at standard controlled conditions. The data presented below is synthesized from authoritative studies and represents typical values obtained at 25°C.

DerivativeTypeMoisture Content (% w/w) at 25°C / 60% RHMoisture Content (% w/w) at 25°C / 80% RHKey Observations
PVP K12, K17, K30, K90 Amorphous Polymer22 - 24%[21]41 - 42%[21]Highly hygroscopic. Moisture sorption is nearly identical across different molecular weights.[21]
N-Methyl-2-Pyrrolidone (NMP) Liquid SolventNot Applicable (Miscible)Not Applicable (Miscible)Hygroscopic and fully miscible with water in all proportions.[9]
N-Vinyl-2-Pyrrolidone (NVP) Liquid MonomerNot Applicable (Miscible)Not Applicable (Miscible)Miscible with water; its hygroscopicity influences polymerization kinetics.[11]

Discussion: Interpreting the Results and Practical Implications

Polyvinylpyrrolidone (PVP): A Tale of High Hygroscopicity

The DVS data unequivocally demonstrates that PVP is a highly hygroscopic polymer.[5][6][21] The significant water uptake, exceeding 40% of its own weight at 80% RH, is attributed to the high polarity of the lactam ring in the repeating vinylpyrrolidone unit.[5] This structure readily forms hydrogen bonds with water molecules.[8]

A crucial insight from recent studies is that the moisture sorption profiles of different PVP grades (K12 through K90) are virtually identical.[21] This indicates that while molecular weight significantly impacts properties like viscosity and binding strength, it does not alter the intrinsic hygroscopicity of the polymer on a per-mass basis.[7][22]

  • For the Formulation Scientist: This high hygroscopicity is a double-edged sword. While it can be leveraged for applications like wet granulation, it also mandates stringent environmental controls (low humidity) during manufacturing and storage to prevent powder caking, altered dissolution rates, and potential degradation of moisture-sensitive APIs.[2] The choice between PVP K30 and K90 should therefore be based on desired binding or viscosity characteristics, not on an expectation of different moisture handling properties.[7][22]

NMP and NVP: Hygroscopicity in the Liquid State

For the liquid derivatives NMP and NVP, hygroscopicity manifests as complete miscibility with water rather than moisture sorption onto a solid surface.[9][10]

  • For the Process Chemist: The hygroscopic nature of NMP means that when used as a reaction solvent, it can absorb atmospheric moisture, which may be detrimental to water-sensitive reactions. It is imperative to use dried NMP and maintain an inert atmosphere for such processes. Conversely, its miscibility is advantageous in cleaning and purification steps where aqueous streams are involved. For NVP, the presence of water can affect its polymerization rate and the final molecular weight of the resulting PVP, requiring careful control during manufacturing.[11]

Conclusion

The quantitative analysis of pyrrolidone derivatives reveals a spectrum of hygroscopic behaviors intrinsically linked to their physical state and molecular structure. Polyvinylpyrrolidone, regardless of its molecular weight, stands out as a highly hygroscopic solid excipient, a critical factor that must be managed throughout the drug product lifecycle. The liquid derivatives, NMP and NVP, exhibit their hygroscopicity through complete water miscibility, a property that demands careful consideration in chemical synthesis and processing. By employing robust analytical techniques like Dynamic Vapor Sorption, researchers can gain the quantitative data necessary to harness the benefits of these versatile compounds while mitigating the risks associated with their inherent affinity for water.

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  • von der Schulenburg, J. F., et al. (2022). Water Sorption in Glassy Polyvinylpyrrolidone-Based Polymers. MDPI.
  • Ashland. (n.d.). PVP - Polyvinylpyrrolidone polymers.
  • von der Schulenburg, J. F., et al. (2022). Water Sorption in Glassy Polyvinylpyrrolidone-Based Polymers. PMC - PubMed Central.
  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials.
  • Domańska, U., et al. (2025). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.
  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP).
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • Maratek. (2024). A Closer Look at N-Methyl-2-Pyrrolidone (NMP).
  • Jungbauer, F. H. W., et al. (2001). Toxic hygroscopic contact reaction to N-methyl-2-pyrrolidone.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone. NCBI.

Sources

A Comparative Guide to Validating the Absence of Genotoxic Impurities in 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification, control, and validation of analytical methods for genotoxic impurities (GTIs) in 5-(2-Hydroxyethyl)pyrrolidin-2-one. As an important intermediate in pharmaceutical synthesis, ensuring its purity is paramount to patient safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical methodologies supported by experimental insights.

The control of genotoxic impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development, mandated by global regulatory agencies.[2] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3][4][5] Genotoxic impurities, even at trace levels, can pose a significant health risk by damaging DNA, which can lead to mutations and potentially cancer.[6] Therefore, highly sensitive and specific analytical methods are required to detect and quantify these impurities at parts-per-million (ppm) levels.[7]

Potential Genotoxic Impurities in the Synthesis of this compound

The synthetic route to this compound can influence the profile of potential genotoxic impurities. A common synthesis involves the reaction of a precursor like methyl 4-oxobutyrate with 2-aminoethanol.[8]

Based on this and other potential synthetic pathways, a risk assessment should be conducted to identify potential GTIs.[6] Key considerations include the reactivity of starting materials, intermediates, and the potential for side reactions.

Hypothetical Synthesis Pathway and Potential GTI Formation

cluster_0 Synthesis of this compound A Methyl 4-oxobutyrate C Intermediate Adduct A->C PGI1 Potential GTI: Unreacted Starting Materials A->PGI1 B 2-Aminoethanol B->C B->PGI1 D This compound C->D PGI2 Potential GTI: By-products from side reactions C->PGI2

Caption: A simplified synthetic pathway for this compound highlighting potential points of genotoxic impurity introduction.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is crucial for the successful detection and quantification of GTIs at trace levels.[9] The selection depends on the physicochemical properties of the target impurities and the required sensitivity.[2] This section compares three widely used analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the analysis of non-volatile and thermally labile compounds.[10] For GTIs with a UV chromophore, this method can be a cost-effective approach for quantification.[11]

Experimental Protocol: HPLC-UV for Non-Volatile GTIs

  • Sample Preparation:

    • Accurately weigh 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare a spiked sample by adding a known amount of the target GTI standard to the sample solution.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[12]

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[11]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength set at the UV maximum of the target impurity.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[11]

Workflow for HPLC-UV Analysis

cluster_workflow HPLC-UV Workflow Prep Sample Preparation (Dissolution & Spiking) Inject HPLC Injection Prep->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: The general workflow for the analysis of genotoxic impurities using HPLC-UV.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile and semi-volatile GTIs.[10] It offers excellent separation efficiency and the high selectivity and sensitivity of mass spectrometric detection.[7]

Experimental Protocol: GC-MS for Volatile GTIs

  • Sample Preparation:

    • Direct Injection: Dissolve a known amount of this compound in a suitable volatile solvent.

    • Headspace Analysis: For very volatile impurities, headspace sampling can be used to minimize matrix effects. Place a weighed sample in a headspace vial, seal, and heat to allow the volatile impurities to partition into the gas phase.

  • GC-MS Conditions:

    • GC Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injection Mode: Splitless injection for trace analysis.

    • Temperature Program: An optimized temperature ramp to ensure good separation of impurities.

    • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2][9]

  • Method Validation:

    • Perform method validation as per ICH guidelines, paying close attention to the linearity at the low ppm levels and the recovery in accuracy studies.

Workflow for GC-MS Analysis

cluster_workflow GC-MS Workflow Prep Sample Preparation (Direct Injection or Headspace) Inject GC Injection Prep->Inject Separation Chromatographic Separation (Capillary Column) Inject->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis

Caption: The general workflow for the analysis of volatile genotoxic impurities using GC-MS.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[10] It is often considered the gold standard for GTI analysis, especially for non-volatile impurities that lack a strong UV chromophore.[7]

Experimental Protocol: LC-MS/MS for Trace-Level GTIs

  • Sample Preparation:

    • Similar to HPLC-UV, dissolve a known amount of the sample in a suitable solvent.

    • Ensure the final sample solvent is compatible with the LC-MS mobile phase to avoid peak distortion.

  • LC-MS/MS Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for faster analysis and better resolution.[10]

    • Column: A suitable reversed-phase or HILIC column depending on the polarity of the GTI.

    • Mobile Phase: A mixture of volatile buffers (e.g., ammonium formate or acetate) and organic solvents (e.g., methanol or acetonitrile).

    • MS/MS Detector: A triple quadrupole mass spectrometer is commonly used.

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

  • Method Validation:

    • A full validation according to ICH guidelines is required, with a focus on demonstrating the method's ability to achieve the required low detection and quantification limits.

Workflow for LC-MS/MS Analysis

cluster_workflow LC-MS/MS Workflow Prep Sample Preparation (Dissolution) Inject LC Injection Prep->Inject Separation Chromatographic Separation Inject->Separation Ionization Ionization (ESI or APCI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Sources

A Comparative Guide to the Synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one: Cost-Effectiveness, Efficiency, and Sustainability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(2-Hydroxyethyl)pyrrolidin-2-one

This compound, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of chemical products. Its primary application lies in the production of N-vinyl-2-pyrrolidone (NVP), the monomer for polyvinylpyrrolidone (PVP), a widely used polymer in the pharmaceutical, cosmetic, and food industries. The hydroxyl functionality of HEP also makes it a valuable building block for the synthesis of other specialized chemicals and active pharmaceutical ingredients. Given its industrial importance, the development of cost-effective, efficient, and sustainable methods for its synthesis is a topic of significant interest to researchers and chemical industry professionals.

This guide provides a comprehensive comparison of the most relevant methods for the synthesis of this compound, with a focus on their comparative cost-effectiveness, reaction efficiency, and environmental impact. We will delve into the underlying chemistry of each method, present detailed experimental protocols, and provide a comparative analysis of their key performance metrics.

Key Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through three main routes, each with its own set of advantages and disadvantages:

  • Thermal Reaction of gamma-Butyrolactone (GBL) with Ethanolamine: This is the most established and commercially practiced method.

  • Reductive Amidation of Succinic Acid with Ethanolamine: A "greener" alternative that utilizes bio-based feedstock.

  • Reductive Amination of Methyl 4-Oxobutyrate with Ethanolamine: A catalytic hydrogenation route.

Method 1: Thermal Reaction of gamma-Butyrolactone (GBL) with Ethanolamine

This method is the cornerstone of industrial HEP production. The reaction involves the nucleophilic attack of ethanolamine on the carbonyl carbon of gamma-butyrolactone, leading to ring-opening to form an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the final product.

Reaction Mechanism and Rationale

The reaction proceeds in two main steps. First, the primary amine of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This results in the opening of the five-membered ring to form N-(2-hydroxyethyl)-4-hydroxybutyramide. In the second step, under high-temperature conditions, an intramolecular cyclization occurs, where the nitrogen atom attacks the terminal carbon bearing the hydroxyl group, leading to the elimination of a water molecule and the formation of the stable pyrrolidinone ring. The high temperature is necessary to drive the dehydration and cyclization steps to completion.

Caption: Synthesis of HEP from GBL and Ethanolamine.

Experimental Protocol (Industrial Process Adaptation)

The following is a generalized protocol adapted from industrial practices for the continuous production of HEP.

Materials:

  • gamma-Butyrolactone (GBL)

  • Ethanolamine

  • Water

  • High-pressure reactor

Procedure:

  • A mixture of gamma-butyrolactone, ethanolamine, and water is prepared. A typical molar ratio is approximately 1:1 for GBL to ethanolamine, with a specific amount of water added to the reaction mixture.[1]

  • The reaction mixture is continuously fed into a high-pressure reactor.

  • The reaction is carried out at a temperature of 250°C for a residence time of 2 hours.[1]

  • The crude reaction product, containing approximately 73% HEP, unreacted starting materials, water, and high-boiling point byproducts, is continuously withdrawn from the reactor.[1]

  • The crude product undergoes a multi-stage distillation process under reduced pressure to separate the pure HEP from the lower and higher boiling point impurities.[1]

  • Through this purification process, HEP with a purity of over 99.9% can be obtained.[1]

Performance and Cost-Effectiveness
ParameterValueSource(s)
Yield (crude) ~73%[1]
Final Purity >99.9%[1][2]
Reaction Temperature 250°C[1]
Reaction Time 2 hours[1]
Catalyst None[3]
Starting Material Cost GBL: ~

1.5-2/kg
[2][4][5]

Advantages:

  • High-yielding and well-established commercial process.

  • Does not require a catalyst, simplifying the process and reducing costs.

  • Relatively short reaction time.

Disadvantages:

  • Requires high temperatures, leading to significant energy consumption.

  • Relies on fossil fuel-derived gamma-butyrolactone.

  • The crude product contains a significant amount of impurities, necessitating an extensive purification process.

Method 2: Reductive Amidation of Succinic Acid with Ethanolamine

This method represents a more sustainable approach to HEP synthesis, utilizing succinic acid, which can be derived from biomass fermentation. The process involves the reaction of succinic acid with ethanolamine in the presence of a catalyst and hydrogen gas.

Reaction Mechanism and Rationale

The reaction pathway involves several steps. Initially, succinic acid reacts with ethanolamine to form mono- and diamides. These amides can then cyclize to form N-(2-hydroxyethyl)succinimide. The succinimide intermediate is then catalytically hydrogenated to yield this compound. A ruthenium on carbon (Ru/C) catalyst is particularly effective for this transformation due to its ability to activate both the imide carbonyl groups and hydrogen.[6][7]

Caption: Reductive amidation of succinic acid to HEP.

Experimental Protocol (Laboratory Scale)

The following protocol is based on published research for the reductive amidation of succinic acid.[6]

Materials:

  • Succinic acid

  • Ethanolamine

  • Deionized water

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • High-pressure autoclave

Procedure:

  • In a glass liner for the autoclave, combine succinic acid (e.g., 1.5 g), a molar equivalent of ethanolamine, deionized water (e.g., 1.5 g), and the Ru/C catalyst (e.g., 37.5 mg).[6]

  • Place the liner in the autoclave and seal the reactor.

  • Pressurize the autoclave with hydrogen gas to 150 bar.

  • Heat the reactor to 150°C while stirring (e.g., 750 rpm).

  • Maintain these conditions for the desired reaction time (e.g., 2-8 hours). The reaction progress can be monitored by taking samples and analyzing them by HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The product mixture is then filtered to remove the catalyst, and the HEP can be isolated and purified by distillation.

Performance and Cost-Effectiveness
ParameterValueSource(s)
Yield High (exact value for HEP not stated, but the subsequent product, NVP, is ≥72% over two steps)[6]
Reaction Temperature 150°C[6]
Reaction Pressure 150 bar H₂[6]
Reaction Time 2-8 hours (time-dependent yield)[6]
Catalyst Ru/C[6]
Starting Material Cost Succinic Acid: ~

1.5-2/kg; Ru/C catalyst: relatively expensive
[2][5][7][8][9]

Advantages:

  • Utilizes renewable, bio-based succinic acid, offering a "green" alternative to the fossil-based GBL route.

  • Operates at a lower temperature than the GBL method.

  • The final product from the two-step process to NVP has high selectivity.[6]

Disadvantages:

  • Requires high-pressure hydrogen, which has safety and infrastructure implications.

  • The use of a precious metal catalyst (ruthenium) adds to the cost.

  • The reaction produces byproducts that need to be separated.

Method 3: Reductive Amination of Methyl 4-Oxobutyrate with Ethanolamine

This method is another catalytic hydrogenation route that starts from methyl 4-oxobutyrate.

Reaction Mechanism and Rationale

This reaction is a direct reductive amination. It is presumed that the methyl 4-oxobutyrate first reacts with ethanolamine to form an imine or enamine intermediate, which is then immediately hydrogenated in the presence of the catalyst to form the saturated pyrrolidinone ring. The use of a catalyst like Ru/C is essential for the hydrogenation step.

Caption: Synthesis of HEP from Methyl 4-Oxobutyrate.

Experimental Protocol (Patent Example)

The following protocol is adapted from a patent describing this synthesis.[10]

Materials:

  • Methyl 4-oxobutyrate

  • 2-Aminoethanol (Ethanolamine)

  • Methanol

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • Pressure reactor

Procedure:

  • A mixture of methyl 4-oxobutyrate (e.g., 1.1 g), 2-aminoethanol (e.g., 4.05 g), methanol (e.g., 2 ml), and 5% Ru/C catalyst (e.g., 0.2 g) is placed in a pressure reactor.[10]

  • The reactor is flushed and then pressurized with hydrogen to 1,000 psi.

  • The reactor is heated to 100°C and shaken for four hours.

  • After cooling and venting the unreacted hydrogen, the mixture is filtered to remove the catalyst.

  • The product, HEP, is confirmed by gas chromatography-mass spectrometry. The patent states complete conversion of the starting material.[10]

Performance and Cost-Effectiveness
ParameterValueSource(s)
Yield "Complete conversion" (implies high yield)[10]
Reaction Temperature 100°C[10]
Reaction Pressure 1,000 psi H₂ (~69 bar)[10]
Reaction Time 4 hours[10]
Catalyst Ru/C[10]
Starting Material Cost Methyl 4-oxobutyrate: cost data not readily available, likely higher than GBL or succinic acid; Ethanolamine: ~$1.5-2/kg; Ru/C catalyst: relatively expensive[2][5][8][9]

Advantages:

  • Operates at a lower temperature than the other two methods.

  • Achieves complete conversion of the starting material.

Disadvantages:

  • Requires high-pressure hydrogen.

  • Uses a precious metal catalyst.

  • The cost and availability of the starting material, methyl 4-oxobutyrate, may be a limiting factor for large-scale production compared to GBL and succinic acid.

Comparative Analysis and Discussion

FeatureMethod 1: GBL + EthanolamineMethod 2: Succinic Acid + EthanolamineMethod 3: Methyl 4-Oxobutyrate + Ethanolamine
Starting Materials Fossil-based (GBL)Potentially bio-based (Succinic Acid)Likely fossil-based
Yield High (crude ~73%, purified >99.9%)HighHigh ("complete conversion")
Reaction Conditions High Temp (250°C), Atmospheric PressureModerate Temp (150°C), High Pressure (150 bar H₂)Low Temp (100°C), High Pressure (~69 bar H₂)
Catalyst NoneRu/C (precious metal)Ru/C (precious metal)
Energy Intensity High (due to high temperature)Moderate to High (due to pressure and moderate temp)Moderate (due to pressure and low temp)
Sustainability Lower (fossil-based feedstock)Higher (potential for bio-based feedstock)Lower
Cost-Effectiveness Commercially viable, but dependent on GBL price and energy costs.Potentially competitive, especially with low-cost bio-succinic acid, but catalyst cost is a factor.Likely less cost-effective for bulk production due to starting material cost.
Safety Concerns High temperature operation. GBL is a regulated chemical in some regions.[11]High-pressure hydrogen handling.High-pressure hydrogen handling.

From a purely economic standpoint for large-scale industrial production, the thermal reaction of GBL with ethanolamine remains the dominant method due to its established infrastructure, high throughput, and the absence of a costly catalyst. However, the high energy consumption and reliance on fossil fuels are significant drawbacks.

The reductive amidation of succinic acid presents a compelling "green" alternative. As the production of bio-based succinic acid becomes more cost-competitive, this route could challenge the GBL-based process, particularly for companies focused on sustainability. The main hurdles are the capital investment for high-pressure hydrogenation equipment and the cost and lifecycle of the ruthenium catalyst.

The reductive amination of methyl 4-oxobutyrate is an interesting laboratory-scale synthesis due to its milder temperature conditions. However, its industrial viability is questionable due to the probable higher cost and lower availability of the starting material compared to GBL and succinic acid.

Conclusion for the Research and Development Professional

The choice of synthesis method for this compound depends heavily on the specific priorities of the application.

  • For large-scale, cost-driven industrial production , the traditional thermal reaction of gamma-butyrolactone with ethanolamine is the current standard, offering high yields and throughput. However, manufacturers should be mindful of the volatility in GBL pricing and the increasing pressure to adopt more sustainable practices.

  • For developing sustainable and bio-based chemical processes , the reductive amidation of succinic acid is the most promising route. Further research into developing more cost-effective and robust catalysts, as well as optimizing reaction conditions to reduce pressure requirements, would significantly enhance its industrial attractiveness.

  • For laboratory-scale synthesis and process development , all three methods are viable. The methyl 4-oxobutyrate route may be advantageous for its lower temperature requirements, provided the starting material is readily available.

Ultimately, the future of this compound synthesis will likely involve a transition towards more sustainable feedstocks and processes. The reductive amidation of bio-based succinic acid stands out as a key technology in this transition, and continued research and development in this area are highly encouraged.

References

  • Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. EP1375481A1.
  • Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone. US7045639B2.
  • INTEGRATED PROCESS FOR γ-BUTYROLACTONE PRODUCTION. UPB.
  • Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H.
  • Proposed reaction network for the reductive amidation of succinic acid...
  • 2-Pyrrolidone - Wikipedia.
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  • how to separate gamma-butyrolactone
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  • Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem.
  • SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)
  • mechanism of 2-pyrrolidinone formation
  • (PDF)
  • FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl).
  • γ-Butyrolactone - Wikipedia.
  • Development of a New Production Process for N Vinyl2Pyrrolidone - ResearchG
  • The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions.
  • Production of γ-butyrolactone from biomass-derived 1,4-butanediol over novel copper-silica nanocomposite - Green Chemistry (RSC Publishing).
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • This compound | 149427-84-9 | Benchchem.
  • A practical catalytic reductive amination of carboxylic acids - RSC Publishing.
  • US7164031B2 - Method for the production of 2-pyrrolidone - Google P
  • Kinetic Modeling for the Gas-Phase Hydrogenation of the LOHC γ-Butyrolactone–1,4-Butanediol on a Copper-Zinc C
  • A waste-minimized protocol for electrochemical reductive amination and its environmental assessment - Green Chemistry (RSC Publishing).
  • Chemical Safety Data Sheet MSDS / SDS - N-(2-Hydroxyethyl)-2-pyrrolidone - ChemicalBook.
  • N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - ChemicalBook.
  • The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed.
  • Synthesis of 5,5-Bis(hydroxymethyl)
  • Sodium Hypophosphite Assisted Ruthenium Catalyzed Reductive Amin
  • Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion - ResearchG
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI.
  • Life cycle assessment of N-methyl-2-pyrrolidone reduction strategies in the manufacture of resin precursors - Henry M. Rowan College of Engineering.
  • Process Planning from Chemical Synthesis to P&ID Creation - Simul
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - NIH.
  • Global N-(2-Hydroxyethyl)-2-Pyrrolidone (HEP) Market Research Report 2025.
  • A simple AI-driven process intensification protocol for active pharmaceutical ingredients synthesis - DAU.
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  • Ruthenium-Catalyzed Direct Reductive Amination in HCOOH/NEt3 Mixture | Request PDF.
  • Process modeling, techno-economic assessment, and life cycle assessment of the electrochemical reduction of CO2: a review - PMC - NIH.
  • Ruthenium Catalyzed Reductive Transformation of Itaconic Acid and Ammonia Into 3‐ and 4‐Methyl‐pyrrolidone - ResearchG
  • Ruthenium-Catalyzed Conversion of Levulinic Acid to Pyrrolidines by Reductive Amination | Request PDF - ResearchG
  • Economic valuation in 1-Methyl-2-pyrrolidone (NMP)
  • Ruthenium-catalyzed conversion of levulinic acid to pyrrolidines by reductive amin

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their final disposition. The proper disposal of reagents like 5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 3445-11-2) is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this compound, ensuring the protection of both personnel and the environment.

Hazard Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step in determining its proper disposal pathway. This compound, also known as 1-(2-Hydroxyethyl)-2-pyrrolidone, is classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1]. Its primary hazards dictate the necessary precautions for handling and disposal.

  • Irritant Properties: The compound is an irritant to the skin, eyes, and potentially the respiratory system[1][2]. This necessitates the use of appropriate Personal Protective Equipment (PPE) during all handling and disposal stages to prevent contact.

  • Combustibility: It is a combustible liquid with a flash point of 100°C (212°F). While not classified as flammable by the EPA due to its high flash point, it can still pose a fire hazard if exposed to heat or flame[1].

  • Environmental Considerations: Although ecotoxicity data indicates low acute toxicity to aquatic life, safety data sheets explicitly warn against releasing the chemical into the environment[3]. Specifically, it should not be discharged into sewers or waterways[1]. This directive is crucial for preventing potential long-term environmental impact and for maintaining the integrity of wastewater treatment systems.

Based on this profile, this compound waste must be treated as a regulated chemical waste stream. It cannot be disposed of via sanitary sewer or as common laboratory trash.

Quantitative Data Summary

The following table summarizes key safety and hazard data for this compound, informing the subsequent disposal protocols.

ParameterValue & ReferenceCausality for Disposal Protocol
CAS Number 3445-11-2[3]Ensures correct chemical identification for waste manifest.
Hazard Class Skin Irritant 2, Eye Irritant 2, STOT SE 3Mandates handling with appropriate PPE and segregation from general waste.
Flash Point 100 °C / 212 °F (closed cup)Classifies as a combustible liquid; requires storage away from ignition sources.
Acute Oral Toxicity (Rat) LD50: > 6,400 mm³/kg[3]Low acute toxicity, but does not permit disposal as non-hazardous waste.
Aquatic Toxicity LC50 (Fish): > 120 mg/L; EC50 (Daphnia): > 100 mg/L[3]Although low, the potential for environmental harm necessitates avoiding sewer disposal.
Disposal Recommendation Treat as hazardous waste; Incinerate at an approved facility[1][3].Forms the basis of the entire disposal workflow.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is paramount. The following steps provide a clear, actionable plan for laboratory personnel.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

Step 2: Waste Segregation and Collection Waste must be collected at the point of generation in a dedicated and properly designated container.

  • Use a Designated Container: Collect waste this compound and materials contaminated with it (e.g., paper towels, absorbent pads from a spill) in a chemically compatible, leak-proof container. A high-density polyethylene (HDPE) or glass container is suitable.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly strong oxidizing agents, with which it is incompatible[1]. Incompatible waste mixing can lead to dangerous chemical reactions.

  • Liquid vs. Solid: Collect liquid waste directly. For minor spills, absorb the liquid with an inert material like vermiculite or sand, and place the contaminated solid into the waste container[1].

Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled.

  • Contents: Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.

  • Hazard Warning: The label must include a clear hazard warning. This can be the word "Hazardous Waste" and/or pictograms indicating its irritant nature.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Keep the container closed at all times except when adding waste. Store it in a secondary containment bin to prevent the spread of potential leaks.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from ignition sources and incompatible chemicals[1].

Step 5: Arranging for Final Disposal Once the waste container is full or has been in storage for the maximum allowed time per institutional policy (typically not exceeding one year in an SAA), arrange for its removal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Manifesting: Your EHS office will handle the official hazardous waste manifest and ensure the waste is transported by a licensed hauler to an approved treatment, storage, and disposal facility (TSDF).

  • Final Disposition: The recommended final disposal method is typically high-temperature incineration at a licensed facility[1][3].

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup.

G cluster_lab Laboratory Operations cluster_ehs EHS Coordination gen Step 1: Waste Generation (Use PPE) collect Step 2: Segregate & Collect (Dedicated, Compatible Container) gen->collect Transfer waste label_waste Step 3: Label Container (Contents, Hazard, Date) collect->label_waste Immediately after first addition store Step 4: Store in SAA (Closed, Secondary Containment) label_waste->store Place in designated area pickup Step 5: Schedule EHS Pickup store->pickup When container is full disposal Final Disposal (Licensed TSDF - Incineration) pickup->disposal EHS manages transport

Sources

A Strategic Guide to the Safe Handling of 5-(2-Hydroxyethyl)pyrrolidin-2-one: A Framework for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth operational framework for the safe management of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a compound utilized in various synthetic applications. As Senior Application Scientists, our goal is to move beyond mere procedural lists and cultivate a culture of safety grounded in scientific understanding. This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal plans, all built upon a foundation of risk assessment and causal logic to ensure a self-validating system of laboratory safety.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound, while not classified with the highest levels of acute toxicity, presents a combination of hazards that demand rigorous safety protocols. A thorough understanding of its properties is the first step in mitigating risk.

Hazard Identification Summary

Hazard ClassificationDescriptionRationale for Precaution
Flammable Liquid and Vapor The substance is a combustible material that can ignite when exposed to heat, sparks, or open flames.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]Strict control of ignition sources and proper storage are critical to prevent fire and explosion.
Skin and Eye Irritation Direct contact can cause skin irritation and serious eye irritation.[2][3] Prolonged or repeated exposure may lead to conjunctivitis or other inflammatory responses.[4]Appropriate barrier protection (gloves, eye protection) is non-negotiable to prevent chemical burns and eye damage.
Respiratory Irritation While not a primary route of exposure, vapors or mists may cause respiratory irritation.[2][3] The hazard increases at elevated temperatures.[4]Handling should occur in well-ventilated areas to minimize inhalation exposure.
Ingestion Hazard The substance may be harmful if swallowed.[1][5]Strict prohibition of eating, drinking, and smoking in laboratory areas is a fundamental control measure.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a targeted strategy based on the specific hazards of this compound.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Causality: The primary and most immediate danger is severe eye irritation from splashes. Standard safety glasses are insufficient; chemical goggles provide a seal around the eyes, offering superior protection against liquid splashes and vapors. A face shield may be required for larger-scale operations where the risk of splashing is significantly higher.[6]

Skin Protection: An Impermeable Barrier
  • Gloves: Chemical protective gloves are essential. While specific breakthrough times can vary, materials like PVC are often recommended.[4] The choice of glove should be based on the specific task and duration of contact. For prolonged or repeated contact, a glove with a higher protection class (e.g., breakthrough time >240 minutes) is advised. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][2]

  • Lab Coat/Coveralls: A standard lab coat is the minimum requirement. For tasks with a higher risk of spillage, chemical-resistant aprons or coveralls should be worn over the lab coat.[6][7] This prevents the chemical from soaking through to personal clothing and skin.

  • Footwear: Closed-toe shoes are mandatory. For situations involving larger quantities, chemical-resistant safety footwear is recommended to protect against spills.[4][8]

Respiratory Protection: When Ventilation is Not Enough
  • General Use: Respiratory protection is not typically required when handling small quantities in a well-ventilated laboratory fume hood.[1]

  • Specific Scenarios: In cases of poor ventilation, large spills, or when heating the material, a NIOSH-approved respirator may be necessary.[7] If a fire occurs, a self-contained breathing apparatus (SCBA) is critical for firefighters to protect against toxic combustion products like carbon oxides and nitrogen oxides.[1][2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow minimizes the potential for error and exposure.

Preparation and Handling
  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][2]

  • Eliminate Ignition Sources: Before beginning work, remove all potential ignition sources from the immediate area, including hot plates, open flames, and spark-producing equipment.[1][4] Use non-sparking tools when handling containers.[2]

  • Don PPE: Put on all required PPE (goggles, gloves, lab coat) before opening the chemical container.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Keep containers tightly closed when not in use.[1][4]

  • Avoid Incompatibles: Store and handle away from strong oxidizing agents to prevent hazardous reactions.[1][4]

Spill Management
  • Evacuate and Ventilate: In the event of a minor spill, ensure the area is well-ventilated. For major spills, evacuate personnel and move upwind.[4]

  • Containment: Remove all ignition sources immediately.[4] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly. Do not allow the chemical or cleanup materials to enter drains or waterways.[4][2]

Safe Disposal: The Final Step in the Chemical Lifecycle

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[5]

  • Containerization: Collect all waste in a clearly labeled, sealed container suitable for chemical waste.[4]

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][5] This may involve licensed chemical destruction or controlled incineration with flue gas scrubbing.[2] Never dispose of this chemical down the drain.[4]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_conclusion 3. Conclusion & Disposal cluster_spill Emergency Spill Protocol Prep1 Verify Fume Hood Operation Prep2 Remove All Ignition Sources Prep1->Prep2 Prep3 Don Required PPE: Goggles, Gloves, Lab Coat Prep2->Prep3 Handle1 Work Inside Fume Hood Prep3->Handle1 Begin Work Handle2 Carefully Dispense Chemical Handle1->Handle2 Handle3 Keep Container Tightly Sealed Handle2->Handle3 Spill1 Evacuate & Ventilate Area Handle2->Spill1 Spill Occurs Con1 Decontaminate Work Area Handle3->Con1 Work Complete Con2 Segregate Waste into Labeled Hazardous Container Con1->Con2 Con3 Remove PPE Correctly Con2->Con3 Con4 Wash Hands Thoroughly Con3->Con4 Done Procedure Complete Con4->Done Spill2 Contain with Inert Absorbent Spill1->Spill2 Spill3 Collect in Hazardous Waste Container Spill2->Spill3 Spill3->Con2 Post-Cleanup

Caption: Workflow from preparation to disposal for handling this compound.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). FULL PUBLIC REPORT: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. [Link]
  • PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.